CCZ01048
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C71H105N21O16 |
|---|---|
Molekulargewicht |
1508.7 g/mol |
IUPAC-Name |
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C71H105N21O16/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77)/t51-,52-,53-,54+,55-,56-,57-/m0/s1 |
InChI-Schlüssel |
BLFJDWUAPZJEQO-CUIRDXICSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
Kanonische SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mechanism of Action of CCZ01048: A Technical Guide
Introduction
CCZ01048 is a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH), a naturally occurring peptide hormone.[1][2] It is structurally defined as DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex.[3][4] Developed as a high-affinity ligand, this compound selectively targets the melanocortin 1 receptor (MC1R), which is significantly overexpressed in the vast majority of malignant melanoma cells.[3] This specific targeting capability makes this compound a promising candidate for the molecular imaging and radionuclide therapy of melanoma.[1][3] When chelated with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it enables highly sensitive visualization of melanoma tumors via Positron Emission Tomography (PET).[3]
Core Mechanism of Action
The primary mechanism of action of this compound is centered on its function as a high-affinity agonist for the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) on the surface of melanocytes and melanoma cells.[1][5]
1.1 Receptor Binding and Internalization
The theranostic potential of this compound is initiated by its binding to MC1R on the melanoma cell surface.[1] Following this high-affinity binding, the this compound-MC1R complex is rapidly internalized into the cell.[1][6] This internalization process is crucial for its application in radionuclide therapy, as it traps the conjugated radioisotope inside the tumor cell, thereby maximizing the localized radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues. For PET imaging applications, this accumulation within the tumor cells leads to a strong and persistent signal, enabling high-contrast visualization of tumor lesions.[7] A blocking study involving the co-injection of excess non-radioactive Ga-labeled this compound demonstrated a significant decrease in tumor uptake of the radiolabeled compound, confirming that the accumulation is specifically mediated by MC1R.[8]
1.2 Downstream Signaling
As an α-MSH analogue, the binding of this compound to MC1R is expected to activate the canonical Gαs-protein signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9][10] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and downstream transcription factors like CREB and MITF.[9][11] This cascade is the primary pathway regulating melanin production and enhancing DNA repair mechanisms in normal melanocytes.[9][11][12] While the primary utility of this compound in oncology is for targeted delivery and imaging, its action as an agonist mimics the natural ligand and initiates this signaling pathway.
Quantitative Pharmacological Data
The efficacy of this compound is supported by extensive in vitro and in vivo quantitative data.
Table 1: In Vitro Receptor Binding Affinity Binding affinity was determined using competitive binding assays against various human melanocortin receptor subtypes.
| Compound | Receptor | Ki (nM) | Source |
| This compound | MC1R (B16F10 cells) | 0.31 | [1][13] |
| natGa-CCZ01048 | hMC1R | 0.69 | [14] |
| natGa-CCZ01048 | hMC3R | 83.9 | [14] |
| natGa-CCZ01048 | hMC4R | 4.71 | [14] |
| natGa-CCZ01048 | hMC5R | 31.7 | [14] |
Table 2: In Vitro and In Vivo Properties Key physicochemical and biological properties of radiolabeled this compound.
| Parameter | Value | Cell/Model | Source |
| Cellular Internalization | ~55% after 120 min | B16-F10 cells | [14] |
| ~62% after 240 min | B16F10 cells | [6] | |
| In Vivo Stability | >93% intact at 15 min p.i. | Mouse Blood Plasma | [3][8] |
| 34.0 ± 10.4% intact at 1 hr p.i. | Mouse Urine | [14] | |
| Partition Coefficient (LogP) | -2.31 ± 0.08 | Octanol/Buffer | [6] |
| Blood Half-life | 4.0 min | B16F10 tumor mice | [3] |
Table 3: Biodistribution of ⁶⁸Ga-CCZ01048 in B16F10 Mouse Melanoma Model Uptake is presented as the percentage of injected dose per gram of tissue (%ID/g) ± SD.
| Organ | 1 hour p.i. | 2 hours p.i. | Source |
| Blood | 0.22 ± 0.04 | 0.23 ± 0.03 | [3][15] |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [3][7][15] |
| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 | [3][7][15] |
| Liver | 0.21 ± 0.03 | 0.17 ± 0.02 | [3][15] |
| Muscle | 0.08 ± 0.02 | 0.10 ± 0.01 | [3][15] |
| Bone | 0.29 ± 0.06 | 0.55 ± 0.08 | [3][15] |
| Thyroid | 2.4 ± 0.6 | 1.8 ± 0.2 | [3][7][15] |
Table 4: Biodistribution of ⁶⁸Ga-CCZ01048 in SK-MEL-1 Human Melanoma Model Uptake is presented as %ID/g ± SD. This model has lower MC1R expression than the B16F10 model.[4]
| Organ | 1 hour p.i. | 2 hours p.i. | Source |
| Tumor | 6.42 ± 0.63 | 6.59 ± 1.31 | [16] |
| Kidney | - | 5.34 ± 1.38 | [16] |
| Thyroid | - | 1.82 ± 0.33 | [16] |
| Intestine | - | 2.29 ± 1.24 | [16] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings.
3.1 Peptide Synthesis this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[16] The synthesis is typically performed on an automated peptide synthesizer. The process involves the sequential coupling of Fmoc-protected amino acids to a resin.[14] After the peptide chain is assembled, the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is coupled to the N-terminus.[14] Finally, the peptide is cleaved from the resin and deprotected simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[14] The crude peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).[14][16]
3.2 Radiolabeling with Gallium-68 Purified ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator.[14] The ⁶⁸Ga solution is mixed with a HEPES buffer to adjust the pH to approximately 5.4. The DOTA-conjugated this compound peptide is then added to this buffered solution.[14] The reaction is heated (e.g., microwave heating for 1 minute or conventional heating at 95°C for 15 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.[6][14] The resulting ⁶⁸Ga-CCZ01048 is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.[6] Radiochemical purity is confirmed by radio-HPLC to be >99%.[6]
3.3 In Vitro Competitive Binding Assay Binding affinity (Ki) is determined through competitive displacement assays.[14]
-
Preparation : Human melanocortin receptor membranes (MC1R, MC3R, MC4R, MC5R) are diluted in an assay buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, and protease inhibitors).
-
Incubation : The membranes are incubated with a known concentration of a radiolabeled competitor ligand (e.g., [¹²⁵I]NDP-αMSH) and varying concentrations of the non-radioactive test compound (natGa-CCZ01048).
-
Separation : The reaction is incubated (e.g., 1 hour at 37°C), after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
3.4 Cellular Internalization Assay This assay quantifies the rate at which the radiolabeled peptide enters the target cells.[6][14]
-
Cell Seeding : B16-F10 melanoma cells are seeded in 24-well plates and allowed to adhere overnight.
-
Incubation : A known amount of ⁶⁸Ga-CCZ01048 is added to each well, and the plates are incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Fraction Collection :
-
Membrane-Bound Fraction : After incubation, the radioactive medium is removed. The cells are washed with cold PBS and then treated with an acid buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice to strip the surface-bound radioligand.[14] This solution is collected.
-
Internalized Fraction : The cells are then washed again and lysed (e.g., using trypsin or NaOH) to collect the internalized radioactivity.[14]
-
-
Measurement : The radioactivity in both the membrane-bound and internalized fractions is measured in a gamma counter.
-
Calculation : The percentage of internalization is calculated as (Internalized counts) / (Internalized counts + Membrane-bound counts) × 100%.
Preclinical Evaluation Workflow
The development and validation of this compound as a theranostic agent follows a structured preclinical workflow, progressing from initial design and synthesis to comprehensive in vivo evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 9. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 12. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound|COA [dcchemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide on the Binding Affinity of CCZ01048 to the Melanocortin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CCZ01048, an α-melanocyte-stimulating hormone (α-MSH) analogue, to its target, the melanocortin 1 receptor (MC1R). This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound and its Analogues
The binding affinity of this compound and its galliated form for melanocortin receptors has been quantified through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | MC1R | 0.31[1][2][3][4][5] |
| natGa-CCZ01048 | MC1R | 0.69[6] |
| natGa-CCZ01048 | MC3R | 34.1[6] |
| natGa-CCZ01048 | MC4R | 6.60[6] |
| natGa-CCZ01048 | MC5R | 46.1[6] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of this compound for the melanocortin 1 receptor is primarily achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the MC1R.
Materials:
-
Receptor Source: Human MC1R expressed in cell membranes (e.g., from B16F10 melanoma cells, which have high MC1R expression)[1][5][7][8][9].
-
Radioligand: [125I][Nle4, D-Phe7]-αMSH ([125I]NDP-α-MSH), a high-affinity radiolabeled agonist for MC1R[6][8][10].
-
Unlabeled Ligand: this compound at various concentrations.
-
Assay Buffer: 25 mM HEPES (pH 7.0), 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, and protease inhibitors[10].
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Cell membranes expressing MC1R are prepared and diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([125I]NDP-α-MSH), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plates are incubated, usually at 37°C with moderate agitation for 1 hour, to allow the binding reaction to reach equilibrium[10].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of MC1R Activation
This compound, as an α-MSH analogue, is expected to activate the canonical Gs-coupled protein signaling pathway upon binding to MC1R. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB, which in turn upregulates the expression of genes involved in melanogenesis, such as MITF.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the binding affinity of this compound.
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Melanocortin 1 Receptor Regulates Melanoma Cell Migration by Controlling Syndecan-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Animal PET of Melanocortin 1 Receptor Expression Using a 18F-Labeled α-Melanocyte-Stimulating Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of a Melanoma-Targeted Fluorescence Imaging Probe by Conjugation of a Melanocortin 1 Receptor (MC1R) Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Chemical structure and properties of CCZ01048
An In-depth Analysis of the α-Melanocyte-Stimulating Hormone Analogue for Melanoma Imaging
This technical guide provides a comprehensive overview of CCZ01048, a potent α-melanocyte-stimulating hormone (α-MSH) analogue. Developed for high-affinity targeting of the melanocortin 1 receptor (MC1R), this compound has emerged as a promising candidate for the positron emission tomography (PET) imaging of malignant melanoma. This document details its chemical structure, binding characteristics, and the experimental methodologies used in its preclinical evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic peptide analogue of α-MSH. Its structure incorporates a DOTA chelator, a cationic piperidine (Pip) linker, and the Nle-CycMSHhex peptide core. The molecular formula of this compound is C71H105N21O16, and it has a molecular weight of 1508.72 g/mol [1]. The key structural feature is the DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-CycMSHhex composition[2][3]. The introduction of the cationic Pip linker has been shown to improve tumor uptake and generate high tumor-to-normal tissue contrast in PET imaging[2][3][4][5].
Table 1: Physicochemical and Radiochemical Properties of this compound and its 68Ga-labeled counterpart.
| Property | Value | Reference |
| This compound (unlabeled) | ||
| Molecular Formula | C71H105N21O16 | [1] |
| Molecular Weight | 1508.72 g/mol | [1] |
| 68Ga-CCZ01048 | ||
| Radiochemical Purity | > 99% | [6] |
| Specific Activity | 118.4 TBq/mmol | [6] |
| LogD7.4 | -3.14 to -3.07 | [5] |
| In Vivo Stability (15 min p.i.) | > 93% intact | [2][3] |
Biological Activity and Pharmacokinetics
This compound exhibits high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanomas[2][7][8][9]. This specific binding makes it an excellent candidate for targeted imaging.
In Vitro Binding Affinity
Competitive binding assays have demonstrated that this compound binds to MC1R with a sub-nanomolar inhibition constant (Ki) of 0.31 nM[1][7][8][9]. This high affinity is a critical factor in its efficacy as an imaging agent. Further studies have shown that while the non-N-methylated form, natGa-CCZ01048, binds to MC1R, MC3R, MC4R, and MC5R, a multi-N-methylated analogue (natGa-CCZ01099) shows higher selectivity for MC1R[10].
Table 2: In Vitro Binding Affinity of this compound and Related Compounds.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | MC1R | 0.31 | [1][7][8][9] |
| natGa-CCZ01048 | MC1R | 0.69 | [10] |
| natGa-CCZ01048 | MC3R | 83.9 | [10] |
| natGa-CCZ01048 | MC4R | 83.9 | [10] |
| natGa-CCZ01048 | MC5R | 83.9 | [10] |
Cellular Internalization
This compound demonstrates rapid internalization into B16F10 melanoma cells, which express MC1R[1][7][8][9]. Cellular studies have shown that the internalization of [68Ga]Ga-CCZ01048 into B16F10 cells increases from approximately 31% at 30 minutes to 62% at 240 minutes post-treatment[6].
In Vivo Biodistribution and Tumor Uptake
Preclinical studies in mouse models bearing B16F10 melanoma tumors have shown that [68Ga]Ga-CCZ01048 accumulates to a high degree in tumors with rapid clearance from normal tissues, leading to excellent image contrast[2][3][4]. The major route of excretion is through the kidneys[6]. Blocking studies confirmed that tumor uptake is MC1R-mediated[2][3][4]. In a human melanoma xenograft model (SK-MEL-1), tumor uptake was 6.15 ± 0.22 %ID/g at 1 hour post-injection[11].
Table 3: In Vivo Tumor Uptake of 68Ga-CCZ01048 in B16F10 Tumor-Bearing Mice.
| Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 1 hour | 12.3 ± 3.3 | [2][3] |
| 2 hours | 21.9 ± 4.6 | [2][3][4] |
Table 4: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 hours Post-Injection in B16F10 Tumor-Bearing Mice.
| Ratio | Value | Reference |
| Tumor-to-Blood | 96.4 ± 13.9 | [2][3][4] |
| Tumor-to-Muscle | 210.9 ± 20.9 | [2][3][4] |
| Tumor-to-Bone | 39.6 ± 11.9 | [2][3][4] |
| Tumor-to-Kidney | 4.0 ± 0.9 | [2][3][4] |
Signaling Pathway and Experimental Workflows
The primary mechanism of action for this compound is its binding to the MC1R, a G-protein coupled receptor (GPCR). Upon binding, it can be internalized by the cell. This targeted binding and internalization are the basis for its use in PET imaging.
The preclinical evaluation of this compound follows a structured workflow, from synthesis and radiolabeling to in vitro and in vivo testing.
Detailed Experimental Protocols
Peptide Synthesis and Radiolabeling
This compound (DOTA-Pip-Nle-CycMSHhex) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For radiolabeling, purified 68Ga is mixed with the DOTA-conjugated this compound peptide (25 μg) in a HEPES buffer (2 M, pH 5.4)[10]. The mixture is incubated to allow for chelation of the 68Ga by the DOTA moiety.
In Vitro Competitive Binding Assay
To determine the binding affinity (Ki), competitive binding assays are performed using cell membranes expressing the target receptor (e.g., human MC1R, MC3R, MC4R, and MC5R)[10]. The assay involves incubating the cell membranes with a radiolabeled ligand (e.g., [125I]NDP-αMSH) and varying concentrations of the competitor peptide (e.g., natGa-CCZ01048)[10]. The amount of bound radioligand is measured, and the Ki value is calculated from the IC50 value.
Cellular Uptake and Internalization Assay
B16F10 melanoma cells are used for these studies. The cells are incubated with [68Ga]Ga-CCZ01048 for various time intervals. To differentiate between membrane-bound and internalized radioactivity, the cells are first washed with a buffer to remove unbound tracer. Then, an acid wash (e.g., glycine buffer, pH 2.5) is used to strip the membrane-bound fraction. The cells are then lysed to measure the internalized fraction. Radioactivity in all fractions is measured using a gamma counter[10].
In Vivo Stability Assay
Mice are injected intravenously with [68Ga]Ga-CCZ01048. At a specified time point (e.g., 15 minutes post-injection), blood is collected, and the plasma is separated. The plasma is then analyzed by radio-HPLC to determine the percentage of intact radiolabeled peptide versus its metabolites[3][10].
Animal Models and Tumor Implantation
For biodistribution and imaging studies, tumor-bearing animal models are established. For example, C57BL/6J mice are subcutaneously injected with a suspension of B16F10 melanoma cells (e.g., 1x10^7 cells in 50µL) in the shoulder region[5][6]. Tumors are allowed to grow to a suitable size for imaging and biodistribution experiments. All animal experiments are conducted in accordance with institutional guidelines[5][6][10].
PET Imaging and Biodistribution Studies
Tumor-bearing mice are injected with a known amount of [68Ga]Ga-CCZ01048. For PET imaging, mice are anesthetized and placed in a PET scanner at various time points post-injection (e.g., 1 and 2 hours)[2][3]. For biodistribution studies, mice are euthanized at specific time points, and various organs and tissues (including the tumor) are collected, weighed, and their radioactivity is measured in a gamma counter. The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g)[2][3][4]. For blocking studies, a saturating dose of non-radiolabeled this compound is co-injected with the radiolabeled tracer to confirm receptor-specific uptake[2][3][4].
References
- 1. This compound|COA [dcchemicals.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of CCZ01048: A Novel Radiopharmaceutical for Melanoma Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCZ01048 is a promising radiopharmaceutical agent developed for the positron emission tomography (PET) imaging of malignant melanoma. This α-melanocyte-stimulating hormone (α-MSH) analogue demonstrates high binding affinity and selectivity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and key experimental data related to this compound and its radiolabeled form, [68Ga]Ga-CCZ01048.
Introduction
Malignant melanoma is an aggressive form of skin cancer with a rising incidence rate. Early and accurate diagnosis is critical for effective treatment and patient management. The melanocortin 1 receptor (MC1R) has emerged as an attractive molecular target for both imaging and therapy of melanoma due to its high expression on melanoma cells.[1][2][3][4] this compound was designed as a potent and selective ligand for MC1R, which, when radiolabeled with Gallium-68 (68Ga), enables non-invasive visualization of melanoma tumors using PET.[1][2][5]
Discovery and Design of this compound
This compound is a derivative of a lactam bridge-cyclized α-MSH analogue, specifically Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH2 (Nle-CycMSHhex).[1][2][4] The design of this compound involved the incorporation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker to the Nle-CycMSHhex core.[1][3] The DOTA chelator facilitates the stable radiolabeling with positron-emitting radionuclides like 68Ga, while the cationic Pip linker was introduced to improve tumor uptake and pharmacokinetic properties.[1][2]
Mechanism of Action
This compound exerts its function by binding with high affinity to MC1R on the surface of melanoma cells.[1][2][6] Upon binding, the radiolabeled complex is internalized, leading to an accumulation of the radioactive signal within the tumor cells. This targeted accumulation allows for the visualization of melanoma lesions with high contrast against the surrounding healthy tissue during a PET scan. The tumor uptake of [68Ga]Ga-CCZ01048 has been shown to be MC1R-mediated, as demonstrated in blocking studies where co-injection of an excess of non-radioactive Ga-labeled this compound significantly reduced tumor uptake.[1][2]
Below is a diagram illustrating the proposed signaling pathway.
Figure 1: Proposed mechanism of action for [68Ga]Ga-CCZ01048.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data, which is summarized in the tables below for clarity and comparison.
Table 1: In Vitro Binding Affinity of this compound and Analogues
| Compound | Linker | Ki (nM) | Cell Line |
| CCZ01047 | PEG2 | 0.76 | B16F10 |
| This compound | Pip | 0.31 [6] | B16F10 |
| CCZ01056 | Pip-Pip | 0.16 | B16F10 |
Table 2: In Vitro Properties of [68Ga]Ga-CCZ01048
| Parameter | Value |
| Radiochemical Purity | > 99%[5] |
| Specific Activity | 118.4 TBq/mmol[5] |
| Log P (Partition Coefficient) | -2.31 ± 0.08[5] |
| Kd (Dissociation Constant) | 0.74 ± 0.13 nM[5] |
Table 3: In Vivo Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection |
| Blood | 0.23 ± 0.03 | 0.23 ± 0.03 |
| Tumor | 12.3 ± 3.3[1][2] | 21.9 ± 4.6[1][2][4] |
| Kidneys | 4.7 ± 0.5[1][2][4] | 5.5 ± 0.4[1][2] |
| Muscle | 0.10 ± 0.02 | 0.10 ± 0.01 |
| Bone | 0.55 ± 0.10 | 0.55 ± 0.10 |
Table 4: Tumor-to-Background Ratios of [68Ga]Ga-CCZ01048 at 2 hours post-injection
| Ratio | Value |
| Tumor-to-Blood | 96.4 ± 13.9[1][2][4] |
| Tumor-to-Muscle | 210.9 ± 20.9[1][2][4] |
| Tumor-to-Bone | 39.6 ± 11.9[1][2][4] |
| Tumor-to-Kidney | 4.0 ± 0.9[1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radiosynthesis of [68Ga]Ga-CCZ01048
The general workflow for the radiosynthesis of [68Ga]Ga-CCZ01048 is depicted in the following diagram.
Figure 2: General workflow for the radiosynthesis of [68Ga]Ga-CCZ01048.
Protocol:
-
Elution: 68Ga was eluted from a 68Ge/68Ga generator using 0.05 M HCl.
-
Labeling Reaction: The 68Ga eluate was added to a vial containing the this compound peptide precursor and a sodium acetate buffer to adjust the pH to approximately 4.5.
-
Incubation: The reaction mixture was heated at 95°C for 5 minutes.
-
Purification: The resulting [68Ga]Ga-CCZ01048 was purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).
-
Quality Control: The radiochemical purity of the final product was determined by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).
In Vitro Cell Binding Assay
Protocol:
-
Cell Culture: B16F10 melanoma cells, known to express MC1R, were cultured in appropriate media.
-
Competitive Binding: Cells were incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor peptides (CCZ01047, this compound, CCZ01056).
-
Incubation and Washing: After incubation, the cells were washed to remove unbound radioactivity.
-
Measurement: The radioactivity associated with the cells was measured using a gamma counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated and then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
Protocol:
-
Animal Model: C57BL/6J mice were subcutaneously inoculated with B16F10 melanoma cells to induce tumor growth.
-
Injection: Once tumors reached a suitable size, the mice were intravenously injected with a known amount of [68Ga]Ga-CCZ01048.
-
Euthanasia and Dissection: At predetermined time points (e.g., 1 and 2 hours post-injection), the mice were euthanized, and various organs and tissues, including the tumor, were dissected.
-
Measurement: The radioactivity in each tissue sample was measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.
Conclusion and Future Directions
The preclinical data strongly support the potential of [68Ga]Ga-CCZ01048 as a promising PET imaging agent for malignant melanoma.[1][2][5] Its high affinity for MC1R, favorable in vivo stability, and excellent tumor-to-background contrast warrant further investigation.[1][2] Future studies may focus on the clinical translation of this agent for the diagnosis and staging of melanoma in human patients. Furthermore, the core this compound molecule could be explored as a theranostic agent by labeling it with therapeutic radionuclides for targeted radionuclide therapy of melanoma.[1][2][3] The development of analogues with further improved properties, such as reduced kidney uptake or enhanced stability, also represents a promising avenue for future research.[7]
References
- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
CCZ01048: An α-Melanocyte-Stimulating Hormone Analogue for Melanoma Targeting
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CCZ01048 is a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH) that has demonstrated significant potential as a targeting agent for malignant melanoma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
The core structure of this compound is based on a lactam bridge-cyclized α-MSH peptide, Nle-CycMSHhex.[2][3] This core is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. A key structural feature of this compound is the incorporation of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve in vivo imaging contrast.[2][3][4]
The primary molecular target of this compound is the melanocortin 1 receptor (MC1R).[1] MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of the vast majority of malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2][3] this compound exhibits high binding affinity for MC1R, leading to rapid internalization into melanoma cells upon binding.[1][2][3]
Core Mechanism of Action and Signaling Pathway
As an α-MSH analogue, this compound mimics the action of the endogenous α-MSH peptide by binding to the MC1R. This binding event initiates a downstream signaling cascade that is characteristic of G-protein coupled receptors. While the primary application of this compound discussed in the literature is for imaging and not therapeutic signal modulation, the binding to MC1R is the foundational step for its tumor-targeting capabilities.
Caption: General signaling pathway of α-MSH analogues via MC1R.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives from preclinical studies.
Table 1: In Vitro Binding Affinity and Properties
| Compound | Receptor | Binding Affinity (Ki, nM) | Lipophilicity (LogD₇.₄) |
|---|---|---|---|
| This compound | MC1R | 0.31[1] | - |
| ⁶⁸Ga-CCZ01048 | MC1R | - | -3.14 to -3.07[5] |
| ⁶⁸Ga-CCZ01048 | MC3R | 83.9[6] | - |
| ⁶⁸Ga-CCZ01048 | MC4R | 12.0[6] | - |
| ⁶⁸Ga-CCZ01048 | MC5R | 2.15[6] | - |
| natGa-CCZ01048 | MC1R | 0.69[6] | - |
| CCZ01047 (PEG₂ linker) | MC1R | >0.31 (2-fold lower affinity than this compound)[2] | - |
| CCZ01056 (dual Pip linker) | MC1R | <0.31 (2-fold higher affinity than this compound)[2] | - |
Table 2: In Vivo Biodistribution and Tumor Uptake of ⁶⁸Ga-CCZ01048 in B16F10 Melanoma Model
| Time Post-Injection | Tumor (%ID/g) | Kidneys (%ID/g) | Thyroid (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Bone (%ID/g) |
|---|---|---|---|---|---|---|
| 1 hour | 12.3 ± 3.3[2][3] | 4.7 ± 0.5[2][3] | 2.4 ± 0.6[2][3] | - | - | - |
| 2 hours | 21.9 ± 4.6[2][3] | 5.5 ± 0.4[2] | - | - | - | - |
| 1 hour (with block) | 2.3 ± 1.1[5] | 24.4 ± 13.5[5] | - | 2.8 ± 1.3[5] | - | - |
Table 3: Tumor-to-Background Ratios for ⁶⁸Ga-CCZ01048 at 2 Hours Post-Injection
| Ratio | Value |
|---|---|
| Tumor-to-Blood | 96.4 ± 13.9[2][3] |
| Tumor-to-Muscle | 210.9 ± 20.9[2][3] |
| Tumor-to-Bone | 39.6 ± 11.9[2][3] |
| Tumor-to-Kidney | 4.0 ± 0.9[2][3] |
Table 4: In Vivo Stability and Cellular Internalization
| Parameter | Method | Result |
|---|---|---|
| In Vivo Stability | HPLC of mouse plasma | > 93% intact at 15 min post-injection[2][3][4] |
| In Vivo Stability | In PBS and human serum | Stable up to 120 minutes[7] |
| Cellular Internalization | B16F10 cells | ~31% at 30 min, increasing to 62% at 240 min[7] |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on published literature and are intended for reference purposes.[2][6][7]
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of this compound is synthesized on a resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Linker and Chelator Conjugation: Following the synthesis of the peptide sequence, the Fmoc-Pip-OH linker and the DOTA chelator are coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 90/5/2.5/2.5 TFA/phenol/H₂O/triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Verification: The final product's purity is assessed by analytical HPLC, and its molecular weight is confirmed by mass spectrometry.
Radiolabeling with Gallium-68
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.6 M HCl).
-
Purification of ⁶⁸Ga: The eluate is further purified using a resin column (e.g., DGA resin) to concentrate the ⁶⁸Ga and remove any ⁶⁸Ge breakthrough.
-
Labeling Reaction: The purified ⁶⁸Ga solution is mixed with a HEPES buffer (e.g., 2 M, pH 5.4) and the DOTA-conjugated this compound peptide (e.g., 25 μg).
-
Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-10 minutes).
-
Quality Control: The radiochemical purity of the final ⁶⁸Ga-CCZ01048 is determined by radio-TLC or radio-HPLC.
In Vitro Competitive Binding Assay
-
Cell Culture: B16F10 mouse melanoma cells, which endogenously express MC1R, are cultured in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.
-
Competition: Cells are incubated with a constant concentration of a radiolabeled standard ligand (e.g., [¹²⁵I]NDP-α-MSH) and increasing concentrations of the non-radiolabeled competitor compound (this compound).
-
Incubation and Washing: The incubation is carried out at a controlled temperature (e.g., 37°C). Following incubation, cells are washed with ice-cold buffer to remove unbound ligand.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the competition data to a one-site or two-site binding model using non-linear regression analysis.
Cellular Uptake and Internalization Assay
-
Cell Seeding: B16F10 cells are seeded in multi-well plates and incubated overnight.
-
Incubation with Radiotracer: Cells are incubated with ⁶⁸Ga-CCZ01048 (e.g., 2.5 pmol) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Surface-Bound Fraction: After incubation, the radioactive medium is removed. Cells are washed and then incubated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radiotracer. This fraction is collected for counting.
-
Internalized Fraction: The cells are then washed again and lysed using a basic solution (e.g., 1N NaOH) to release the internalized radiotracer. This fraction is also collected for counting.
-
Measurement: Both the surface-bound and internalized fractions are measured in a gamma counter.
-
Calculation: The percentage of internalization is calculated as (internalized counts / (internalized counts + surface-bound counts)) * 100.
In Vivo Biodistribution Studies
-
Animal Model: C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells to establish tumors.
-
Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected with a known amount of ⁶⁸Ga-CCZ01048.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), mice are euthanized. Blood, tumor, and major organs are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Study: To confirm MC1R-mediated uptake, a separate cohort of mice is co-injected with an excess amount of non-radioactive Ga-labeled this compound.[5]
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent α-MSH analogue with high affinity and selectivity for the melanocortin 1 receptor. Its favorable characteristics, including rapid tumor uptake, high in vivo stability, and excellent imaging contrast, make it a promising candidate for the PET imaging of malignant melanoma.[2][3] Furthermore, its potential as a theranostic agent, when labeled with therapeutic radionuclides, warrants further investigation.[2][3][4] The data and protocols presented in this guide offer a solid foundation for researchers and developers interested in advancing the study and application of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
In Vivo Stability and Pharmacokinetics of CCZ01048: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of CCZ01048, a promising radiolabeled α-melanocyte-stimulating hormone (α-MSH) analogue for melanoma imaging and therapy. The information presented is collated from preclinical studies and is intended to support further research and development of this compound.
Introduction
This compound is a DOTA-conjugated peptide analogue of α-MSH that exhibits high binding affinity for the melanocortin 1 receptor (MC1R), a receptor overexpressed in the majority of melanoma cells.[1] Its design, incorporating a cationic piperidine (Pip) linker, aims to enhance tumor uptake and improve imaging contrast.[1] This guide details the critical preclinical data regarding its stability and behavior in biological systems.
In Vivo Stability
The stability of a radiolabeled peptide is paramount for its successful application in vivo. Studies on 68Ga-labeled this compound have demonstrated its stability in mouse models.
Quantitative Stability Data
| Biological Matrix | Time Point | Percentage of Intact Peptide |
| Mouse Blood Plasma | 15 minutes post-injection | > 93%[2][3] |
| Mouse Urine | 1 hour post-injection | 34.0 ± 10.4% |
Note: The stability of 68Ga-CCZ01048 in mouse urine was notably lower than a methylated counterpart, suggesting that N-methylation could further enhance in vivo stability.
Experimental Protocol: In Vivo Stability Assessment
The in vivo stability of 68Ga-CCZ01048 is typically assessed using the following protocol:
-
Animal Model: Healthy mice (e.g., BALB/c or C57BL/6J) are used.
-
Radiotracer Administration: A known activity of 68Ga-CCZ01048 is injected intravenously.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60 minutes post-injection), blood samples are collected. Urine samples can also be collected.
-
Sample Processing: Blood is centrifuged to separate the plasma. Plasma proteins are precipitated using a solvent like ethanol, and the supernatant containing the radiolabeled peptide and its metabolites is collected.
-
Analytical Method: The composition of the radioactive species in the processed samples is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase.
-
Detection: A gamma detector is used to monitor the elution of the radioactive components.
-
-
Data Analysis: The percentage of intact 68Ga-CCZ01048 is calculated by integrating the area of the corresponding peak in the radio-chromatogram relative to the total radioactivity detected.
Caption: this compound-induced MC1R signaling pathway.
Conclusion
This compound demonstrates favorable in vivo stability and pharmacokinetic properties for a melanoma-targeting radiopharmaceutical. Its high tumor uptake and rapid clearance from non-target tissues result in excellent imaging contrast. The well-defined mechanism of action through the MC1R signaling pathway provides a solid foundation for its further development as both a diagnostic and potentially a theranostic agent for melanoma. Future studies focusing on a more detailed pharmacokinetic modeling and long-term stability will be valuable for its clinical translation.
References
The Role of CCZ01048 in Targeting Melanocortin 1 Receptor (MC1R) in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CCZ01048, a promising agent for targeting the melanocortin 1 receptor (MC1R) in melanoma. It consolidates key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in melanoma research and the development of targeted therapeutics.
Introduction to MC1R in Melanoma
The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[1][2] Its canonical role involves regulating skin pigmentation and providing protection against UV radiation-induced DNA damage.[1][2] In the vast majority of melanoma cases, MC1R is significantly overexpressed, making it an attractive and specific target for molecular imaging and therapeutic intervention.[3][4][5][6] Activation of MC1R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7] This signaling can influence downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival.[4][8][9]
This compound: An α-MSH Analogue Targeting MC1R
This compound is a synthetic analogue of α-MSH that has been designed for high-affinity and specific binding to MC1R.[10][11][12] Its structure incorporates a DOTA chelator, enabling radiolabeling for imaging and therapeutic applications, and a cationic piperidine (Pip) linker, which has been shown to enhance tumor uptake and improve image contrast.[3][13]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with MC1R in preclinical melanoma models.
Table 1: In Vitro Binding Affinity of this compound and Related Compounds
| Compound | Target Receptor | Cell Line | Ki (nM) |
| This compound | MC1R | B16F10 | 0.31 [10][11][12] |
| natGa-CCZ01048 | MC1R | Human MC1R membranes | 0.69 ± 0.62[14] |
| natGa-CCZ01048 | MC3R | Human MC3R membranes | 83.90 ± 24.84[14] |
| natGa-CCZ01048 | MC4R | Human MC4R membranes | 6.05 ± 2.23[14] |
| natGa-CCZ01048 | MC5R | Human MC5R membranes | 45.50 ± 38.86[14] |
| CCZ01047 (DOTA-PEG2-Nle-CycMSHhex) | MC1R | B16F10 | Sub-nanomolar[3] |
| CCZ01056 (DOTA-Pip-Pip-Nle-CycMSHhex) | MC1R | B16F10 | Sub-nanomolar[3] |
Table 2: In Vivo Tumor Uptake of 68Ga-labeled this compound in B16F10 Melanoma Mouse Model
| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Reference |
| 1 hour | 12.3 ± 3.3 | [3] |
| 2 hours | 21.9 ± 4.6 | [3][13] |
Table 3: In Vivo Tumor-to-Normal Tissue Ratios of 68Ga-labeled this compound at 2 hours p.i.
| Tissue | Tumor-to-Tissue Ratio | Reference |
| Blood | 96.4 ± 13.9 | [3] |
| Muscle | 210.9 ± 20.9 | [3] |
| Bone | 39.6 ± 11.9 | [3] |
| Kidney | 4.0 ± 0.9 | [3] |
Signaling Pathways and Experimental Workflows
MC1R Signaling Pathway
Activation of MC1R by an agonist like this compound initiates a downstream signaling cascade. The canonical pathway involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression related to pigmentation and DNA repair. Furthermore, MC1R signaling can also influence the ERK pathway, which is a critical regulator of cell proliferation and survival in melanoma.
Caption: MC1R Signaling Cascade.
Experimental Workflow for In Vitro Binding Assay
Determining the binding affinity of a ligand like this compound to its receptor, MC1R, is a critical step in its characterization. This is typically achieved through a competitive binding assay.
Caption: Competitive Binding Assay Workflow.
Experimental Workflow for In Vivo Studies
Preclinical evaluation of this compound involves in vivo studies using animal models, typically mice bearing melanoma tumors, to assess its biodistribution and imaging potential.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK phosphorylates ZDHHC13 to increase MC1R activity and suppress melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration and invasion in B16-F10 mouse melanoma cells are regulated by Nrf2 inhibition during treatment with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 12. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-Targeted Radionuclide Therapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model [scholarworks.indianapolis.iu.edu]
CCZ01048 for PET Imaging of Malignant Melanoma: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malignant melanoma, the most aggressive form of skin cancer, necessitates early and accurate diagnosis for effective treatment. The melanocortin 1 receptor (MC1R) is a highly attractive target for molecular imaging due to its significant overexpression in the majority of melanomas.[1][2][3][4][5] CCZ01048, a potent α-melanocyte-stimulating hormone (α-MSH) analogue, has emerged as a promising radiotracer for positron emission tomography (PET) imaging of this malignancy.[6] This technical guide provides a comprehensive overview of the preclinical evaluation of [⁶⁸Ga]Ga-CCZ01048, detailing its mechanism of action, experimental protocols, and key quantitative data.
Introduction
This compound is a peptide-based radiopharmaceutical designed for the targeted imaging of malignant melanoma. It is an analogue of α-melanocyte-stimulating hormone (α-MSH) that has been modified to incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga).[1][2] The core peptide, Nle-CycMSHhex, is a lactam bridge-cyclized α-MSH analogue that exhibits high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] The introduction of a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker in this compound has been shown to enhance tumor uptake and improve tumor-to-normal tissue contrast in preclinical models.[1][3][7]
Mechanism of Action
The efficacy of [⁶⁸Ga]Ga-CCZ01048 as a PET imaging agent for melanoma stems from its specific binding to the MC1R. This G-protein coupled receptor is highly expressed on the surface of most melanoma cells.[1][2] Following intravenous administration, [⁶⁸Ga]Ga-CCZ01048 circulates in the bloodstream and preferentially accumulates at sites of melanoma by binding to MC1R. The subsequent internalization of the receptor-ligand complex leads to the retention of the radiotracer within the tumor cells.[1][2][6][8] The positron emissions from the chelated ⁶⁸Ga can then be detected by a PET scanner, allowing for the non-invasive visualization and quantification of tumor lesions.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Characteristics of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.31 nM | B16F10 | [6] |
| Dissociation Constant (Kd) | 0.74 ± 0.13 nM | B16F10 | [8] |
Table 2: Radiochemical Properties of [⁶⁸Ga]Ga-CCZ01048
| Parameter | Value | Reference |
| Radiochemical Purity | > 99% | [8] |
| Specific Activity | 118.4 TBq/mmol | [8] |
| In Vivo Stability (15 min p.i. in plasma) | > 93% intact | [1][2] |
| Partition Coefficient (Log P) | -2.31 ± 0.08 | [8] |
Table 3: In Vitro Cell Internalization of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Cells
| Time Post-Treatment | Internalization (%) | Reference |
| 30 min | ~31% | [8] |
| 120 min | 55-62% | [1] |
| 240 min | ~62% | [8] |
Table 4: Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection | Reference |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [1][2] |
| Blood | - | - | [1][2] |
| Kidneys | 4.7 ± 0.5 | 5.5 ± 0.4 | [1][2] |
| Muscle | - | - | [1][2] |
| Bone | - | - | [1][2] |
Table 5: Tumor-to-Organ Ratios for [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice at 2 hours post-injection
| Ratio | Value | Reference |
| Tumor-to-Blood | 96.4 ± 13.9 | [1][2] |
| Tumor-to-Muscle | 210.9 ± 20.9 | [1][2] |
| Tumor-to-Bone | 39.6 ± 11.9 | [1][2] |
| Tumor-to-Kidney | 4.0 ± 0.9 | [1][2] |
Table 6: Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in Human SK-MEL-1 Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Tumor Uptake | Reference |
| 1 hour | 6.42 ± 0.63 | [9] |
| 2 hours | 6.59 ± 1.31 | [9] |
Experimental Protocols
Peptide Synthesis
This compound (DOTA-Pip-Nle-CycMSHhex) was synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The synthesis was performed on an automated peptide synthesizer.[1] Following cleavage from the resin and deprotection, the crude peptide was purified by high-performance liquid chromatography (HPLC).[9]
Radiolabeling of this compound with ⁶⁸Ga
The radiolabeling of this compound with ⁶⁸Ga is a crucial step in the preparation of the PET tracer.
Detailed Protocol:
-
⁶⁸Ga Elution: ⁶⁸Ga was eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.[10]
-
Purification: The eluted ⁶⁸Ga was purified using a DGA resin column.[10]
-
Reaction Mixture: The purified ⁶⁸Ga solution was mixed with this compound peptide (25 µg) and HEPES buffer (2 M, pH 5.4).[10]
-
Radiolabeling Reaction: The reaction was carried out with microwave heating for 1 minute.[10]
-
Purification of Radiolabeled Peptide: The reaction mixture was purified by HPLC on a semi-preparative C18 column.[10]
-
Quality Control: The radiochemical purity of the final product, [⁶⁸Ga]Ga-CCZ01048, was determined by radio-thin-layer chromatography (RTLC) and HPLC to be greater than 99%.[8]
In Vitro Cell Internalization Assay
This assay quantifies the rate and extent of [⁶⁸Ga]Ga-CCZ01048 internalization into melanoma cells.
Protocol:
-
Cell Seeding: B16F10 murine melanoma cells were seeded in 24-well plates and allowed to adhere overnight.[10]
-
Incubation: [⁶⁸Ga]Ga-CCZ01048 was added to the cells, and the plates were incubated at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[10]
-
Wash: After incubation, the cells were washed with phosphate-buffered saline (PBS) to remove unbound radiotracer.[10]
-
Membrane-Bound Fraction Collection: The membrane-bound radioactivity was collected by incubating the cells with an acid solution (0.2 M acetic acid, 0.5 M NaCl, pH 2.6) on ice.[10]
-
Internalized Fraction Collection: The cells were then lysed to collect the internalized fraction.[10]
-
Radioactivity Measurement: The radioactivity of both the membrane-bound and internalized fractions was measured using a gamma counter.[10]
In Vivo PET Imaging and Biodistribution Studies
These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of [⁶⁸Ga]Ga-CCZ01048 in animal models of melanoma.
Protocol:
-
Animal Models: Female C57BL/6J mice for the B16F10 murine melanoma model and NOD-SCID mice for the SK-MEL-1 human melanoma model were used.[8][9]
-
Tumor Implantation: A suspension of melanoma cells (e.g., 1x10⁷ B16F10 cells) was subcutaneously injected into the shoulder of each mouse.[8]
-
Radiotracer Administration: Once tumors reached an appropriate size, mice were intravenously injected with [⁶⁸Ga]Ga-CCZ01048.
-
PET/CT Imaging: Static or dynamic PET/CT scans were acquired at various time points post-injection (p.i.), typically at 1 and 2 hours.[1][9]
-
Biodistribution: Following the final imaging session, mice were euthanized. Tumors and major organs were excised, weighed, and their radioactivity was measured in a gamma counter.
-
Data Analysis: The tissue radioactivity was decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were then calculated.
Conclusion
[⁶⁸Ga]Ga-CCZ01048 has demonstrated exceptional promise as a PET imaging agent for malignant melanoma in preclinical studies. Its high affinity for MC1R, efficient radiolabeling, favorable in vivo stability, and high tumor uptake with excellent tumor-to-background contrast make it a strong candidate for clinical translation.[1][2][8] Further investigations, including first-in-human studies, are warranted to establish its clinical utility for the diagnosis, staging, and monitoring of treatment response in patients with malignant melanoma.[11] The potential for this compound to be labeled with therapeutic radionuclides also opens up possibilities for its use as a theranostic agent for the targeted radionuclide therapy of melanoma.[1][2][3][4][5]
References
- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PET and SPECT Imaging of Melanoma: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research Applications of CCZ01048: A Technical Guide
Introduction: CCZ01048 is a promising α-melanocyte-stimulating hormone (α-MSH) analogue that has garnered significant attention in preclinical research, primarily for its potential as a targeted imaging agent for malignant melanoma. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, binding affinity, and its efficacy in in vitro and in vivo models.
Mechanism of Action and Targeting
This compound functions as a high-affinity antagonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is a G-protein coupled receptor that is highly overexpressed on the surface of most malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted therapy[3][4][5][6][7]. By binding to MC1R, this compound, when labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), allows for the non-invasive visualization of melanoma tumors using Positron Emission Tomography (PET). The introduction of a cationic piperidine (Pip) linker in the structure of this compound enhances tumor uptake and improves the contrast between the tumor and surrounding normal tissues in PET imaging[3][4][5][6].
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.
In Vitro Binding Affinity and Cellular Uptake
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | B16F10 | 0.31 nM | [1][2] |
| Binding Affinity (Kd) | B16F10 | 0.74 ± 0.13 nM | [8] |
| Internalization (30 min) | B16F10 | ~31% | [8] |
| Internalization (240 min) | B16F10 | ~62% | [8] |
In Vivo Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice
| Organ | 1 hour post-injection (%ID/g) | 2 hours post-injection (%ID/g) | Reference |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 | [3][4][7] |
| Blood | - | - | [3][4] |
| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 | [3][4][7] |
| Muscle | - | - | [3][4] |
| Bone | - | - | [3][4] |
| Thyroid | 2.4 ± 0.6 | - | [3][7] |
Tumor-to-Organ Ratios of [⁶⁸Ga]Ga-CCZ01048 at 2 hours post-injection
| Ratio | Value | Reference |
| Tumor-to-Blood | 96.4 ± 13.9 | [3][4][5][7] |
| Tumor-to-Muscle | 210.9 ± 20.9 | [3][4][5][7] |
| Tumor-to-Bone | 39.6 ± 11.9 | [3][4][5][7] |
| Tumor-to-Kidney | 4.0 ± 0.9 | [3][4][5][7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedures involved in the preclinical evaluation of this compound, the following diagrams are provided.
Figure 1: MC1R Signaling Pathway and this compound Action.
Figure 2: Preclinical Evaluation Workflow for [⁶⁸Ga]Ga-CCZ01048.
Experimental Protocols
Radiolabeling of this compound with ⁶⁸Ga
The radiolabeling of this compound with Gallium-68 is a critical step for its use in PET imaging.
-
⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.
-
Purification: The eluate is purified using a DGA resin column.
-
Labeling Reaction: The purified ⁶⁸Ga solution is mixed with a HEPES buffer (2 M, pH 5.4) and the DOTA-conjugated this compound peptide (25 μg)[9].
-
Incubation: The reaction mixture is heated to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of this compound.
-
Quality Control: The radiochemical purity of the final product, [⁶⁸Ga]Ga-CCZ01048, is determined using analytical high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC)[8][10]. A radiochemical purity of >99% is typically achieved[8].
Cell Culture and In Vitro Internalization Assay
-
Cell Line: B16F10 murine melanoma cells, which overexpress MC1R, are commonly used[8].
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Internalization Assay:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then incubated with [⁶⁸Ga]Ga-CCZ01048 at 37°C for various time points (e.g., 30, 60, 120, 240 minutes)[8].
-
At each time point, the medium containing the radiolabeled compound is removed.
-
The cells are washed with an acid buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
-
The radioactivity in the acid wash (membrane-bound) and in the cell lysate (internalized) is measured using a gamma counter.
-
The percentage of internalization is calculated as (internalized radioactivity / total radioactivity) x 100.
-
Animal Models and In Vivo Biodistribution Studies
-
Animal Model: C57BL/6J mice are typically used for creating melanoma xenografts[3].
-
Tumor Induction: B16F10 melanoma cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
-
Radiotracer Injection: A known amount of [⁶⁸Ga]Ga-CCZ01048 is injected intravenously into the tumor-bearing mice.
-
Biodistribution: At specific time points post-injection (e.g., 1 and 2 hours), the mice are euthanized.
-
Organ Harvesting: Various organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake of the radiotracer in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET Imaging
-
Animal Preparation: Tumor-bearing mice are anesthetized before and during the PET scan.
-
Radiotracer Administration: [⁶⁸Ga]Ga-CCZ01048 is administered intravenously.
-
Image Acquisition: Static or dynamic PET scans are acquired at specified time points post-injection. The images provide a visual representation of the radiotracer distribution in the body.
-
Blocking Study: To confirm the MC1R-mediated uptake of [⁶⁸Ga]Ga-CCZ01048, a blocking study is performed by co-injecting an excess amount of non-radioactive ("cold") Ga-labeled this compound. A significant reduction in tumor uptake in the presence of the cold ligand confirms the specificity of the radiotracer[3][4].
Conclusion
The preclinical data strongly support the potential of this compound as a highly effective agent for the targeted PET imaging of malignant melanoma. Its high binding affinity for MC1R, rapid internalization into melanoma cells, and favorable in vivo biodistribution profile, characterized by high tumor uptake and rapid clearance from non-target tissues, make it a promising candidate for clinical translation. Further studies, potentially exploring its theranostic applications by labeling with therapeutic radionuclides, are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET | Semantic Scholar [semanticscholar.org]
- 7. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Theranostic Potential of CCZ01048: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theranostic potential of CCZ01048, a promising α-melanocyte-stimulating hormone (α-MSH) analogue. This compound is designed for high-affinity targeting of the melanocortin 1 receptor (MC1R), a key biomarker overexpressed in the majority of melanoma cases. This document consolidates key preclinical data, experimental methodologies, and the underlying biological pathways to support further research and development of this agent for both diagnostic imaging and targeted radionuclide therapy of melanoma.
Core Concepts and Mechanism of Action
This compound is a DOTA-conjugated, cyclized α-MSH peptide analogue. Its core structure, DOTA-4-amino-(1-carboxymethyl) piperidine (Pip)-Nle-cysMSHhex, is optimized for targeting MC1R. The introduction of a cationic piperidine (Pip) linker enhances tumor uptake and promotes rapid clearance from non-target tissues.[1] The DOTA chelator allows for versatile radiolabeling with various diagnostic (e.g., Gallium-68 for PET imaging) and therapeutic (e.g., Lutetium-177, Actinium-225) radionuclides.[1][2]
Upon systemic administration, this compound binds with high affinity to MC1R on the surface of melanoma cells.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the radiolabeled compound within the tumor cells.[4] This targeted accumulation forms the basis of its theranostic utility:
-
Diagnostic (Imaging): When labeled with a positron-emitting radionuclide like 68Ga, this compound enables sensitive and specific visualization of MC1R-positive tumors and metastases using Positron Emission Tomography (PET).[1]
-
Therapeutic (Radionuclide Therapy): When chelated with particle-emitting radionuclides (e.g., α-emitters like 225Ac or β-emitters like 177Lu), this compound can deliver a cytotoxic radiation dose directly to melanoma cells, minimizing off-target toxicity.[1][2]
The following diagram illustrates the MC1R targeting and internalization pathway of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Characteristics of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.31 nM | B16F10 | [3] |
| Binding Affinity (Kd) | 0.74 ± 0.13 nM | B16F10 | [4] |
| Partition Coefficient (Log P) | -2.31 ± 0.08 | N/A | [4] |
Table 2: Radiochemistry and Stability of [68Ga]Ga-CCZ01048
| Parameter | Value | Conditions | Reference |
| Radiochemical Purity | > 99% | Optimized labeling | [4] |
| Specific Activity | 118.4 TBq/mmol | Optimized labeling | [4] |
| In Vivo Stability (1 h p.i.) | 34.0 ± 10.4% intact | Mouse urine | [5] |
| In Vitro Stability (2 h) | > 94% | PBS and human serum | [4] |
Table 3: In Vivo Tumor Uptake and Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice
| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| 1 hour | 12.3 ± 3.3 | 4.7 ± 0.5 | [1] |
| 2 hours | 21.9 ± 4.6 | 5.5 ± 0.4 | [1][6] |
Table 4: Tumor-to-Normal Tissue Ratios for [68Ga]Ga-CCZ01048 at 2 Hours Post-Injection
| Ratio | Value | Reference |
| Tumor-to-Blood | 96.4 ± 13.9 | [1][6] |
| Tumor-to-Muscle | 210.9 ± 20.9 | [1][6] |
| Tumor-to-Bone | 39.6 ± 11.9 | [1][6] |
| Tumor-to-Kidney | 4.0 ± 0.9 | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments performed with this compound.
Radiolabeling of this compound with Gallium-68
The following workflow outlines the process for producing [68Ga]Ga-CCZ01048 for preclinical studies.[4]
Protocol:
-
68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 2.5 mL of 0.6 M HCl.[5]
-
Purification: Mix the eluate with 2 mL of 12 M HCl and pass it through a DGA resin column. Wash the column with 3 mL of 5 M HCl. Elute the purified 68Ga with 0.5 mL of deionized water.[5]
-
Labeling Reaction: Mix the purified 68Ga solution (740–1850 MBq) with 0.7 mL of HEPES buffer (2 M, pH 5.4) and 25 µg of this compound.[5] Heat the reaction mixture at 95°C for 15 minutes.[4]
-
Purification of Labeled Peptide: Pass the reaction solution through a C18 Sep-Pak cartridge preconditioned with ethanol and water. Wash the cartridge with ethanol and saline.[4]
-
Final Formulation: Elute the final product and pass it through a 0.22 µm Millipore filter.[4]
-
Quality Control: Determine the radiochemical purity using RTLC (Whatman No. 2 paper with methanol:saline 5:1 as mobile phase) and analytical HPLC.[4]
In Vitro Competitive Binding Assay
This assay determines the binding affinity of this compound for MC1R.
Protocol:
-
Cell Seeding: Seed B16F10 melanoma cells (0.5 x 106 cells/well) in a 24-well plate and incubate overnight.[7]
-
Incubation: Remove the growth medium and incubate the cells with various concentrations of non-radioactive Ga-labeled this compound and a constant concentration of [125I]NDP-αMSH (a known MC1R ligand) in a binding buffer.[2] For non-specific binding determination, add a high concentration (1 µM) of a non-radiolabeled peptide.[4] Incubate at 37°C for 1 hour with agitation.[2]
-
Washing: Wash the cells with ice-cold PBS to remove unbound radioligand.[4]
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.[4]
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Cell Internalization Assay
This assay quantifies the rate and extent of this compound internalization into melanoma cells.
Protocol:
-
Cell Seeding: Seed B16F10 cells as described for the binding assay.
-
Incubation: Add [68Ga]Ga-CCZ01048 to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[4]
-
Surface-Bound vs. Internalized Radioactivity:
-
To determine the internalized fraction, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity. Collect this supernatant (surface-bound).
-
Lyse the cells with a lysis buffer (e.g., 1N NaOH) to release the internalized radioactivity. Collect the lysate (internalized).
-
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity. In one study, internalization of [68Ga]Ga-CCZ01048 in B16F10 cells increased from approximately 31% at 30 minutes to 62% at 240 minutes.[4]
Animal Models and Biodistribution Studies
These studies evaluate the in vivo tumor-targeting efficacy and clearance profile of [68Ga]Ga-CCZ01048.
Protocol:
-
Animal Model: Use male C57BL/6J mice (6-8 weeks old).[4]
-
Tumor Implantation: Subcutaneously inject 1 x 106 B16F10 melanoma cells into the shoulder flank of each mouse. Allow tumors to grow to 6-8 mm in diameter.[2]
-
Radiotracer Injection: Anesthetize the tumor-bearing mice and intravenously inject 1-2 MBq of [68Ga]Ga-CCZ01048 via the tail vein.[2]
-
Biodistribution: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice.[4]
-
Organ Harvesting: Collect blood and harvest major organs and tissues of interest (tumor, kidneys, liver, muscle, bone, etc.).
-
Measurement and Calculation: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Blocking Study: To confirm MC1R-mediated uptake, a cohort of animals is co-injected with an excess amount (e.g., 100 µg) of non-radioactive Ga-labeled this compound.[1] A significant reduction in tumor uptake confirms target specificity.
Future Directions and Clinical Perspective
The robust preclinical data for this compound strongly support its potential as a theranostic agent for melanoma. Its high affinity for MC1R, excellent tumor uptake, and favorable tumor-to-background ratios observed in PET imaging studies are highly encouraging.[1] The ability to chelate both diagnostic and therapeutic isotopes makes it a versatile platform for a "see what you treat" approach.
While no clinical trials for this compound have been reported to date, a clinical trial (NCT05655312) for a similar MC1R-targeted alpha-particle therapy, [212Pb]VMT01, is currently active. The outcomes of this trial will provide valuable insights into the clinical feasibility, safety, and efficacy of MC1R-targeted radionuclide therapy and will be highly relevant for the future clinical translation of this compound or its derivatives. Future work should focus on GMP manufacturing of this compound, IND-enabling toxicology studies, and the design of a first-in-human clinical trial to evaluate its safety, dosimetry, and efficacy in patients with metastatic melanoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo and in silico pharmacokinetics and biodistribution of a melanocortin receptor 1 targeted agent in preclinical models of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: CCZ01048 in B16F10 Melanoma Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCZ01048 is a potent α-melanocyte-stimulating hormone (α-MSH) analogue that demonstrates high binding affinity for the melanocortin 1 receptor (MC1R).[1][2][3] The MC1R is highly expressed in the majority of melanoma tumors, making it a prime target for targeted imaging and potential therapeutic strategies.[4][5] this compound has shown rapid internalization into B16F10 melanoma cells and exhibits high stability in vivo, positioning it as a promising candidate for Positron Emission Tomography (PET) imaging of malignant melanoma.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in studies involving the B16F10 murine melanoma cell line, a widely used model in melanoma research.[4]
Data Presentation
Table 1: In Vitro Binding and Internalization of this compound in B16F10 Cells
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.31 nM | [1][2][3] |
| Internalization (30 min) | ~31% | [6] |
| Internalization (2 h) | 55% | [7] |
| Internalization (4 h) | ~62% | [6] |
Table 2: In Vivo Tumor Uptake of 68Ga-labeled this compound in B16F10 Xenograft Model
| Time Point | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| 1 hour | 12.3 ± 3.3 | - | - | [4][5] |
| 2 hours | 21.9 ± 4.6 | 210.9 ± 20.9 | 96.4 ± 13.9 | [4][5] |
Signaling Pathway
This compound, as an α-MSH analogue, is expected to activate the MC1R signaling pathway upon binding. This pathway is known to play a role in pigmentation and has been implicated in melanoma cell proliferation and survival. The diagram below illustrates the anticipated signaling cascade initiated by this compound in B16F10 cells.
Caption: this compound binds to MC1R, initiating a signaling cascade.
Experimental Protocols
B16F10 Cell Culture
A fundamental prerequisite for any in vitro study is the proper maintenance of the B16F10 cell line.
Materials:
-
B16F10 cell line (e.g., ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640[8][9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)[8]
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[8][9]
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.[10]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 5-8 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:2 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.[8][10]
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of B16F10 cells, which is an indicator of cell viability.
Materials:
-
B16F10 cells
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[13]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation with Treatment: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 9. elabscience.com [elabscience.com]
- 10. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 2.5. Cell Viability Assay [bio-protocol.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling CCZ01048 with Gallium-68 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCZ01048 is a promising peptide-based radiopharmaceutical precursor for the sensitive and specific imaging of melanoma. It is an analog of α-melanocyte-stimulating hormone (α-MSH) that targets the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells.[1][2] When labeled with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), [⁶⁸Ga]Ga-CCZ01048 can be used for non-invasive in vivo imaging of tumor localization and staging using Positron Emission Tomography (PET). This document provides detailed protocols for the radiolabeling of this compound with ⁶⁸Ga, quality control procedures, and an overview of the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for [⁶⁸Ga]Ga-CCZ01048 from preclinical and clinical studies.
Table 1: Radiochemical and Physicochemical Properties of [⁶⁸Ga]Ga-CCZ01048
| Parameter | Value | Reference |
| Radiochemical Purity | > 99% | [3][4] |
| Specific Activity | > 236.8 MBq/nmol (preclinical) 118.4 TBq/mmol (optimized) | [1][4] |
| LogD₇.₄ | -3.07 to -3.14 | [1] |
| In vivo Stability (15 min p.i. in mice) | > 93% intact | [1] |
Table 2: In Vivo Tumor Uptake and Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Melanoma-Bearing Mice
| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| 1 hour | 12.3 ± 3.3 | 4.7 ± 0.5 | 2.7 ± 0.9 |
| 2 hours | 21.9 ± 4.6 | 5.5 ± 0.4 | 4.0 ± 0.9 |
%ID/g = percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation.[1][2]
Experimental Protocols
Gallium-68 Radiolabeling of this compound
This protocol describes the manual radiolabeling of DOTA-conjugated this compound with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-CCZ01048 precursor (e.g., from MedChemExpress)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., iThemba Labs)
-
0.6 M Hydrochloric acid (HCl), metal-free
-
HEPES buffer (2 M, pH 5.0)
-
Deionized water, metal-free
-
C18 Sep-Pak cartridges
-
Ethanol, USP grade
-
0.9% Sodium Chloride for injection, USP
-
Microwave synthesizer
-
Sterile reaction vials
-
0.22 µm sterile filter
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Purification of ⁶⁸Ga (Optional but Recommended):
-
Mix the eluate with concentrated metal-free HCl.
-
Pass the mixture through a DGA resin column.
-
Wash the column with 5 M HCl.
-
Air-dry the column.
-
Elute the purified ⁶⁸Ga with deionized water.
-
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, combine the purified ⁶⁸Ga solution with HEPES buffer (2 M, pH 5.0).
-
Add 15 µg of DOTA-CCZ01048 precursor to the buffered ⁶⁸Ga solution.[4]
-
-
Radiolabeling Reaction:
-
Purification of [⁶⁸Ga]Ga-CCZ01048:
-
Dilute the reaction mixture with deionized water.
-
Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge to remove unreacted ⁶⁸Ga and impurities.
-
Elute the purified [⁶⁸Ga]Ga-CCZ01048 from the cartridge with ethanol.
-
Dilute the final product with 0.9% NaCl for injection.
-
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control of [⁶⁸Ga]Ga-CCZ01048
a) Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium acetate and methanol can be used to separate the labeled peptide from colloidal ⁶⁸Ga.[3]
-
Procedure: Apply a small spot of the final product to the ITLC strip and develop the chromatogram. Analyze the strip using a radio-TLC scanner.
-
Acceptance Criteria: Radiochemical purity should be >95%.[3] The labeled peptide will have an Rf value of 0.8-1.0, while colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[3]
b) Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For [⁶⁸Ga]Ga-CCZ01048, an isocratic mobile phase of 23% acetonitrile containing 0.1% TFA can be used.[6]
-
Flow Rate: 2 mL/min.[6]
-
Procedure: Inject a small volume of the final product into the HPLC system and monitor the chromatogram for radioactivity.
-
Acceptance Criteria: The radiochemical purity should be >99%, with a single major radioactive peak corresponding to [⁶⁸Ga]Ga-CCZ01048.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for its radiolabeling.
Caption: MC1R signaling pathway activated by [⁶⁸Ga]Ga-CCZ01048.
Caption: Experimental workflow for ⁶⁸Ga-labeling of this compound.
References
- 1. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging with [68Ga]Ga-CCZ01048: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCZ01048 is a potent α-melanocyte-stimulating hormone (α-MSH) analogue designed for high-affinity binding to the melanocortin 1 receptor (MC1R).[1] The MC1R is a G protein-coupled receptor that is significantly overexpressed in the majority of malignant melanoma cases, making it a prime target for molecular imaging and potential radionuclide therapy.[2][3] When radiolabeled with Gallium-68 ([68Ga]), the resulting tracer, [68Ga]Ga-CCZ01048, serves as a promising agent for the in vivo visualization of melanoma tumors using Positron Emission Tomography (PET).[1][2][4]
These application notes provide a comprehensive guide for the use of [68Ga]Ga-CCZ01048 in preclinical melanoma imaging, detailing its mechanism of action, protocols for use, and expected quantitative outcomes.
Mechanism of Action: Targeting the MC1R Signaling Pathway
This compound is an agonist for the melanocortin 1 receptor. Upon binding of its radiolabeled form, [68Ga]Ga-CCZ01048, to MC1R on the surface of melanoma cells, it initiates a downstream signaling cascade. The receptor, being a Gs protein-coupled receptor, activates adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[5] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates the CREB transcription factor.[2][5] Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of genes involved in melanin synthesis.[2] The binding and subsequent internalization of [68Ga]Ga-CCZ01048 into melanoma cells allow for the targeted delivery of the positron-emitting 68Ga isotope, enabling visualization of MC1R-expressing tumors via PET imaging.[1][4]
References
Application Notes and Protocols: CCZ01048 in Preclinical Melanoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCZ01048 is a promising α-melanocyte-stimulating hormone (α-MSH) analogue with high affinity for the melanocortin 1 receptor (MC1R), a key protein expressed in the majority of melanomas.[1][2] This characteristic makes this compound, particularly when labeled with a radionuclide like Gallium-68 (⁶⁸Ga), a potent agent for preclinical research in melanoma, primarily in the context of positron emission tomography (PET) imaging and potential theranostic applications.[3][4] These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma models, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is an analogue of α-MSH and functions as a ligand for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) that is overexpressed on the surface of most melanoma cells. Upon binding of this compound to MC1R, the receptor is activated, initiating a downstream signaling cascade. This targeted binding allows for the specific delivery of conjugated payloads, such as imaging agents or therapeutic radionuclides, to melanoma cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target Receptor | Cell Line | Kᵢ (nM) |
| This compound | MC1R | B16F10 | 0.31 |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-CCZ01048 in Murine Melanoma Models
| Melanoma Model | Tumor Uptake (%ID/g ± SD) at 1h p.i. | Tumor Uptake (%ID/g ± SD) at 2h p.i. |
| B16F10 (murine) | 12.3 ± 3.3 | 21.9 ± 4.6 |
| SK-MEL-1 (human) | 6.15 ± 0.22 | Not Reported |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. SD: standard deviation.
Table 3: Biodistribution of ⁶⁸Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (1h p.i.)
| Organ | Uptake (%ID/g ± SD) |
| Blood | 0.13 ± 0.02 |
| Heart | 0.11 ± 0.02 |
| Lungs | 0.31 ± 0.06 |
| Liver | 0.45 ± 0.07 |
| Spleen | 0.13 ± 0.02 |
| Kidneys | 4.7 ± 0.5 |
| Muscle | 0.06 ± 0.01 |
| Bone | 0.31 ± 0.06 |
Experimental Protocols
1. In Vitro MC1R Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound to the MC1R in melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.2)
-
Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH)
-
Unlabeled this compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Culture B16F10 cells to 80-90% confluency.
-
Harvest cells and resuspend in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of binding buffer containing a fixed concentration of the radiolabeled ligand.
-
Add 50 µL of binding buffer containing varying concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
For total binding, add 50 µL of binding buffer without any competitor.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 1 µM NDP-α-MSH).
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Determine the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
2. Receptor Internalization Assay
This protocol measures the rate and extent of this compound internalization into melanoma cells upon binding to MC1R.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
Radiolabeled this compound (e.g., ⁶⁸Ga-CCZ01048)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed B16F10 cells in 24-well plates and grow to confluency.
-
Wash the cells with serum-free medium.
-
Add radiolabeled this compound in serum-free medium to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, place the plate on ice and wash the cells with ice-cold PBS.
-
To determine the surface-bound radioactivity, add ice-cold acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ligand. Collect the supernatant.
-
To determine the internalized radioactivity, lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).
3. In Vivo PET Imaging and Biodistribution Studies
This protocol outlines the procedure for performing PET imaging and biodistribution studies in a preclinical melanoma model.
Animal Model:
-
C57BL/6J mice are typically used for the B16F10 syngeneic melanoma model.
-
Immunodeficient mice (e.g., NSG) are used for human melanoma xenograft models like SK-MEL-1.
Tumor Implantation:
-
Harvest B16F10 or SK-MEL-1 cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject approximately 1 x 10⁶ cells into the flank or shoulder of the mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging and biodistribution studies.
PET Imaging Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Intravenously inject approximately 4-6 MBq of ⁶⁸Ga-CCZ01048 via the tail vein.
-
Acquire dynamic or static PET scans at specified time points (e.g., 1 and 2 hours post-injection).
-
Reconstruct the PET images and perform image analysis to quantify tracer uptake in the tumor and other organs.
Biodistribution Protocol:
-
Following the final imaging session, euthanize the mouse.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Note: Experimental Design for CCZ01048 Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCZ01048 is a synthetic analogue of the α-melanocyte-stimulating hormone (α-MSH) that demonstrates high binding affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] The MC1R is a G-protein coupled receptor significantly overexpressed in the majority of primary and metastatic melanoma cells, making it an exceptional target for molecular imaging and potential radionuclide therapy.[3] this compound, when chelated and radiolabeled (e.g., with Gallium-68), becomes a potent agent for Positron Emission Tomography (PET) imaging to visualize melanoma tumors.[1][2][4]
Biodistribution studies are a critical component of preclinical evaluation, providing essential data on the uptake, retention, and clearance of a therapeutic or diagnostic agent in various tissues. These studies quantify the distribution of the compound in the target tissue (tumor) versus non-target organs, which is fundamental for assessing efficacy and potential toxicity. This document provides a detailed protocol for conducting in vivo and ex vivo biodistribution studies of radiolabeled this compound in a preclinical melanoma model.
MC1R Signaling Pathway
This compound functions as an agonist for MC1R. Upon binding, it initiates a signaling cascade that is canonically associated with melanogenesis and anti-inflammatory responses. The binding of this compound to the MC1R activates the associated G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to downstream cellular responses.
Experimental Workflow for Biodistribution Studies
The overall process involves preparing the radiolabeled agent, establishing a relevant animal model, administering the agent, and finally, collecting and analyzing tissues to quantify the agent's distribution.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68 ([68Ga])
This protocol describes the conjugation of this compound, which contains a DOTA chelator, with 68Ga eluted from a 68Ge/68Ga generator.
Materials:
-
DOTA-conjugated this compound peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (pH 4.5-5.0)
-
Sterile, metal-free water and reaction vials
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol and sterile saline
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.05 M HCl according to the manufacturer's instructions.
-
In a sterile reaction vial, add 10-20 µg of DOTA-CCZ01048 dissolved in sodium acetate buffer.
-
Add the 68Ga eluate to the vial containing the peptide. Adjust the pH to 4.5-5.0 if necessary.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Allow the mixture to cool to room temperature.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The [68Ga]Ga-CCZ01048 will be retained.
-
Wash the cartridge with sterile water to remove any unbound 68Ga.
-
Elute the final [68Ga]Ga-CCZ01048 product with a small volume (e.g., 0.5 mL) of 50% ethanol solution.
-
Dilute the final product with sterile saline for injection to reduce the ethanol concentration to <10%.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or HPLC. A purity of >95% is required for in vivo studies.[4]
-
Protocol 2: Animal Model Preparation (Melanoma Xenograft)
This protocol uses the B16F10 murine melanoma cell line to establish subcutaneous tumors in C57BL/6J mice.
Materials:
-
B16F10 melanoma cells[4]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
6-8 week old C57BL/6J mice[5]
-
Insulin syringes
Procedure:
-
Culture B16F10 cells to approximately 80-90% confluency.
-
Harvest the cells using trypsin, wash with PBS, and centrifuge to form a cell pellet.
-
Resuspend the cells in sterile PBS or culture medium without serum at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize a C57BL/6J mouse. Subcutaneously inject 1 x 10^6 cells (in a 50-100 µL suspension) into the right flank or shoulder of each mouse.[4][5]
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable and reach a suitable size (e.g., 6-10 mm in diameter) within 8-14 days.[5][6]
-
Animals are ready for the biodistribution study once tumors reach the desired size.
Protocol 3: In Vivo Administration of [68Ga]Ga-CCZ01048
This protocol details the intravenous injection of the radiolabeled compound.
Materials:
-
Tumor-bearing mice
-
Purified [68Ga]Ga-CCZ01048 solution
-
Dose calibrator
-
Insulin syringes
-
Mouse restrainer or anesthesia
Procedure:
-
Measure the radioactivity of the syringe containing the [68Ga]Ga-CCZ01048 solution in a dose calibrator.
-
Secure the mouse in a restrainer or under light anesthesia.
-
Administer approximately 4-6 MBq of [68Ga]Ga-CCZ01048 in a volume of 100 µL via the lateral tail vein.[4][5]
-
After injection, re-measure the residual radioactivity in the syringe to determine the precise injected dose.
-
Allow the animals to recover and roam freely in their cages until the designated time points for imaging or tissue collection.[5]
Protocol 4: Ex Vivo Biodistribution and Tissue Analysis
This is the terminal procedure to quantify radioactivity in different organs.
Materials:
-
Anesthesia and CO2 for euthanasia
-
Dissection tools
-
Analytical balance
-
Gamma counter
-
Vials for tissue collection
Procedure:
-
At predetermined time points (e.g., 30, 60, and 120 minutes post-injection), euthanize the mice by CO2 asphyxiation.[4]
-
Immediately perform dissection to collect blood (via cardiac puncture) and key organs.
-
Organs of interest typically include: tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and thyroid.[2]
-
Rinse tissues like the stomach and intestines to remove contents. Gently blot all tissues to remove excess blood.
-
Weigh each collected tissue sample using an analytical balance.
-
Place each sample into a separate vial and measure its radioactivity using a calibrated gamma counter.
-
Include standards prepared from a known fraction of the injected dose to allow for decay correction and accurate quantification.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Radioactivity in Organ / Net Injected Radioactivity) x (1 / Organ Weight in g) x 100
Data Presentation
Quantitative biodistribution data should be summarized in tables to facilitate comparison across different tissues and time points.
Table 1: Biodistribution of [68Ga]Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)
This table presents representative data compiled from published studies.[2][4][7] Data are shown as mean ± standard deviation.
| Organ | 1 Hour Post-Injection | 2 Hours Post-Injection |
| Blood | 0.23 ± 0.05 | 0.23 ± 0.05 |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 |
| Kidneys | 4.7 ± 0.5 | 5.5 ± 0.4 |
| Liver | 0.35 ± 0.04 | 0.34 ± 0.05 |
| Spleen | 0.12 ± 0.02 | 0.11 ± 0.01 |
| Lungs | 0.31 ± 0.07 | 0.24 ± 0.02 |
| Heart | 0.17 ± 0.04 | 0.13 ± 0.01 |
| Muscle | 0.11 ± 0.03 | 0.10 ± 0.01 |
| Bone | 0.27 ± 0.04 | 0.55 ± 0.12 |
| Thyroid | 2.4 ± 0.6 | Not Reported |
Table 2: Tumor-to-Normal-Tissue Ratios for [68Ga]Ga-CCZ01048
High tumor-to-background ratios are indicative of a promising imaging agent.[2][6][7] These ratios are calculated from the %ID/g values.
| Ratio | 1 Hour Post-Injection | 2 Hours Post-Injection |
| Tumor-to-Blood | 53.5 ± 10.1 | 96.4 ± 13.9 |
| Tumor-to-Muscle | 111.8 ± 25.4 | 210.9 ± 20.9 |
| Tumor-to-Kidney | 2.6 ± 0.7 | 4.0 ± 0.9 |
| Tumor-to-Bone | 45.5 ± 8.2 | 39.6 ± 11.9 |
| Tumor-to-Liver | 35.1 ± 8.0 | 64.4 ± 12.1 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the biodistribution of [68Ga]Ga-CCZ01048. The results from these studies are expected to show high and specific uptake in MC1R-expressing melanoma tumors, with rapid clearance from non-target tissues, primarily through the renal system.[2][4] The exceptional tumor-to-background ratios observed at later time points highlight the potential of this compound as a superior PET imaging agent for the diagnosis and staging of malignant melanoma.[2][7] These methods are fundamental for advancing this compound towards clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Imaging and Radionuclide Therapy of Melanoma Targeting the Melanocortin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
Application Notes and Protocols for CCZ01048 in Radionuclide Therapy of Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CCZ01048 in preclinical melanoma research, focusing on its application in radionuclide therapy. This compound is a promising peptide-based radiopharmaceutical targeting the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma subtypes.
Introduction
This compound is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) designed for high-affinity and specific binding to MC1R.[1][2][3] Its structure consists of the Nle-CycMSHhex peptide coupled to a DOTA chelator via a cationic piperidine (Pip) linker.[1][4] This design facilitates the chelation of various radionuclides, enabling its use as both a diagnostic imaging agent (e.g., with Gallium-68) and a therapeutic agent (e.g., with Lutetium-177 or other beta or alpha emitters).[1][3] Preclinical studies have demonstrated the high tumor uptake and rapid background clearance of radiolabeled this compound, highlighting its potential as a theranostic agent for melanoma.[1][3]
Mechanism of Action & Signaling Pathway
This compound targets the MC1R, a G protein-coupled receptor (GPCR) on the surface of melanocytes and melanoma cells. Upon binding of its endogenous ligand, α-MSH, or a synthetic analog like this compound, MC1R activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation. MITF, in turn, upregulates the expression of genes involved in melanin synthesis, such as tyrosinase (TYR). In the context of radionuclide therapy, the binding of radiolabeled this compound to MC1R delivers a cytotoxic radiation dose directly to the melanoma cells.
Caption: MC1R signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives from preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Internalization
| Compound | Target | Cell Line | Binding Affinity (Ki, nM) | Internalization (% at 2h) |
| 68Ga-CCZ01048 | MC1R | B16F10 | Sub-nanomolar | ~62% (at 4h)[5] |
| This compound Derivatives (N-methylated) | MC1R | B16-F10 | Sub-nanomolar to low nanomolar | Not specified |
Table 2: In Vivo Tumor Uptake and Biodistribution of 68Ga-CCZ01048 in B16F10 Melanoma-Bearing Mice
| Time Post-Injection (p.i.) | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Muscle (%ID/g) | Blood (%ID/g) |
| 1 hour | 12.3 ± 3.3 | 4.7 ± 0.5 | Not specified | Not specified | Not specified |
| 2 hours | 21.9 ± 4.6 | Not specified | Not specified | Not specified | Not specified |
Table 3: Tumor-to-Organ Ratios for 68Ga-CCZ01048 at 2 hours p.i.
| Ratio | Value |
| Tumor-to-Blood | 96.4 ± 13.9 |
| Tumor-to-Muscle | 210.9 ± 20.9 |
| Tumor-to-Bone | 39.6 ± 11.9 |
| Tumor-to-Kidney | 4.0 ± 0.9 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol describes a common method for labeling DOTA-peptides like this compound with 68Ga from a 68Ge/68Ga generator.
Materials:
-
This compound peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Sterile, pyrogen-free water
-
Hydrochloric acid (0.05 M)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.9% sodium chloride solution
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of 0.05 M HCl to obtain 68GaCl3.
-
Peptide Preparation: Dissolve 10-20 µg of this compound in 100 µL of sterile water.
-
Buffering: Add 500 µL of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction: Add the this compound solution to the buffered 68Ga eluate. Heat the reaction mixture at 95°C for 10 minutes.
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the C18 cartridge. The 68Ga-CCZ01048 will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unreacted 68Ga.
-
Elute the purified 68Ga-CCZ01048 from the cartridge with 0.5 mL of ethanol.
-
Dilute the final product with sterile 0.9% sodium chloride solution to a final ethanol concentration of less than 10%.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or HPLC. The radiochemical purity should be >95%.
-
Perform a sterility test and a bacterial endotoxin test before in vivo use.
-
Caption: Workflow for 68Ga-labeling of this compound.
Protocol 2: In Vitro Competitive Binding Assay
This protocol determines the binding affinity (Ki) of unlabeled this compound for MC1R by competing with a radiolabeled ligand.
Materials:
-
MC1R-expressing melanoma cells (e.g., B16F10)
-
Radiolabeled ligand (e.g., [125I]NDP-α-MSH)
-
Unlabeled this compound
-
Binding buffer (e.g., DMEM with 0.2% BSA)
-
96-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed MC1R-expressing cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
Preparation of Reagents:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer (e.g., from 10-12 M to 10-6 M).
-
Prepare a solution of the radiolabeled ligand in binding buffer at a concentration close to its Kd.
-
-
Competition Reaction:
-
Wash the cells once with binding buffer.
-
Add 50 µL of the unlabeled this compound dilutions to the wells.
-
Add 50 µL of the radiolabeled ligand to all wells.
-
For total binding, add 50 µL of binding buffer instead of the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM NDP-α-MSH).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the supernatant and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with 100 µL of 1 M NaOH and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Biodistribution Study in a Melanoma Mouse Model
This protocol evaluates the tumor uptake and organ distribution of radiolabeled this compound.
Materials:
-
Immunocompromised mice (e.g., C57BL/6J for B16F10 syngeneic model)
-
B16F10 melanoma cells
-
Radiolabeled this compound
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated scale
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 106 B16F10 cells into the flank of each mouse. Allow the tumors to grow to a size of 100-200 mm3.
-
Radiotracer Injection:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of radiolabeled this compound (e.g., 1-2 MBq) via the tail vein.
-
-
Biodistribution:
-
At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize a group of mice (n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
-
Sample Processing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios.
-
Caption: Workflow for in vivo biodistribution study.
Conclusion
This compound is a highly promising agent for the radionuclide therapy of melanoma due to its high affinity for MC1R and favorable in vivo characteristics. The protocols outlined in these application notes provide a framework for researchers to further investigate and develop this compound and its derivatives as potent theranostic agents for melanoma. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, accelerating the translation of this promising therapeutic strategy to the clinic.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Dosimetry and radiation safety protocols for 68Ga-CCZ01048
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosimetry, radiation safety, and experimental protocols for the novel positron emission tomography (PET) imaging agent, 68Ga-CCZ01048. This radiopharmaceutical is a promising candidate for imaging melanoma by targeting the melanocortin 1 receptor (MC1R).
Dosimetry
The radiation dosimetry for 68Ga-CCZ01048 has been estimated based on preclinical and initial first-in-human studies. The Medical Internal Radiation Dose (MIRD) methodology, with software such as OLINDA/EXM, has been utilized to calculate the absorbed doses in various organs.[1] The primary route of excretion for this radiotracer is through the urinary system, leading to the kidneys and bladder wall receiving the highest radiation doses.[1][2]
A summary of estimated absorbed radiation doses to various organs from a typical administration of 68Ga-CCZ01048 is presented in the table below. It is important to note that these values are estimates and can vary based on individual patient physiology and metabolism.
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.055 - 0.0948 |
| Bladder Wall | High (specific value not available) |
| Spleen | Moderate (specific value not available) |
| Liver | Moderate (specific value not available) |
| Brain | 0.0012 |
| Effective Dose (mSv/MBq) | 0.011 |
Note: The data is compiled from first-in-human studies of 68Ga-labeled α-MSH derivatives.[1][2] The kidneys have been consistently identified as the organ receiving the highest absorbed dose.[1][2]
Radiation Safety Protocols
The handling of 68Ga-CCZ01048 requires adherence to standard radiation safety protocols for positron-emitting radionuclides. The following guidelines are essential for ensuring the safety of personnel.
1. Personnel Protective Equipment (PPE):
-
Lab Coat: A dedicated lab coat should be worn at all times when handling the radiopharmaceutical.
-
Gloves: Disposable, waterproof gloves are mandatory. Gloves should be changed frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes of the radioactive solution.
-
Dosimetry: Personnel should wear whole-body and ring dosimeters to monitor their radiation exposure.
2. Shielding:
-
Gallium-68 emits high-energy positrons (0.836 MeV) which result in 511 keV gamma photons upon annihilation.
-
Lead shielding is effective for reducing gamma radiation exposure. Vials and syringes containing 68Ga-CCZ01048 should be kept in lead containers.
-
Work should be performed behind a lead-shielded L-block to minimize exposure to the torso and head.
3. Handling and Administration:
-
Use tongs or forceps to handle vials and other radioactive materials to increase the distance from the source and reduce exposure.
-
All work with open sources of 68Ga-CCZ01048 should be conducted in a designated radioactive materials work area, preferably within a fume hood or a shielded hot cell.
-
The administration of 68Ga-CCZ01048 to patients should be performed by trained personnel following approved clinical protocols.
4. Waste Disposal:
-
All radioactive waste, including used vials, syringes, and contaminated PPE, must be disposed of in designated and clearly labeled radioactive waste containers.
-
Waste containing 68Ga should be stored for decay. Due to its short half-life of approximately 68 minutes, the radioactivity will decay to negligible levels within a day.
-
Follow institutional and national regulations for the disposal of radioactive waste.
5. Contamination Monitoring:
-
Regularly monitor work surfaces, equipment, and personnel for radioactive contamination using a survey meter equipped with a pancake probe suitable for detecting beta and gamma radiation.
-
Perform wipe tests to detect removable contamination.
-
In case of a spill, immediately notify the Radiation Safety Officer and follow established spill cleanup procedures.
Experimental Protocols
Radiolabeling of CCZ01048 with 68Ga
This protocol outlines the manual preparation of 68Ga-CCZ01048. Automated synthesis modules can also be used and should be operated according to the manufacturer's instructions.
Materials:
-
68Ge/68Ga generator
-
This compound peptide precursor
-
Sterile, pyrogen-free water for injection
-
HEPES buffer (0.5 M, pH 4.5-5.0)
-
Trace metal-free hydrochloric acid (0.1 N)
-
Sterile reaction vial (5-10 mL)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol (USP grade)
-
Saline (0.9% NaCl, sterile)
-
Sterile 0.22 µm filter
Procedure:
-
Elute the 68Ge/68Ga generator with 5 mL of 0.1 N HCl to obtain 68GaCl3.
-
Transfer a fraction of the eluate containing the desired amount of radioactivity (e.g., 185-370 MBq) to a sterile reaction vial.
-
Add 0.5 mL of HEPES buffer to the reaction vial to adjust the pH to approximately 4.5.
-
Add a solution of this compound peptide (typically 10-20 µg) to the reaction vial.
-
Gently swirl the vial to mix the contents.
-
Heat the reaction vial at 95-100°C for 5-10 minutes.
-
Allow the vial to cool to room temperature.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted 68Ga.
-
Elute the 68Ga-CCZ01048 from the cartridge with a small volume (e.g., 0.5-1 mL) of ethanol.
-
-
Dilute the ethanolic solution with sterile saline to a final ethanol concentration of less than 10%.
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
Quality Control
Radiochemical Purity:
-
Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M ammonium acetate:methanol (1:1)
-
Procedure: Spot the ITLC strip with the final product. Develop the chromatogram.
-
Analysis: Free 68Ga remains at the origin (Rf = 0), while 68Ga-CCZ01048 moves with the solvent front (Rf = 0.9-1.0).
-
Acceptance Criterion: Radiochemical purity should be ≥95%.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Detector: A radioactivity detector in series with a UV detector.
-
Procedure: Inject a small aliquot of the final product.
-
Analysis: Compare the retention time of the radioactive peak with that of a non-radioactive Ga-CCZ01048 standard.[3]
-
Acceptance Criterion: Radiochemical purity should be ≥95%.[3]
-
Other Quality Control Parameters:
-
pH: The pH of the final product should be between 4.5 and 7.5.
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.
-
Radionuclidic Purity: The presence of the parent radionuclide, 68Ge, should be checked and must be below the acceptable limit (e.g., <0.001%).
-
Sterility and Endotoxin Testing: These tests should be performed according to pharmacopeial standards for products intended for human administration.
Visualizations
Caption: Experimental Workflow for 68Ga-CCZ01048
References
Synthesis and Purification of CCZ01048 for Research Use
Application Notes and Protocols
Introduction
CCZ01048 is a potent α-melanocyte-stimulating hormone (α-MSH) analog with high affinity and specificity for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor primarily expressed on the surface of melanocytes and is overexpressed in the majority of malignant melanomas.[1] This overexpression makes MC1R an attractive target for the diagnostic imaging and potential radionuclide therapy of melanoma.[1][3] this compound, which consists of a lactam bridge-cyclized α-MSH peptide (Nle-CycMSHhex) conjugated to a DOTA chelator via a cationic piperidine (Pip) linker, has demonstrated promising characteristics for this application.[1][3]
This document provides detailed protocols for the chemical synthesis and purification of the this compound precursor, DOTA-Pip-Nle-CycMSHhex, for research purposes. It also includes a summary of its key biological data and a diagram of its mechanism of action.
Chemical and Biological Properties
This compound is a synthetic peptide derivative designed for enhanced stability and receptor binding affinity. The core peptide sequence, Ac-Nle4-cyclo[Asp5-His-D-Phe7-Arg-Trp-Lys10]-NH2, is a potent MC1R agonist. The inclusion of the DOTA chelator allows for the radiolabeling of this compound with various radionuclides, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][3][4] The cationic Pip linker has been shown to improve tumor uptake and generate high tumor-to-normal tissue contrast in preclinical models.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its radiolabeled analog.
| Parameter | Value | Reference |
| Chemical Formula | C₇₁H₁₀₅N₂₁O₁₆ | |
| Molecular Weight | 1508.72 g/mol | |
| MC1R Binding Affinity (Ki) | 0.31 nM | [2][5] |
| Purity (after HPLC) | > 97% | [1] |
| ⁶⁸Ga-CCZ01048 Radiochemical Purity | > 99% | [4] |
| ⁶⁸Ga-CCZ01048 Specific Activity | 118.4 TBq/mmol | [4] |
| Tumor Uptake (B16F10, 1h p.i.) | 12.3 ± 3.3 %ID/g | [1][3] |
| Tumor Uptake (B16F10, 2h p.i.) | 21.9 ± 4.6 %ID/g | [1][3] |
| Tumor-to-Kidney Ratio (1h p.i.) | 2.7 ± 0.9 | [1] |
| In Vivo Stability (15 min p.i.) | > 93% intact | [1][6] |
Experimental Protocols
Synthesis of DOTA-Pip-Nle-CycMSHhex (this compound precursor)
The synthesis of the this compound precursor is performed using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Nle-OH, Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-His(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Alloc)-OH)
-
Fmoc-4-amino-(1-carboxymethyl)piperidine (Fmoc-Pip-OH)
-
Tri-tert-butyl DOTA-NHS ester
-
Coupling reagents: HBTU, HOBt, DIC
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Lactam bridge formation reagents: HBTU, HOBt, DIPEA
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle). For each coupling step, use a 4-fold excess of the Fmoc-amino acid, activated with HBTU/HOBt or DIC in DMF. Allow the coupling reaction to proceed for 2 hours. Monitor the completion of the reaction using a Kaiser test.
-
Piperidine Linker Coupling: After the final amino acid (Nle) is coupled, deprotect the N-terminal Fmoc group and couple Fmoc-Pip-OH using the same activation and coupling procedure.
-
DOTA Conjugation: Deprotect the N-terminal Fmoc group of the piperidine linker. Conjugate tri-tert-butyl DOTA-NHS ester to the free amine in the presence of DIPEA in DMF overnight.
-
Alloc Deprotection: Remove the Alloc protecting group from the Lys side chain using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane in DCM.
-
On-Resin Cyclization (Lactam Bridge Formation): Induce intramolecular cyclization between the carboxylic acid of the Asp side chain and the amine of the Lys side chain. Activate the Asp side chain carboxylic acid with HBTU/HOBt/DIPEA in DMF and allow the reaction to proceed overnight.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (TFA/TIS/Water) for 3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Diagram of Synthesis Workflow:
Caption: Workflow for the solid-phase synthesis of this compound.
Purification of this compound
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF, then dilute with Mobile Phase A).
-
HPLC Purification: Purify the crude peptide on a preparative C18 RP-HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >97%.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Mechanism of Action: MC1R Signaling
This compound acts as an agonist at the MC1R. Upon binding of this compound to MC1R on the surface of melanoma cells, a conformational change in the receptor activates the intracellular G-protein, Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB. This signaling cascade leads to the expression of genes involved in melanogenesis and is also responsible for the internalization of the receptor-ligand complex, which is crucial for the retention of radiolabeled this compound within the tumor cells for imaging purposes.
Diagram of MC1R Signaling Pathway:
Caption: this compound-mediated activation of the MC1R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCZ01048 PET Scan Image Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCZ01048 is a promising radiolabeled peptide analog of α-melanocyte-stimulating hormone (α-MSH) for Positron Emission Tomography (PET) imaging. It is designed to target the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanoma cells. This high affinity and specificity make this compound, particularly when labeled with Gallium-68 ([⁶⁸Ga]Ga-CCZ01048), a valuable tool for the diagnosis, staging, and monitoring of melanoma.[1][2] These application notes provide detailed protocols for image acquisition and analysis of this compound PET scans to ensure standardized and reproducible results in a research and drug development setting.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of [⁶⁸Ga]Ga-CCZ01048 PET imaging, demonstrating its efficacy in melanoma detection.
Table 1: Preclinical Biodistribution of [⁶⁸Ga]Ga-CCZ01048 in B16F10 Melanoma-Bearing Mice
| Organ/Tissue | Mean Uptake (%ID/g) at 1-hour post-injection | Mean Uptake (%ID/g) at 2-hours post-injection |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 |
| Blood | - | - |
| Muscle | - | - |
| Bone | - | - |
| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 |
| Thyroid | 2.4 ± 0.6 | - |
Data sourced from a study by Zhang et al. (2017).[2]
Table 2: Tumor-to-Background Ratios for [⁶⁸Ga]Ga-CCZ01048 in a Preclinical Melanoma Model
| Ratio | 1-hour post-injection | 2-hours post-injection |
| Tumor-to-Blood | - | 96.4 ± 13.9 |
| Tumor-to-Muscle | - | 210.9 ± 20.9 |
| Tumor-to-Bone | - | 39.6 ± 11.9 |
| Tumor-to-Kidney | - | 4.0 ± 0.9 |
Data from Zhang et al. (2017) highlights the excellent image contrast achieved at 2 hours post-injection.[2]
Table 3: First-in-Human Dosimetry of [⁶⁸Ga]Ga-CCZ01048
| Organ | Absorbed Dose (mSv/MBq) |
| Kidneys | 0.0948 ± 0.0425 |
| Brain | 0.0012 ± 0.0007 |
This data indicates a favorable safety profile for repeated imaging studies.[3]
Table 4: Comparison of [⁶⁸Ga]Ga-CCZ01048 and [¹⁸F]FDG in Patients with Metastatic Melanoma
| Parameter | [⁶⁸Ga]Ga-CCZ01048 | [¹⁸F]FDG |
| Mean SUVmax in Normal Tissues | 1.7 | 6.1 |
| Tumor-to-Liver SUVmean Ratio | 6.4 | 2.9 |
These findings suggest [⁶⁸Ga]Ga-CCZ01048 has greater sensitivity and specificity compared to the commonly used [¹⁸F]FDG tracer.[1]
Signaling Pathway
This compound is an analog of α-MSH and targets the MC1R, a G-protein coupled receptor (GPCR).[4][5] Upon binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in melanogenesis and provides the basis for the specific uptake of this compound in melanoma cells.
Caption: MC1R signaling cascade initiated by this compound binding.
Experimental Protocols
Radiolabeling of this compound with Gallium-68
This protocol describes the chelation-based radiolabeling of the DOTA-conjugated this compound peptide with ⁶⁸Ga.
Materials:
-
This compound peptide (MedChemExpress LLC)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile, metal-free vials
-
Sodium acetate buffer (pH 3.5-4.5)
-
Heating block or water bath (95°C)
-
HPLC and ITLC for quality control
-
0.22 µm sterile filter
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Add 15 µg of the this compound peptide to a sterile vial.
-
Add the ⁶⁸Ga eluate to the vial containing the peptide.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 15 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Perform quality control using HPLC and ITLC to determine the radiochemical purity. A purity of >99% is desired.[1][6]
-
Pass the final product through a 0.22 µm sterile filter for sterilization before injection.[1]
Caption: Workflow for the radiolabeling of this compound with 68Ga.
Preclinical PET/CT Image Acquisition Protocol (Murine Model)
This protocol is intended for imaging melanoma xenografts in mice.
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Maintain the animal's body temperature using a heating pad.
-
Place a catheter in the lateral tail vein for radiotracer injection.
Image Acquisition:
-
Administer approximately 3.7-7.4 MBq of [⁶⁸Ga]Ga-CCZ01048 intravenously.
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Perform static PET scans at 60 and 120 minutes post-injection.[3] For dynamic scans, start acquisition immediately after injection and continue for a specified duration (e.g., 60 minutes).[2]
PET Image Reconstruction and Analysis
Image Reconstruction:
-
Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).
-
Apply corrections for attenuation (using the CT data), scatter, and decay.
Image Analysis:
-
Co-register the PET and CT images for accurate anatomical correlation.[7]
-
Draw Regions of Interest (ROIs) on the CT images over the tumor and various organs (e.g., muscle, blood pool, kidney).
-
Transfer the ROIs to the corresponding PET images.
-
Calculate the mean and maximum radioactivity concentration within each ROI.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).
-
Calculate tumor-to-background ratios to assess image contrast.
Caption: Step-by-step workflow for PET image analysis.
Conclusion
This compound PET imaging represents a significant advancement in the molecular imaging of melanoma. The high affinity for MC1R provides excellent tumor visualization and high tumor-to-background contrast.[2] Adherence to standardized protocols for radiolabeling, image acquisition, and analysis is crucial for obtaining reliable and comparable data, which is essential for both preclinical research and clinical drug development. The favorable dosimetric profile of [⁶⁸Ga]Ga-CCZ01048 supports its use in serial imaging studies to monitor therapeutic response.[3]
References
- 1. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Improving tumor uptake of CCZ01048 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCZ01048 in animal models for tumor imaging and uptake studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an analogue of the α-melanocyte-stimulating hormone (α-MSH).[1][2] It is designed for high-affinity binding to the melanocortin 1 receptor (MC1R), which is often overexpressed on the surface of melanoma cells.[1][2][3] The introduction of a cationic piperidine (Pip) linker in its structure enhances its tumor uptake and improves the contrast in PET imaging.[1][3] When radiolabeled, typically with Gallium-68 (⁶⁸Ga), this compound allows for non-invasive imaging and quantification of tumor uptake via Positron Emission Tomography (PET).[1][3][4]
Q2: What are the expected tumor uptake values for ⁶⁸Ga-CCZ01048 in a preclinical melanoma model?
A2: In C57BL/6J mice bearing B16F10 melanoma tumors, tumor uptake of ⁶⁸Ga-CCZ01048 has been reported to be approximately 12.3 ± 3.3 %ID/g at 1 hour post-injection (p.i.) and can increase to 21.9 ± 4.6 %ID/g at 2 hours p.i.[1][3][5] This demonstrates sustained accumulation in the tumor.
Q3: What is the primary route of clearance for ⁶⁸Ga-CCZ01048?
A3: ⁶⁸Ga-CCZ01048 is primarily cleared through the renal system, leading to notable accumulation in the kidneys and subsequent excretion via the urinary tract.[4] Its hydrophilic nature contributes to rapid clearance from the blood and minimal uptake in most non-target organs.[4]
Q4: How can I confirm that the tumor uptake of ⁶⁸Ga-CCZ01048 is specific to MC1R?
A4: A blocking study can be performed to confirm MC1R-mediated uptake. This involves co-injecting a saturating dose of non-radiolabeled ("cold") this compound along with the ⁶⁸Ga-labeled compound. A significant reduction in tumor uptake in the presence of the cold compound indicates specific binding to MC1R.[1][3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Low Tumor Uptake
Problem: Observed tumor uptake (%ID/g) is significantly lower than reported values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Radiochemical Purity | 1. Analyze the radiolabeled product using radio-HPLC to determine radiochemical purity. 2. Optimize labeling conditions (pH, temperature, incubation time) if purity is <95%. | Radiochemical purity should be >95% to ensure the injected dose primarily consists of the active compound. |
| Low MC1R Expression in Tumor Model | 1. Confirm MC1R expression levels in your B16F10 cell line using methods like qPCR, Western blot, or flow cytometry. 2. Ensure consistent passage number of cells used for tumor implantation, as receptor expression can vary. | Verification of high MC1R expression in the tumor model is crucial for achieving high tumor uptake. |
| In Vivo Instability of the Radiotracer | 1. Perform in vivo stability tests by analyzing plasma and urine samples at different time points post-injection using radio-HPLC.[6] 2. Ensure proper storage and handling of the peptide to prevent degradation. | This compound is reported to have high in vivo stability, with over 93% remaining intact at 15 minutes post-injection.[1][3] Significant degradation suggests issues with the peptide quality or experimental conditions. |
| Suboptimal Tumor Growth/Necrosis | 1. Monitor tumor growth and ensure tumors are within an optimal size range (e.g., 100-300 mm³) for imaging studies. 2. Very large or necrotic tumors can have compromised blood flow, reducing tracer delivery. | Healthy, well-vascularized tumors will exhibit more consistent and higher tracer uptake. |
| Incorrect Injection Technique | 1. Ensure accurate intravenous (tail vein) injection. Extravasation of the dose will lead to inaccurate biodistribution data. 2. Use a gamma counter to measure the radioactivity in the tail post-sacrifice to quantify any residual injected dose. | A clean injection is essential for the systemic delivery of the radiotracer. |
High Background Signal or Non-Specific Uptake
Problem: High radioactivity is observed in non-target organs, leading to poor tumor-to-background contrast.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Kidney Uptake | 1. This is an expected finding due to the renal clearance pathway of this compound.[4] 2. Co-administration of agents like gelatin or lysine solutions can sometimes reduce renal uptake of peptides, though this needs to be optimized for this compound. | While high kidney uptake is normal, optimization strategies may help to improve the imaging of abdominal tumors. |
| Thyroid Uptake | 1. Some uptake in the thyroid has been reported for this compound.[1][5] 2. This may be due to binding to other melanocortin receptors or other non-specific mechanisms.[6] | While generally low, be aware of potential thyroid signal when analyzing images. |
| Radiochemical Impurities | 1. Free ⁶⁸Ga or other radiolabeled impurities can alter the biodistribution profile. 2. Ensure high radiochemical purity through stringent quality control. | A pure product will have a biodistribution profile consistent with published data. |
Quantitative Data Summary
Table 1: Biodistribution of ⁶⁸Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection |
| Blood | 0.23 ± 0.05 | 0.23 ± 0.04 |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 |
| Muscle | 0.11 ± 0.02 | 0.11 ± 0.02 |
| Bone | 0.38 ± 0.08 | 0.57 ± 0.12 |
| Kidney | 4.7 ± 0.5 | 5.5 ± 0.4 |
| Liver | 0.29 ± 0.04 | 0.31 ± 0.05 |
| Spleen | 0.11 ± 0.02 | 0.13 ± 0.02 |
| Lung | 0.43 ± 0.08 | 0.47 ± 0.09 |
| Thyroid | 2.4 ± 0.6 | N/A |
Data compiled from published studies.[1][3][5] Values are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Table 2: Tumor-to-Normal Tissue Ratios for ⁶⁸Ga-CCZ01048
| Ratio | 1 hour post-injection | 2 hours post-injection |
| Tumor-to-Blood | 53.5 ± 14.4 | 96.4 ± 13.9 |
| Tumor-to-Muscle | 111.8 ± 29.1 | 210.9 ± 20.9 |
| Tumor-to-Bone | 32.4 ± 8.7 | 39.6 ± 11.9 |
| Tumor-to-Kidney | 2.6 ± 0.7 | 4.0 ± 0.9 |
Data compiled from published studies.[1][3][5] Ratios are calculated from the mean %ID/g values.
Experimental Protocols
Protocol 1: B16F10 Tumor Model Implantation
-
Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in serum-free DMEM or PBS at a concentration of 5 x 10⁶ cells/mL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of C57BL/6J mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²)/2. Tumors are typically ready for imaging studies when they reach a volume of 100-300 mm³.
Protocol 2: Radiolabeling of this compound with ⁶⁸Ga
-
Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: In a sterile reaction vial, add 10-20 µg of this compound peptide. Add a sodium acetate or HEPES buffer to adjust the pH to 3.5-4.5.
-
Reaction: Add the ⁶⁸Ga eluate to the peptide solution. Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Quality Control: After cooling to room temperature, perform radio-HPLC analysis to determine the radiochemical purity. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is typically used.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
Protocol 3: In Vivo Biodistribution Study
-
Dose Preparation: Dilute the ⁶⁸Ga-CCZ01048 solution in sterile saline to the desired radioactivity concentration (typically 1-2 MBq per animal).
-
Injection: Administer approximately 100 µL of the radiotracer solution to each tumor-bearing mouse via the tail vein. Record the exact injected dose for each animal using a dose calibrator.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), euthanize the mice by an approved method. Dissect and collect tumors and relevant organs (blood, muscle, bone, kidney, liver, spleen, lung, thyroid).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue using the formula: %ID/g = (tissue counts / injected counts) / tissue weight x 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. crownbio.com [crownbio.com]
- 5. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Reducing background signal in CCZ01048 PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCZ01048 for Positron Emission Tomography (PET) imaging. The focus of this guide is to address and mitigate high background signals to enhance image quality and quantitative accuracy.
Troubleshooting Guide: High Background Signal
High background signal is a common challenge in PET imaging that can obscure the target signal and compromise the quantitative accuracy of the study. This guide provides a systematic approach to identifying and mitigating the sources of high background when using the this compound tracer.
Question 1: We are observing a diffuse, high background signal throughout the animal in our this compound PET images, making it difficult to delineate our target tissue. What are the potential causes and how can we address this?
Answer:
High background signal with this compound can originate from several factors, ranging from the radiotracer's characteristics to the experimental protocol. Here is a step-by-step troubleshooting workflow:
1. Verify Radiochemical Purity:
-
Issue: The presence of unbound 68Ga or other radiolabeled impurities can lead to diffuse background signal.
-
Action: Before injection, perform rigorous quality control of the radiolabeled this compound. Use radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to ensure radiochemical purity is greater than 95%.
-
Solution: If purity is low, optimize the radiolabeling and purification protocols.
2. Evaluate In Vivo Stability:
-
Issue: If this compound is unstable in vivo, it can break down, leading to non-specific accumulation of the radiolabel.
-
Action: Conduct metabolite analysis of blood and urine samples at various time points post-injection to quantify the extent of tracer breakdown.
-
Solution: If stability is an issue, consider chemical modification of the tracer to improve its in vivo stability.
3. Optimize Uptake Time:
-
Issue: The timing of the PET scan is critical. If imaged too early, the tracer may not have sufficiently cleared from non-target tissues and the bloodstream.
-
Action: Perform dynamic PET scanning or image at multiple time points (e.g., 60, 120, and 180 minutes post-injection) to determine the optimal imaging window that maximizes the target-to-background ratio. Studies with this compound have shown that background activity decreases over time, with improved tumor-to-background contrast at 2 hours post-injection compared to 1 hour.[1][2][3]
-
Solution: Adjust the imaging protocol to the optimal time point determined from the dynamic or multi-time point studies.
4. Consider Animal Preparation:
-
Issue: The physiological state of the animal can significantly impact tracer biodistribution. For example, with some tracers, residual food in the digestive system can lead to high background in the abdomen.[4]
-
Action: Implement a consistent fasting protocol for all animals in the study. A typical fasting period for mice is 4-6 hours.[5][6] While some studies suggest fasting may not impact all tracers, it is a crucial parameter to control.[7][8]
-
Solution: Standardize the fasting period across all experimental groups to ensure consistency and reduce variability in background signal.
Question 2: We are observing high uptake of this compound in specific non-target organs, such as the kidneys and thyroid. Is this expected, and can it be reduced?
Answer:
Organ-specific high background is often related to the biological clearance pathways of the tracer or off-target binding.
1. Understand the Expected Biodistribution:
-
This compound is known to be cleared through the renal system, leading to high physiological uptake in the kidneys. [2][3][9] This is a known characteristic of this tracer and may be unavoidable. Minimal uptake in the thyroid has also been reported.[2][3]
-
Action: Review published data on the biodistribution of this compound to understand the expected physiological uptake in various organs.[1][2][3]
2. Implement a Blocking Study:
-
Issue: High uptake in a non-target organ could be due to specific binding to receptors in that organ. This compound targets the melanocortin 1 receptor (MC1R).[2][3]
-
Action: To confirm that the tumor uptake is receptor-mediated and to assess non-specific binding, perform a blocking study. This involves co-injecting a saturating dose of non-radiolabeled ("cold") this compound along with the radiolabeled tracer.[1][3][10]
-
Solution: A significant reduction in tumor uptake with the co-injection of cold compound, while non-target organ uptake remains high, confirms the specificity of the tracer for the tumor. If non-target organ uptake is also reduced, it suggests specific binding in that organ.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and general PET imaging best practices.
Table 1: Biodistribution of 68Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection |
| Tumor | 12.3 ± 3.3 | 21.9 ± 4.6 |
| Blood | - | - |
| Muscle | - | - |
| Bone | - | - |
| Kidney | 4.7 ± 0.5 | - |
| Thyroid | 2.4 ± 0.6 | - |
Data adapted from published studies.[2][3] Note: "-" indicates data not provided in the cited source for that time point.
Table 2: Tumor-to-Background Ratios for 68Ga-CCZ01048 at 2 hours post-injection
| Ratio | Value |
| Tumor-to-Blood | 96.4 ± 13.9 |
| Tumor-to-Muscle | 210.9 ± 20.9 |
| Tumor-to-Bone | 39.6 ± 11.9 |
| Tumor-to-Kidney | 4.0 ± 0.9 |
Data adapted from published studies.[2]
Experimental Protocols
Protocol 1: Preclinical PET Imaging with 68Ga-CCZ01048
-
Animal Preparation:
-
Tracer Administration:
-
Administer a known quantity of purified 68Ga-CCZ01048 via tail vein injection.
-
-
Uptake Period:
-
PET/CT Imaging:
-
Position the animal in the scanner.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire PET data for the desired duration.
-
-
Image Reconstruction:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and randoms.
-
Protocol 2: In Vivo Blocking Study
-
Animal Preparation: Prepare two groups of animals as described in Protocol 1.
-
Tracer and Blocking Agent Administration:
-
Uptake and Imaging: Proceed with the same uptake period and imaging protocol for both groups.
-
Data Analysis: Compare the tracer uptake in the tumor and other organs between the control and blocking groups. A significant decrease in tumor uptake in the blocking group indicates receptor-specific binding.
Diagrams
Caption: Troubleshooting workflow for high background signal in this compound PET imaging.
Caption: Standard experimental workflow for a preclinical this compound PET imaging study.
Caption: Simplified diagram of this compound binding and clearance pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injected dose of 68Ga-CCZ01048 for a preclinical mouse study?
A1: The injected dose can vary, but a typical range for preclinical PET imaging in mice is 4-7 MBq.
Q2: Is fasting always necessary for this compound PET imaging?
A2: While not universally required for all tracers, fasting is a standard pre-imaging procedure to reduce metabolic variability and potential background signal in the gastrointestinal tract.[4] A 4-6 hour fast is recommended for mouse studies to ensure consistency.[5][6]
Q3: What is the purpose of the CT scan in a PET/CT study with this compound?
A3: The CT scan serves two primary purposes: 1) it provides anatomical information to accurately localize the PET signal, and 2) it is used to generate an attenuation map to correct the PET data for the attenuation of photons by the animal's body, which improves the quantitative accuracy of the PET image.
Q4: How can I be sure that the signal I am seeing in the tumor is specific to this compound binding to its target?
A4: The most definitive way to demonstrate specificity is by conducting a blocking study. By co-injecting an excess of non-radiolabeled this compound, you can saturate the target receptors. A significant reduction in the PET signal in the tumor in the presence of the blocking agent confirms that the signal is specific.[1][3][10]
Q5: My images are very noisy. How can I improve the image quality?
A5: Image noise in PET can be influenced by several factors. Ensure that you are injecting a sufficient dose of the radiotracer and that your scanner is properly calibrated. You can also increase the scan acquisition time to collect more counts, which will improve the signal-to-noise ratio. Additionally, using advanced image reconstruction algorithms that incorporate noise modeling can help to reduce noise in the final image.
References
- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnfh.mums.ac.ir [jnfh.mums.ac.ir]
- 8. Influence of fasting prior to 18F-rhPSMA-7.3 (Flotufolastat F-18) PET/CT on biodistribution and tumor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Radiolabeling of CCZ01048
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of CCZ01048, a promising α-melanocyte-stimulating hormone (α-MSH) analogue for PET imaging of malignant melanoma.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
A1: this compound is an α-melanocyte-stimulating hormone (α-MSH) analogue with high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in melanoma cells. It is radiolabeled, typically with Gallium-68 (⁶⁸Ga), for use as a tracer in Positron Emission Tomography (PET) imaging to detect and monitor malignant melanoma.[2][3]
Q2: What is the principle behind the radiolabeling of this compound with ⁶⁸Ga?
A2: this compound is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The DOTA cage strongly complexes with the trivalent ⁶⁸Ga³⁺ cation, forming a stable radiolabeled peptide, [⁶⁸Ga]Ga-CCZ01048.[2][4] This reaction is typically carried out in a buffered solution at an acidic pH and elevated temperature.[4][5][6]
Q3: What are the typical radiochemical yield and purity for [⁶⁸Ga]Ga-CCZ01048?
A3: With optimized protocols, decay-corrected radiochemical yields for [⁶⁸Ga]Ga-CCZ01048 can range from 50-61%.[2] Radiochemical purity is generally high, often exceeding 95% and, in some cases, greater than 99% after purification.[1][2]
Q4: How is the quality of [⁶⁸Ga]Ga-CCZ01048 assessed?
A4: The quality of the radiolabeled product is primarily assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).[1][7] These methods are used to determine radiochemical purity by separating the desired radiolabeled peptide from free ⁶⁸Ga and other radiochemical impurities.[7]
Q5: What is the importance of specific activity in the radiolabeling of this compound?
A5: High specific activity is crucial for receptor-targeted imaging agents like [⁶⁸Ga]Ga-CCZ01048. It ensures that a sufficient amount of radioactivity can be administered for imaging without introducing a large mass of the peptide, which could cause pharmacological side effects or saturate the target receptors, leading to poor image quality.[8]
Experimental Protocol: Radiolabeling of this compound with ⁶⁸Ga
This protocol is a generalized procedure based on published literature.[1][2] Researchers should optimize parameters based on their specific laboratory conditions and equipment.
Materials:
-
This compound peptide conjugated with DOTA
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ascorbic acid solution (optional, as a radical scavenger)
-
Sterile water for injection
-
HPLC-grade acetonitrile and trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridges for purification
-
Sterile filters (0.22 µm)
-
Heating block or microwave synthesizer
-
Radio-HPLC and radio-TLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions. A fractionated elution can be performed to obtain a smaller volume with higher ⁶⁸Ga concentration.[8]
-
Preparation of the Reaction Mixture: In a sterile reaction vial, combine the ⁶⁸Ga eluate with the DOTA-conjugated this compound peptide and sodium acetate buffer to achieve a final pH of 3.5-4.5.[4][5] The addition of a radical scavenger like ascorbic acid is recommended to prevent radiolysis.[4]
-
Radiolabeling Reaction: Heat the reaction mixture at 85-95°C for 5-15 minutes.[4] Alternatively, microwave heating for a shorter duration (e.g., 1 minute) can be employed.[2]
-
Purification: After the reaction, purify the mixture using a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and other hydrophilic impurities. Elute the [⁶⁸Ga]Ga-CCZ01048 with an ethanol/water mixture.
-
Final Formulation: Evaporate the ethanol from the eluate and formulate the final product in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) or 0.9% NaCl.
-
Quality Control: Aseptically draw a sample for quality control. Determine the radiochemical purity using radio-HPLC and/or radio-TLC.[1][7]
Quantitative Data Summary
Table 1: Radiochemistry Data for [⁶⁸Ga]Ga-CCZ01048
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 50-61% | [2] |
| Radiochemical Purity | > 96% | [2] |
| Radiochemical Purity (optimized) | > 99% | [1] |
| Specific Activity | > 236.8 MBq/nmol | [2] |
| Specific Activity (optimized) | 118.4 TBq/mmol (118.4 GBq/nmol) | [1] |
| LogD₇.₄ | -3.14 ± 0.08 | [2] |
Table 2: In Vitro and In Vivo Performance of [⁶⁸Ga]Ga-CCZ01048
| Parameter | Value | Reference |
| Ki for MC1R | 0.31 nM | [2] |
| Tumor Uptake (1 h p.i.) | 12.3 ± 3.3 %ID/g | [2][3] |
| Tumor Uptake (2 h p.i.) | 21.9 ± 4.6 %ID/g | [2][3] |
| Tumor-to-Kidney Ratio (2 h p.i.) | 4.0 ± 0.9 | [2] |
| In Vivo Stability (15 min p.i. in plasma) | > 93% intact | [2] |
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (<50%)
-
Question: My radiochemical yield is consistently low. What are the potential causes?
-
Answer:
-
Incorrect pH: The optimal pH for ⁶⁸Ga labeling of DOTA-peptides is crucial and typically falls between 3.5 and 4.5.[4][5] A pH outside this range can significantly reduce labeling efficiency. Verify the pH of your reaction mixture.
-
Metallic Impurities: Contamination with metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the generator eluate or reagents can compete with ⁶⁸Ga³⁺ for the DOTA chelator.[4] Ensure high-purity reagents and consider pre-purification of the ⁶⁸Ga eluate.
-
Insufficient Heating: The complexation of ⁶⁸Ga with DOTA is temperature-dependent. Ensure that the reaction is heated to the recommended temperature (85-95°C) for a sufficient duration.[4][6]
-
Low Precursor Concentration: While aiming for high specific activity, an insufficient amount of the this compound precursor can lead to incomplete incorporation of the available ⁶⁸Ga.[5]
-
Peptide Adhesion: Peptides can adhere to glassware and plasticware. Using low-protein-binding tubes can help mitigate this issue.
-
Issue 2: Low Radiochemical Purity (<95%)
-
Question: My radio-HPLC analysis shows multiple radioactive peaks, indicating low radiochemical purity. What are these impurities and how can I reduce them?
-
Answer:
-
Unreacted ("Free") ⁶⁸Ga: This will appear as a distinct peak in your radio-chromatogram. It can be caused by the issues mentioned in "Low Radiochemical Yield." Improved purification, for instance with a C18 cartridge, can effectively remove free ⁶⁸Ga.
-
Colloidal ⁶⁸Ga: At a pH above 5, ⁶⁸Ga can form colloids, which are a common radiochemical impurity. Maintaining the correct pH throughout the process is critical.
-
Radiolysis: High levels of radioactivity can generate free radicals that damage the peptide, leading to radiolabeled fragments. The inclusion of radical scavengers like ascorbic acid or ethanol in the reaction mixture can significantly reduce radiolysis.[9]
-
Issue 3: Inconsistent Specific Activity
-
Question: I am getting variable specific activity between batches. How can I achieve more consistent and higher specific activity?
-
Answer:
-
Precise Precursor Quantification: Accurate quantification of the this compound precursor is essential. Inaccuracies in the amount of peptide added to the reaction will directly impact the calculated specific activity.
-
Generator Eluate Consistency: The amount of ⁶⁸Ga eluted from the generator can vary. It's important to accurately measure the radioactivity of the ⁶⁸Ga eluate used in each labeling reaction.
-
Minimizing Metal Contaminants: As mentioned, metal impurities compete with ⁶⁸Ga, effectively increasing the amount of "cold" metal complexed with the DOTA chelator and lowering the specific activity. Using metal-free reagents and post-elution purification of ⁶⁸Ga can help.[4]
-
Optimization of Precursor Amount: To maximize specific activity, the amount of peptide precursor should be minimized while still achieving a high radiochemical yield. This often requires empirical optimization.
-
Issue 4: Problems with HPLC Analysis
-
Question: I am having trouble with the HPLC analysis, such as poor peak resolution or shifting retention times. What could be the cause?
-
Answer:
-
Mobile Phase Composition: Ensure the mobile phase (acetonitrile/water/TFA) is prepared correctly and is of high purity. Small variations can affect retention times.
-
Column Integrity: The performance of the C18 column can degrade over time. If you observe peak tailing or broadening, the column may need to be washed or replaced.
-
Flow Rate: Inconsistent flow rates can lead to shifts in retention times. Ensure the HPLC pump is functioning correctly.
-
Sample Preparation: Ensure the sample is properly filtered before injection to prevent clogging of the HPLC system.
-
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound with Gallium-68.
Caption: A logical decision tree for troubleshooting common issues in ⁶⁸Ga-CCZ01048 radiolabeling.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 68Ga-Labeling: Laying the Foundation for an Anti-Radiolytic Formulation for NOTA-sdAb PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Protocols for CCZ01048 Biodistribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCZ01048. Our aim is to help you optimize your injection protocols and successfully conduct biodistribution studies.
Troubleshooting Guides
Unexpected biodistribution results can arise from a variety of factors. This guide provides insights into common issues, their potential causes, and actionable solutions to get your research back on track.
| Issue | Potential Cause | Recommended Solution |
| Low Tumor Uptake | 1. Poor Radiochemical Purity: The presence of unbound ⁶⁸Ga or other impurities can lead to altered biodistribution.[1] | 1. Quality Control: Always verify the radiochemical purity of [⁶⁸Ga]Ga-CCZ01048 using methods like RTLC and HPLC before injection. A purity of >99% is recommended.[1] |
| 2. Incorrect Injection Technique: Subcutaneous or intramuscular injection instead of intravenous can result in a localized depot of the tracer and reduced systemic circulation. | 2. Refine Injection Procedure: Ensure proper intravenous injection, typically via the tail vein in mice. Practice the technique to ensure the full dose enters circulation. | |
| 3. Low Receptor Expression: The tumor model may have low expression of the melanocortin 1 receptor (MC1R), the target for this compound.[2] | 3. Confirm Target Expression: Validate MC1R expression in your tumor model using techniques like immunohistochemistry or western blotting. | |
| 4. "Antigen Sink" Phenomenon: Soluble or non-specific antigen expression can bind to the injected radiopharmaceutical, reducing the amount available to reach the tumor.[3] | 4. Blocking Study: Perform a blocking study by co-injecting an excess of non-radiolabeled this compound to confirm that the tumor uptake is receptor-mediated.[4][5] | |
| High Kidney Uptake | 1. Natural Clearance Pathway: this compound is primarily cleared through the kidneys.[1] | 1. Time-Course Analysis: Evaluate biodistribution at multiple time points. While initial kidney uptake is expected, observing clearance over time is crucial.[1] |
| 2. Radiopharmaceutical Instability: In vivo degradation of the radiolabeled peptide can lead to altered pharmacokinetics and increased accumulation in the kidneys. | 2. Stability Assessment: Confirm the in vivo stability of your radiolabeled this compound. Studies have shown it to be highly stable in PBS and human blood serum.[1] | |
| High Background Signal | 1. Incomplete Clearance: Insufficient time for the radiotracer to clear from non-target tissues. | 1. Optimize Imaging Time: Based on preclinical data, imaging at later time points (e.g., 120 minutes post-injection) can improve tumor-to-background ratios as the tracer clears from circulation.[1][4] |
| 2. Non-Specific Binding: The tracer may be binding to other tissues or plasma proteins. | 2. Review Formulation: Ensure the formulation of the injectate is appropriate and does not contain components that could increase non-specific binding. | |
| Inconsistent Results Between Animals | 1. Variation in Injected Dose: Inaccurate measurement of the injected radioactivity for each animal. | 1. Accurate Dose Measurement: Carefully measure the radioactivity in the syringe before and after injection using a dose calibrator to determine the exact injected dose for each animal.[1] |
| 2. Physiological Variability: Differences in animal health, tumor size, or metabolism can affect biodistribution. | 2. Standardize Animal Models: Use animals of similar age, weight, and health status. Ensure consistent tumor implantation and size at the time of the study. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended injection route for this compound biodistribution studies in mice? | Intravenous (IV) injection, typically through the tail vein, is the standard and recommended route for systemic delivery and biodistribution assessment of this compound.[1] |
| What is the typical injected dose of [⁶⁸Ga]Ga-CCZ01048 for a mouse biodistribution study? | A typical injected dose is approximately 5 MBq of radioactivity in a volume of 100µL.[1] |
| At what time points should I assess the biodistribution of [⁶⁸Ga]Ga-CCZ01048? | Biodistribution is often assessed at multiple time points, such as 30, 60, and 120 minutes post-injection, to understand the kinetics of uptake and clearance.[1] Tumor-to-background ratios tend to improve at later time points.[4] |
| What is the expected biodistribution pattern of [⁶⁸Ga]Ga-CCZ01048? | The majority of the tracer is expected to be excreted through the kidneys. Significant accumulation is expected at the tumor site, with low uptake in other non-target organs.[1] |
| How can I confirm that the tumor uptake of this compound is specific to the MC1R? | A blocking study can be performed by co-injecting a saturating amount of non-radiolabeled ("cold") this compound with the radiolabeled compound. A significant reduction in tumor uptake in the presence of the cold compound indicates receptor-mediated binding.[4][5] |
| What is the importance of radiochemical purity and how is it determined? | High radiochemical purity (>99%) is crucial to ensure that the observed biodistribution is due to the intended radiopharmaceutical and not impurities.[1] It is typically determined using radio-thin-layer chromatography (RTLC) and high-performance liquid chromatography (HPLC).[1] |
Experimental Protocols
Standard Protocol for [⁶⁸Ga]Ga-CCZ01048 Biodistribution in Tumor-Bearing Mice
This protocol outlines the key steps for a typical biodistribution study.
1. Animal Model Preparation:
-
Murine melanoma cells (e.g., B16F10) are cultured and prepared for injection.[1]
-
A suspension of approximately 1x10⁷ cells in 50µL is subcutaneously injected into the shoulder of each mouse.[1]
-
Tumors are allowed to grow for approximately 10 days before the biodistribution study.[1]
2. Radiopharmaceutical Preparation and Quality Control:
-
This compound is radiolabeled with ⁶⁸Ga under optimized conditions.
-
The radiochemical purity of the final [⁶⁸Ga]Ga-CCZ01048 solution is confirmed to be >99% using RTLC and HPLC.[1]
3. Injection Procedure:
-
The final [⁶⁸Ga]Ga-CCZ01048 solution is drawn into a 1 mL syringe.
-
The total amount of radioactivity in the syringe is measured using a dose calibrator.[1]
-
Approximately 100µL of the solution, containing about 5 MBq of radioactivity, is administered intravenously via the tail vein of the mouse.[1]
-
The residual radioactivity in the syringe is measured to accurately determine the injected dose.[1]
4. Biodistribution Analysis:
-
At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, mice are euthanized.[1]
-
Tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured in a gamma counter.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.
Visualizations
Logical Workflow for Troubleshooting Biodistribution Issues
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
Troubleshooting low signal-to-noise ratio in CCZ01048 imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing CCZ01048 for imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an analog of alpha-melanocyte-stimulating hormone (α-MSH). It is designed for high-affinity binding to the melanocortin 1 receptor (MC1R), which is often overexpressed in melanoma cells.[1] Its primary application is in PET imaging for the detection of malignant melanoma.[2][3]
Q2: What are the key advantages of using this compound for melanoma imaging?
A2: this compound, particularly when labeled with Gallium-68 ([68Ga]Ga-CCZ01048), demonstrates high tumor specificity and uptake.[3][4] It also shows rapid systemic clearance, leading to high tumor-to-normal tissue contrast, which is crucial for clear imaging.[3][4]
Q3: What is the expected tumor-to-background ratio with [68Ga]Ga-CCZ01048?
A3: Preclinical studies have shown excellent tumor-to-background ratios. For instance, at 2 hours post-injection, tumor-to-blood, tumor-to-muscle, and tumor-to-bone ratios have been reported to be as high as 96.4 ± 13.9, 210.9 ± 20.9, and 39.6 ± 11.9, respectively.[3]
Q4: What are the recommended imaging time points after injection of [68Ga]Ga-CCZ01048?
A4: Imaging at 60 and 120 minutes post-injection has been shown to be effective.[4] Preclinical data indicates that tumor uptake of [68Ga]Ga-CCZ01048 increases over time, while background signal in tissues like muscle and blood decreases, leading to improved contrast at later time points.[2]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can obscure target structures and lead to inaccurate quantification. This guide addresses potential causes and solutions for low SNR in this compound imaging experiments.
Problem: The overall signal intensity from the region of interest (e.g., tumor) is weak.
| Potential Cause | Recommended Solution |
| Suboptimal Radiochemical Purity | Verify the radiochemical purity of [68Ga]Ga-CCZ01048 using methods like HPLC or ITLC. Purity should be greater than 99%.[2][4] Impurities can lead to poor targeting and reduced signal. |
| Incorrect Dosage | Ensure the administered dose of [68Ga]Ga-CCZ01048 is consistent with established protocols. For human studies, a dose of 150 ± 10 MBq has been used.[4] |
| Poor Receptor Expression | Confirm MC1R expression levels in your experimental model. Low receptor density will result in lower tracer accumulation and a weaker signal. |
| Timing of Imaging | Optimize the imaging time post-injection. While 60 and 120 minutes are standard, later time points might be necessary for your specific model to allow for maximal tumor uptake and background clearance.[2][4] |
Problem: The background noise is excessively high, making it difficult to distinguish the signal.
| Potential Cause | Recommended Solution |
| Inadequate Clearance of Tracer | Allow for sufficient time for the tracer to clear from non-target tissues. As noted, background activity in blood and muscle decreases over time.[2] |
| Non-Specific Binding | While this compound shows high specificity, consider performing a blocking study by co-injecting a non-radioactive version of the peptide to confirm that the observed signal is receptor-mediated.[3] |
| Imaging System Parameters | Optimize the acquisition parameters of your PET scanner. This includes adjusting the acquisition time per bed position. A longer acquisition time can improve SNR.[4] |
| Image Reconstruction Methods | Utilize appropriate corrections for dead time, random events, attenuation, and scatter during image reconstruction.[4] Consider applying denoising filters, such as a Gaussian or median filter, during post-processing, but be aware that this can sometimes blur interfaces.[5] |
Experimental Protocols
Key Experiment: Quality Control of [68Ga]Ga-CCZ01048
Objective: To ensure the radiochemical purity of the synthesized [68Ga]Ga-CCZ01048 is suitable for imaging studies.
Methodology:
-
Preparation: Prepare the [68Ga]Ga-CCZ01048 radiopharmaceutical using a chelation-based radiolabeling method.[4]
-
High-Performance Liquid Chromatography (HPLC):
-
Inject a small sample of the final product into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution method with appropriate mobile phases (e.g., acetonitrile and water with 0.1% TFA).
-
Monitor the eluate with a radioactivity detector and a UV detector.
-
The radiochemical purity is determined by the percentage of the total radioactivity that corresponds to the [68Ga]Ga-CCZ01048 peak.
-
-
Instant Thin-Layer Chromatography (ITLC):
-
Spot a small amount of the radiolabeled compound onto an ITLC strip.
-
Develop the strip using an appropriate mobile phase.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the percentage of radioactivity associated with the labeled peptide versus free 68Ga.
-
-
Acceptance Criteria: The radiochemical purity should be greater than 99% for use in imaging experiments.[2][4]
Visualizations
Caption: A flowchart for troubleshooting low signal-to-noise ratio in this compound imaging.
Caption: A generalized experimental workflow for [68Ga]Ga-CCZ01048 PET/CT imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noise-induced systematic errors in ratio imaging: serious artefacts and correction with multi-resolution denoising - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of CCZ01048 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at enhancing the in vivo stability of CCZ01048 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability important?
A1: this compound is an analog of α-melanocyte-stimulating hormone (α-MSH) that shows high binding affinity for the melanocortin 1 receptor (MC1R)[1]. This makes it a promising candidate for applications such as PET imaging of malignant melanoma[1]. High in vivo stability is crucial for a drug candidate like this compound as it ensures that the molecule remains intact in the body long enough to reach its target and exert its diagnostic or therapeutic effect. Poor stability can lead to rapid degradation, reduced efficacy, and potential side effects[2].
Q2: What is the reported in vivo stability of this compound?
A2: Studies have shown that 68Ga-labeled this compound is fairly stable in vivo, with over 93% of the tracer remaining intact in the blood plasma of mice 15 minutes post-injection[3][4][5]. However, over a longer period of 1 hour, the percentage of intact [68Ga]Ga-CCZ01048 in mouse urine was found to be significantly lower, at 34.0 ± 10.4%[6].
Q3: What are the primary mechanisms of in vivo degradation for peptide-based drugs like this compound?
A3: Peptide-based drugs are primarily susceptible to proteolytic degradation by enzymes present in the blood and various tissues[7][8][9]. Other potential degradation pathways include oxidation, deamidation, hydrolysis, and racemization[10][11].
Q4: What strategies can be employed to enhance the in vivo stability of this compound derivatives?
A4: Several strategies can be employed, including:
-
N-methylation: Introducing methyl groups to the peptide backbone can protect against enzymatic cleavage[1][2][3][6][12]. For example, the N-methylated derivative [68Ga]Ga-CCZ01099 showed significantly improved in vivo stability compared to this compound[6].
-
Cyclization: Creating a cyclic peptide structure can enhance rigidity and resistance to proteases[11].
-
Incorporation of unnatural amino acids: Replacing standard L-amino acids with D-amino acids or other non-canonical amino acids can hinder recognition by proteases[7][9][11].
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the molecule's size and shield it from enzymatic degradation[7][8][9].
-
Formulation Strategies: Utilizing lipid-based or polymer-based formulations can protect the peptide from the biological environment[2].
Troubleshooting Guides
Low In Vivo Stability Detected in Experiments
| Potential Cause | Troubleshooting Steps | Rationale |
| Rapid Proteolytic Degradation | 1. Introduce N-methylation: Synthesize derivatives with methyl groups on the peptide backbone. 2. Incorporate D-amino acids: Substitute key L-amino acids with their D-isomers. 3. Cyclize the peptide: If the linear precursor is being used, attempt cyclization. | These modifications sterically hinder the approach of proteases, thus slowing down degradation[7][9][11]. |
| Oxidation of Susceptible Residues | 1. Incorporate antioxidants in the formulation: Add stabilizing agents like sodium hydrosulfite or thiourea. 2. Package under inert gas: Store and handle the derivative under an inert atmosphere like nitrogen to minimize exposure to oxygen[12]. | Antioxidants neutralize reactive oxygen species, while an inert atmosphere prevents oxidative reactions[12]. |
| Issues with Radiolabeling Stability | 1. Optimize radiolabeling conditions: Adjust pH, temperature, and incubation time for the radiolabeling reaction. 2. Use a more stable chelator: If applicable, consider alternative chelators for the radionuclide. | Suboptimal radiolabeling can lead to the dissociation of the radionuclide, which may be misinterpreted as peptide degradation. |
Inconsistent Results in Stability Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Variability in Animal Models | 1. Standardize animal characteristics: Use mice of the same age, sex, and strain for all experiments. 2. Control for environmental factors: Maintain consistent housing conditions, diet, and light cycles. | Biological variability between animals can significantly impact drug metabolism and, consequently, stability results. |
| Inconsistent Sample Handling | 1. Standardize blood collection and processing: Use a consistent protocol for blood collection, addition of anticoagulants, and plasma separation. 2. Ensure immediate processing or proper storage: Process plasma samples immediately or flash-freeze and store them at -80°C to prevent ex vivo degradation. | Delays or inconsistencies in sample handling can lead to artificial degradation of the peptide outside of the in vivo environment. |
| Analytical Method Variability (Radio-HPLC) | 1. Calibrate the instrument regularly: Ensure the HPLC system and radiodetector are properly calibrated. 2. Use a consistent mobile phase and gradient: Prepare fresh mobile phase for each run and ensure the gradient is reproducible. 3. Validate the analytical method: Perform a thorough method validation to ensure accuracy, precision, and linearity. | A non-validated or inconsistent analytical method can introduce significant variability into the quantification of the intact peptide. |
Quantitative Data Summary
| Compound | Modification | % Intact at 15 min in vivo (Mouse Plasma) | % Intact at 1 hr in vivo (Mouse Urine) | Reference |
| [68Ga]Ga-CCZ01047 | Neutral PEG2 linker | >93% | Not Reported | [3] |
| [68Ga]Ga-CCZ01048 | Cationic Pip linker | >93% | 34.0 ± 10.4% | [3][6] |
| [68Ga]Ga-CCZ01056 | Dual Pip linkers | >93% | Not Reported | [3] |
| [68Ga]Ga-CCZ01099 | Four N-methylations | Not Reported | ≥98% | [6] |
Experimental Protocols
Protocol 1: N-methylation of Peptides on Solid Support
This protocol provides a general method for the N-methylation of peptides to enhance their stability.
-
Swelling the Resin: Swell the peptide-bound resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Nosylation: Add 2-nitrobenzenesulfonyl chloride and a base (e.g., diisopropylethylamine - DIPEA) to the resin and shake for 1-2 hours to introduce the nosyl protecting group.
-
Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene - DBU) and shake for 1-2 hours.
-
Denosylation: Remove the nosyl group by treating the resin with a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Cleavage and Deprotection: Cleave the N-methylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid - TFA based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the N-methylated peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vivo Stability Assessment of 68Ga-labeled this compound Derivatives in Mice
This protocol outlines the procedure for evaluating the in vivo stability of radiolabeled this compound derivatives.
-
Animal Preparation: Use healthy, adult mice (e.g., C57BL/6J) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Radiolabeling: Prepare the 68Ga-labeled this compound derivative according to a validated radiolabeling protocol. Ensure high radiochemical purity (>95%) as determined by radio-HPLC.
-
Injection: Inject a known amount of the radiolabeled peptide (e.g., ~1-2 MBq) into the tail vein of the mouse.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), collect blood samples (~50-100 µL) via retro-orbital or tail-vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes) to separate the plasma.
-
Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a 2-fold volume of a cold precipitation solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and ethanol). Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins[5].
-
Supernatant Analysis: Carefully collect the supernatant and analyze it using a validated radio-HPLC method.
-
Data Analysis: Integrate the peaks in the radio-chromatogram corresponding to the intact radiolabeled peptide and its radioactive metabolites. Calculate the percentage of the intact peptide at each time point by dividing the peak area of the intact peptide by the total peak area of all radioactive species.
Visualizations
Caption: Signaling pathway initiated by this compound derivatives binding to MC1R.
Caption: Experimental workflow for improving the in vivo stability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of CCZ01048
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of CCZ01048. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an analog of α-melanocyte-stimulating hormone (α-MSH). It demonstrates a high binding affinity for the melanocortin 1 receptor (MC1R) with a reported Ki of 0.31 nM.[1] Due to its rapid internalization into B16F10 melanoma cells and high stability in living organisms, this compound is a promising agent for Positron Emission Tomography (PET) imaging of malignant melanoma.[1]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep the vial tightly sealed. |
| In DMSO | 4°C | Up to 2 weeks | For short-term storage. |
| In DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Prepare aliquots to avoid repeated freeze-thaw cycles. |
3. How should I prepare a stock solution of this compound?
It is recommended to prepare and use solutions on the same day. However, if stock solutions are necessary, they can be prepared in DMSO. Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.
4. What is the mechanism of action of this compound?
This compound is an α-MSH analogue that binds with high affinity to the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). The binding of this compound to MC1R activates the intracellular Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a downstream signaling cascade that influences various cellular processes.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
-
Question: Why am I seeing high variability in my cell-based assay results with this compound?
-
Answer: Inconsistent results can arise from several factors related to the handling and use of this compound.
-
Improper Storage: Ensure that the compound and its solutions are stored at the recommended temperatures to prevent degradation. Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots.
-
Solution Instability: If using aqueous buffers, be aware that the stability of the peptide may be reduced compared to storage in DMSO. It is best to prepare fresh dilutions in your assay buffer from a DMSO stock solution just before the experiment.
-
Cell Line Variability: The expression level of MC1R can vary between cell lines and even with passage number. Ensure you are using a cell line with confirmed high MC1R expression (e.g., B16F10 melanoma cells) and maintain consistent cell culture practices.
-
Problem: Low signal in PET imaging experiments.
-
Question: My PET imaging signal is lower than expected. What could be the cause?
-
Answer: A low signal in PET imaging can be due to issues with the radiolabeled this compound or the experimental setup.
-
Radiolabeling Efficiency: If you are preparing [⁶⁸Ga]Ga-CCZ01048, ensure that the radiolabeling procedure is optimized. The radiochemical purity should be greater than 99%.[2]
-
In Vivo Instability: While this compound shows high in vivo stability, its radiolabeled form, [⁶⁸Ga]Ga-CCZ01048, has been reported to have a lower percentage of intact peptide in mouse urine after 1 hour compared to some modified analogs.[3] This could potentially affect the amount of active tracer reaching the target.
-
Tumor Model: The level of tumor uptake is dependent on the MC1R expression in the tumor model. Human melanoma cell lines may have lower MC1R expression compared to mouse lines like B16F10, which could result in lower tumor uptake.[3]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Binding Affinity of ⁿᵃᵗGa-CCZ01048 for Melanocortin Receptors [3]
| Receptor | Ki (nM) |
| hMC1R | 0.69 |
| hMC3R | 34.1 |
| hMC4R | 6.60 |
| hMC5R | 83.9 |
Table 2: Stability of [⁶⁸Ga]Ga-CCZ01048 in Different Media [2]
| Medium | Incubation Time | Temperature | Radiochemical Purity |
| Room Temperature | 120 min | RT | 94.5% ± 2.1% |
| PBS Buffer | 120 min | 4°C | 96.1% ± 1.2% |
| Human Blood Serum | 120 min | 37°C | 95.7% ± 2.3% |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMSO
-
Equilibration: Allow the vial of powdered this compound to warm to room temperature for at least 1 hour before opening.
-
Calculation: The molecular weight of this compound is 1508.72 g/mol . To prepare a 1 mM stock solution, you will need to dissolve 1.509 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed based on the quantity of powder in your vial.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: For long-term storage, dispense the stock solution into smaller, tightly sealed aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Protocol 2: In Vitro Competitive Binding Assay [3]
This protocol is adapted from a published study and may require optimization for your specific experimental conditions.
-
Cell Seeding: Seed B16F10 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a series of dilutions of non-radiolabeled ⁿᵃᵗGa-CCZ01048 in assay buffer (25 mM HEPES pH 7.0, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, 1 mM 1,10-phenanthroline, and 1 complete protease inhibitor tablet per 100 mL).
-
Prepare a solution of the radioligand, [¹²⁵I]NDP-αMSH, in the same assay buffer at a concentration appropriate for your assay.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted ⁿᵃᵗGa-CCZ01048 and the [¹²⁵I]NDP-αMSH to the wells.
-
Incubate at 37°C with moderate agitation for 1 hour.
-
-
Washing and Lysis:
-
Aspirate the assay solution and wash the cells with ice-cold wash buffer (25 mM HEPES pH 7.0, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl).
-
Lyse the cells to release the bound radioactivity.
-
-
Measurement and Analysis:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Plot the data and perform a nonlinear regression analysis to determine the Ki value.
-
Visualizations
Caption: Signaling pathway of this compound upon binding to the MC1R.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
Technical Support Center: CCZ01048 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target binding of CCZ01048 in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high background signal in non-target tissues during our in vivo imaging studies with radiolabeled this compound. What are the potential causes and how can we reduce it?
A1: High background signal with this compound can stem from several factors. This compound is an analog of α-melanocyte-stimulating hormone (α-MSH) and primarily targets the melanocortin 1 receptor (MC1R).[1][2] However, it can also exhibit binding to other melanocortin receptor subtypes (MC3R, MC4R, MC5R), which are expressed in various tissues.[3]
Troubleshooting Steps:
-
Blocking Studies: To confirm that the uptake in non-target tissues is receptor-mediated, perform a blocking study. Co-inject a saturating dose of non-radiolabeled ("cold") this compound or a non-radiolabeled α-MSH analog along with the radiolabeled this compound.[4] A significant reduction in uptake in the non-target tissue would indicate receptor-mediated binding.
-
Dose Optimization: Titrate the injected dose of radiolabeled this compound. Using the lowest effective dose can help minimize off-target binding by reducing the concentration of the agent available to bind to lower-affinity off-target receptors.
-
Time Point Optimization: The timing of imaging post-injection is crucial. This compound is designed for rapid clearance from non-target tissues.[4][5] Acquiring images at later time points (e.g., 2 hours post-injection) may show improved tumor-to-background ratios as the compound clears from non-target organs.[4][]
-
Structural Modification: For long-term projects, consider synthesizing analogs of this compound with modifications aimed at increasing selectivity for MC1R. For instance, N-methylation of the peptide backbone has been shown to reduce binding to other melanocortin receptors.[3]
Q2: We have identified off-target binding of this compound in the thyroid. Is this expected and how can we mitigate it?
A2: Yes, off-target uptake of this compound in the thyroid has been reported.[3][] The exact mechanism for this is not fully elucidated but may be due to the expression of melanocortin receptors or other transporters in the thyroid.
Mitigation Strategies:
-
Competitive Inhibition: While not specific to the thyroid, co-administration of compounds known to reduce renal uptake of peptides, such as Gelofusine or basic amino acids (lysine, arginine), could be explored to see if they impact thyroid uptake.
-
Analog Development: As mentioned previously, developing analogs with higher MC1R selectivity is a key strategy to reduce uptake in tissues like the thyroid.[3]
Q3: How can we quantitatively assess the off-target binding of this compound in our animal models?
A3: A quantitative assessment of off-target binding can be achieved through a combination of in vivo and ex vivo techniques:
-
Ex Vivo Biodistribution Studies: This is the gold standard for quantifying the distribution of a radiolabeled compound. After injecting radiolabeled this compound, animals are euthanized at various time points, and organs of interest are harvested, weighed, and the radioactivity is counted using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4][5] To specifically assess off-target binding, a parallel group of animals should be part of a blocking study.
-
Autoradiography: This technique provides a visual and quantitative assessment of the microscopic distribution of the radiolabeled compound within tissue sections. It can help identify specific cell populations or structures that are responsible for the off-target uptake.[1]
-
In Vitro Competitive Binding Assays: Using tissue homogenates from various organs, you can perform competitive binding assays to determine the binding affinity (Ki) of this compound for receptors in those tissues.[3] This can help to identify which organs have receptors that this compound binds to and with what affinity.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound and Analogs for Melanocortin Receptors
| Compound | MC1R Kᵢ (nM) | MC3R Kᵢ (nM) | MC4R Kᵢ (nM) | MC5R Kᵢ (nM) |
| ⁿᵃᵗGa-CCZ01048 | 0.69 | 83.9 | 1.83 | 11.2 |
| ⁿᵃᵗGa-CCZ01099 (N-methylated) | 6.62 | No specific binding | No specific binding | No specific binding |
Data extracted from literature.[3]
Table 2: In Vivo Tumor Uptake and Tumor-to-Tissue Ratios of ⁶⁸Ga-CCZ01048 in B16F10 Melanoma Xenografts
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio |
| 1 hour | 12.3 ± 3.3 | - | - | - |
| 2 hours | 21.9 ± 4.6 | 96.4 ± 13.9 | 210.9 ± 20.9 | 4.0 ± 0.9 |
Data extracted from literature.[4][]
Experimental Protocols
Protocol 1: Ex Vivo Biodistribution with Blocking
Objective: To quantify the tissue distribution of radiolabeled this compound and to determine the extent of receptor-mediated uptake through a blocking study.
Materials:
-
Radiolabeled this compound
-
Non-radiolabeled ("cold") this compound
-
Tumor-bearing animal models (e.g., mice with B16F10 melanoma xenografts)
-
Saline solution
-
Anesthesia
-
Gamma counter
-
Standard laboratory equipment for dissection and weighing
Procedure:
-
Animal Groups: Divide animals into at least two groups: a control group and a blocking group (n=3-5 animals per group per time point).
-
Dosing Preparation:
-
Control Group: Prepare an injection solution of radiolabeled this compound in saline.
-
Blocking Group: Prepare an injection solution of radiolabeled this compound mixed with an excess of cold this compound (e.g., 100 µg).
-
-
Injection: Administer the respective solutions to the animals, typically via tail vein injection.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-injection), euthanize the animals under anesthesia.
-
Dissection: Carefully dissect organs of interest (e.g., tumor, blood, muscle, liver, kidneys, thyroid, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g between the control and blocking groups to determine the extent of specific, receptor-mediated uptake.
Protocol 2: In Vitro Autoradiography
Objective: To visualize the microscopic distribution of this compound binding sites in tissues.
Materials:
-
Radiolabeled this compound
-
Non-radiolabeled ("cold") this compound
-
Frozen tissue sections from organs of interest mounted on microscope slides
-
Incubation buffer
-
Wash buffer
-
Phosphor imaging plates or autoradiography film
-
Imaging system
Procedure:
-
Tissue Section Preparation: Prepare thin (e.g., 10-20 µm) cryosections of the tissues of interest.
-
Incubation:
-
Total Binding: Incubate a set of tissue sections with a solution of radiolabeled this compound in incubation buffer.
-
Non-specific Binding: Incubate an adjacent set of sections with the same concentration of radiolabeled this compound plus a high concentration of cold this compound to block specific binding.
-
-
Washing: After incubation, wash the slides in cold wash buffer to remove unbound radioligand.
-
Drying: Air-dry the slides.
-
Exposure: Expose the dried slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. The specific binding is determined by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Caption: MC1R signaling pathway activated by this compound.
Caption: Workflow for assessing off-target binding of this compound.
Caption: Troubleshooting decision tree for high off-target signal.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivopharm.com [invivopharm.com]
How to address poor tumor-to-background contrast with CCZ01048
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CCZ01048. Our aim is to help you address challenges you might encounter during your experiments, with a specific focus on resolving issues of poor tumor-to-background contrast.
Troubleshooting Guide: Poor Tumor-to-Background Contrast
Poor tumor-to-background contrast can arise from various factors, from suboptimal experimental parameters to issues with the imaging agent itself. This guide provides a systematic approach to identifying and resolving these common problems.
Question: We are observing high background signal in our non-tumor tissues. What are the potential causes and how can we reduce it?
Answer: High background signal can significantly obscure tumor-specific uptake. Here are several potential causes and corresponding troubleshooting steps:
-
Suboptimal Imaging Time Point: The time between injection of [68Ga]Ga-CCZ01048 and imaging is critical. Preclinical studies have shown that background activity decreases over time, leading to improved tumor-to-background ratios.[1][2][3]
-
Issues with Radiolabeling and Purification: Incomplete removal of unbound 68Ga can lead to non-specific accumulation and high background.
-
Excessive Injected Dose: Saturating the target receptors can lead to increased circulation of the unbound agent and higher background.
-
Animal Model-Specific Issues: Certain physiological conditions in the animal model can contribute to non-specific uptake.
-
Recommendation: Ensure proper clearance of the agent by providing adequate hydration to the animals. Monitor for any signs of renal impairment, as the primary route of excretion for [68Ga]Ga-CCZ01048 is through the kidneys.[4]
-
Question: The signal from our tumor is weak, leading to poor contrast. How can we enhance the tumor-specific signal?
Answer: A weak tumor signal can be as problematic as high background. Consider the following factors:
-
Low MC1R Expression in Tumor Model: this compound targets the melanocortin 1 receptor (MC1R).[7] If your tumor model has low or heterogeneous MC1R expression, the signal will be inherently weak.
-
Insufficient Incubation Time: The tracer needs adequate time to accumulate in the tumor.
-
Problems with Agent Stability: Although this compound has shown high in vivo stability, improper storage or handling could compromise its integrity.[1][7]
-
Recommendation: Store the peptide and the radiolabeled product according to the manufacturer's instructions. Ensure that the final product is used within a reasonable timeframe after radiolabeling. Stability studies have shown the radiolabeled compound is stable in PBS buffer and human serum after 120 minutes.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analogue of the α-melanocyte-stimulating hormone (α-MSH).[7] It exhibits a high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanomas.[2][7] When radiolabeled with Gallium-68 ([68Ga]Ga-CCZ01048), it allows for non-invasive imaging of MC1R-expressing tumors using Positron Emission Tomography (PET).[1][5]
Q2: What are the key advantages of using this compound for melanoma imaging?
A2: this compound offers several advantages, including:
-
High Tumor Uptake: It shows rapid and high accumulation in MC1R-positive tumors.[1][2][3]
-
Excellent Tumor-to-Background Contrast: The agent clears rapidly from non-target tissues, resulting in high-contrast images.[1][2][3][8]
-
High In Vivo Stability: this compound remains largely intact in the body during the imaging window.[1][7]
Q3: Are there any known off-target binding sites for this compound?
A3: Besides the primary target (MC1R), some studies have noted potential binding to other melanocortin receptors, though with lower affinity.[9] Off-target uptake has been observed in the thyroid in some preclinical studies.[3][9]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Radiochemical Purity | > 99% | [4] |
| Preclinical Injected Dose | 6 - 8 MBq | [1] |
| First-in-Human Injected Dose | 150 ± 10 MBq | [5] |
| Imaging Time (Post-Injection) | 1 - 2 hours | [1][2][3] |
| Binding Affinity (Ki) to MC1R | 0.31 nM | [7] |
Experimental Protocol: In Vivo PET Imaging with [68Ga]Ga-CCZ01048 in a Murine Melanoma Model
This protocol outlines the key steps for performing a PET imaging study with [68Ga]Ga-CCZ01048.
1. Radiolabeling and Quality Control:
-
Prepare [68Ga]Ga-CCZ01048 using a chelation-based radiolabeling method with 68Ga eluted from a 68Ge/68Ga generator.[4][5]
-
Perform quality control to ensure a radiochemical purity of >99% using HPLC and/or ITLC.[4][5]
-
The final product should be passed through a 0.22 µm filter for sterilization.[5]
2. Animal Preparation:
-
Use an appropriate mouse model with confirmed MC1R-expressing melanoma xenografts (e.g., C57BL/6J mice with B16F10 tumors).[1]
-
Anesthetize the mice using isoflurane (2% in oxygen) for the duration of the injection and imaging procedures.[1]
3. Injection:
-
Administer approximately 6-8 MBq of [68Ga]Ga-CCZ01048 intravenously (i.v.) via the tail vein.[1]
4. PET/CT Imaging:
-
Perform whole-body PET/CT scans at 1-hour and 2-hour time points post-injection.[1][5]
-
Acquire static scans for a duration of approximately 180 seconds per bed position.[5]
5. Image Analysis:
-
Reconstruct PET images with standard corrections for attenuation, scatter, and decay.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for the tumor and various organs to determine tumor-to-background ratios.[1]
Visual Troubleshooting Guide
References
- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. First-in-human dosimetry and safety evaluation of 68Ga-αMSH derivative for PET imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Refining imaging time points for optimal CCZ01048 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments with CCZ01048.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an analog of α-melanocyte-stimulating hormone (α-MSH). It is designed for high-affinity binding to the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of malignant melanomas.[1][2] Its primary application is as a promising agent for Positron Emission Tomography (PET) imaging to detect melanoma.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding with high affinity (Ki of 0.31 nM) to MC1R.[1] Following binding, it is rapidly internalized by melanoma cells.[1] When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it allows for the visualization of MC1R-expressing tumors via PET imaging.[2]
Q3: What are the recommended imaging time points for ⁶⁸Ga-CCZ01048?
A3: For preclinical melanoma models using PET imaging, initial visualization of tumors can be achieved as early as 1-hour post-injection (p.i.).[2][3] However, the optimal imaging time point is 2 hours post-injection.[2][3][4] At the 2-hour mark, there is higher tumor uptake of the tracer and reduced background activity, leading to superior image contrast.[2][3]
Q4: What kind of tumor-to-background ratios can be expected with ⁶⁸Ga-CCZ01048 at the optimal time point?
A4: At 2 hours post-injection, ⁶⁸Ga-CCZ01048 demonstrates excellent tumor-to-background ratios.[2][3] Studies have reported significant increases in tumor-to-blood, tumor-to-muscle, tumor-to-bone, and tumor-to-kidney ratios compared to the 1-hour time point.[2][3]
Troubleshooting Guide
Issue 1: Low Tumor Signal or Poor Tumor-to-Background Contrast
-
Possible Cause 1: Suboptimal Imaging Time Point.
-
Solution: Ensure that imaging is performed at the recommended 2-hour post-injection time point for ⁶⁸Ga-CCZ01048 to allow for maximal tumor uptake and clearance from background tissues.[2][3][4] Dynamic PET scans have shown that this compound exhibits faster accumulation in tumors and quicker clearance from background tissues compared to similar agents.[3]
-
-
Possible Cause 2: Low MC1R Expression in the Tumor Model.
-
Possible Cause 3: Issues with Radiotracer Stability or Purity.
Issue 2: High Background Signal, Particularly in the Kidneys
-
Possible Cause 1: Normal Route of Excretion.
-
Possible Cause 2: Slower Clearance in a Specific Model.
-
Solution: If background clearance is slow, consider extending the imaging time point beyond 2 hours. However, be mindful of the half-life of ⁶⁸Ga. One study noted that tumor uptake of ⁶⁸Ga-CCZ01048 continued to increase up to 120 minutes post-injection while background levels in muscle and blood decreased.[6]
-
Issue 3: Unexpected Off-Target Signal (e.g., Thyroid)
-
Possible Cause: Potential for Off-Target Binding.
Data Presentation
Table 1: Biodistribution of ⁶⁸Ga-CCZ01048 in B16F10 Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Time Point (Post-Injection) | Tumor | Blood | Muscle | Kidney |
| 1 Hour | 12.3 ± 3.3 | - | - | 4.7 ± 0.5 |
| 2 Hours | 21.9 ± 4.6 | - | - | 5.5 ± 0.4 |
Data compiled from preclinical studies.[2][3]
Table 2: Tumor-to-Background Ratios for ⁶⁸Ga-CCZ01048 at 2 Hours Post-Injection
| Ratio | Value |
| Tumor-to-Blood | 96.4 ± 13.9 |
| Tumor-to-Muscle | 210.9 ± 20.9 |
| Tumor-to-Bone | 39.6 ± 11.9 |
| Tumor-to-Kidney | 4.0 ± 0.9 |
Data from a preclinical melanoma model.[2][3]
Experimental Protocols
Protocol 1: In Vivo PET Imaging of Melanoma with ⁶⁸Ga-CCZ01048
-
Animal Model: Utilize a suitable mouse model with confirmed MC1R-expressing melanoma xenografts (e.g., B16F10).
-
Radiotracer Preparation: Prepare ⁶⁸Ga-CCZ01048 with high radiochemical purity (>96%) and specific activity.[3]
-
Injection: Administer the prepared ⁶⁸Ga-CCZ01048 to the tumor-bearing mice via intravenous injection.
-
Imaging:
-
Image Analysis: Reconstruct PET images with standard corrections for attenuation, scatter, and decay. Analyze tumor uptake and biodistribution in various organs by drawing regions of interest (ROIs).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Validation & Comparative
A Comparative Guide to CCZ01048 and Other α-MSH Analogues for Melanoma Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific and effective imaging agents for malignant melanoma has led to the development of various radiolabeled α-melanocyte-stimulating hormone (α-MSH) analogues. These peptides target the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells.[1][2][3] This guide provides a detailed comparison of CCZ01048, a promising α-MSH analogue, with other notable analogues, supported by experimental data to aid in the selection of candidates for further research and clinical development.
Performance Comparison of α-MSH Analogues
The following tables summarize the key performance characteristics of this compound and its counterparts based on preclinical studies. The data highlights differences in receptor binding affinity, tumor uptake, and in vivo stability, which are critical factors for an effective melanoma imaging agent.
Table 1: In Vitro Binding Affinity (Ki) to MC1R
| Compound | Linker | Ki (nM) | Reference |
| This compound | DOTA-Pip | 0.31 | [4][5] |
| CCZ01047 | DOTA-PEG2 | 0.73 | [6] |
| CCZ01056 | DOTA-Pip-Pip | 0.16 | [6] |
| natGa-CCZ01048 | DOTA-Pip | 0.69 (MC1R) | [7] |
| natGa-CCZ01099 | DOTA-Pip (with N-methylation) | 6.62 (MC1R) | [7] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model
| Compound (Radiolabeled with 68Ga) | Tumor Uptake (%ID/g) at 1h p.i. | Tumor Uptake (%ID/g) at 2h p.i. | Reference |
| 68Ga-CCZ01048 | 12.3 ± 3.3 | 21.9 ± 4.6 | [6][8][9] |
| 68Ga-CCZ01047 | 8.0 ± 3.0 | N/A | [6][8][9] |
| 68Ga-CCZ01056 | 6.5 ± 1.4 | N/A | [6][8][9] |
Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2h p.i.
| Tissue | Tumor-to-Tissue Ratio | Reference |
| Blood | 96.4 ± 13.9 | [6][8] |
| Muscle | 210.9 ± 20.9 | [6][8] |
| Bone | 39.6 ± 11.9 | [6][8] |
| Kidney | 4.0 ± 0.9 | [6][8] |
Table 4: In Vivo Stability
| Compound | Intact Peptide at 15 min p.i. (in blood plasma) | Intact Peptide at 1h p.i. (in urine) | Reference |
| 68Ga-CCZ01048 | >93% | 34.0 ± 10.4% | [6][7] |
| 68Ga-CCZ01047 | >93% | N/A | [6] |
| 68Ga-CCZ01056 | >93% | N/A | [6] |
| 68Ga-CCZ01099 | N/A | ≥98% | [7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MC1R signaling pathway targeted by α-MSH analogues and the general experimental workflows used to evaluate these compounds.
Caption: MC1R signaling pathway in melanoma cells upon binding of an α-MSH analogue.
Caption: General experimental workflow for the evaluation of radiolabeled α-MSH analogues.
Experimental Protocols
Competitive Binding Assay (for Ki determination)
This assay determines the binding affinity of the non-radiolabeled α-MSH analogue by measuring its ability to compete with a radiolabeled ligand for binding to MC1R.
-
Cell Culture: B16F10 melanoma cells, known to express MC1R, are cultured to a suitable confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Competitive Binding: A constant concentration of a radiolabeled MC1R ligand (e.g., [125I]NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of the non-radiolabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by filtration.
-
Quantification: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
In Vitro Cell Internalization Assay
This assay measures the rate and extent to which the radiolabeled α-MSH analogue is internalized by melanoma cells.
-
Cell Seeding: B16F10 cells are seeded in multi-well plates and allowed to attach overnight.
-
Incubation with Radiotracer: The cells are incubated with the radiolabeled α-MSH analogue (e.g., 68Ga-CCZ01048) at 37°C for various time points.
-
Surface-bound vs. Internalized Radioactivity: At each time point, the incubation is stopped. The medium is collected. The cells are then washed with an acidic buffer to strip the surface-bound radioactivity. Finally, the cells are lysed to release the internalized radioactivity.
-
Measurement: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.
Biodistribution Studies in Tumor-Bearing Mice
These studies evaluate the uptake and clearance of the radiolabeled analogue in various organs and the tumor.
-
Tumor Model: B16F10 melanoma cells are subcutaneously injected into C57BL/6J mice.[6][10] The tumors are allowed to grow to a suitable size.
-
Injection of Radiotracer: A known amount of the radiolabeled α-MSH analogue is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At specific time points post-injection (e.g., 1h, 2h), the mice are euthanized, and various tissues and organs (including the tumor, blood, muscle, bone, kidney, liver, etc.) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6][8]
PET/SPECT Imaging
This technique provides a non-invasive visualization of the distribution of the radiolabeled analogue in a living animal.
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Injection: The radiolabeled α-MSH analogue is administered intravenously.
-
Imaging: At desired time points post-injection, the mice are placed in a PET or SPECT scanner, and images are acquired.
-
Image Analysis: The images are reconstructed and analyzed to visualize the tumor and assess the tracer's distribution in different organs.[6] For quantitative analysis, regions of interest (ROIs) are drawn over the tumor and other organs to determine the radioactivity concentration.
In Vivo Stability Assay
This assay determines the metabolic stability of the radiolabeled peptide in the bloodstream.
-
Injection and Blood Sampling: The radiolabeled α-MSH analogue is injected into mice. At a specific time point (e.g., 15 minutes), a blood sample is collected.[6]
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Protein Precipitation: Proteins in the plasma are precipitated, and the supernatant containing the peptide and its metabolites is collected.
-
Analysis: The supernatant is analyzed by radio-HPLC to separate the intact radiolabeled peptide from its radiolabeled metabolites.
-
Quantification: The percentage of intact peptide is calculated from the radio-chromatogram.[6]
Discussion of Comparative Data
The data presented indicates that this compound is a highly promising candidate for melanoma imaging. Its sub-nanomolar binding affinity to MC1R is a key attribute for a targeted imaging agent.[4][5] The introduction of a cationic piperidine (Pip) linker in this compound appears to be advantageous over the neutral PEG2 linker in CCZ01047, as evidenced by the improved tumor uptake.[6][9][11] While CCZ01056, with two Pip linkers, showed even higher binding affinity in vitro, this did not translate to improved tumor uptake in vivo, suggesting an optimal balance of charge and hydrophilicity is crucial.[6][9]
Notably, 68Ga-CCZ01048 demonstrated excellent tumor uptake that increased over time, reaching 21.9 ± 4.6 %ID/g at 2 hours post-injection.[6][8][9] This high tumor accumulation, coupled with rapid clearance from non-target tissues, resulted in exceptional tumor-to-background ratios, which is critical for clear and accurate imaging.[6][8]
The in vivo stability of this compound is also a significant factor. While it shows good stability in blood plasma, the introduction of N-methylations in the peptide backbone of CCZ01099 resulted in even greater stability in urine.[7] This modification, however, led to a decrease in binding affinity compared to the non-methylated counterpart.[7] This highlights the trade-offs that must be considered in the design of these analogues.
References
- 1. Targeted Melanoma Imaging and Therapy with Radiolabeled Alpha-Melanocyte Stimulating Hormone Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted melanoma imaging and therapy with radiolabeled alpha-melanocyte stimulating hormone peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Alpha-Melanocyte Stimulating Hormone Derivatives for Development of Malignant Melanoma Imaging Agents -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|COA [dcchemicals.com]
- 6. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
Head-to-Head Comparison of Novel PET Imaging Agents for Melanoma: CCZ01048 vs. CCZ01047
A detailed analysis for researchers and drug development professionals on the performance and characteristics of two promising radiotracers for melanoma imaging.
In the landscape of molecular imaging for malignant melanoma, two novel α-melanocyte-stimulating hormone (α-MSH) analogues, CCZ01048 and CCZ01047, have emerged as promising candidates for Positron Emission Tomography (PET). Both agents target the melanocortin 1 receptor (MC1R), which is highly expressed in the majority of melanomas, making it an attractive diagnostic and therapeutic target.[1][2][3] This guide provides a comprehensive head-to-head comparison of this compound and CCZ01047, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these imaging agents.
Core Structural Differences
The primary structural difference between the two compounds lies in the linker molecule separating the DOTA chelator (for radiolabeling with Gallium-68) from the core peptide structure (Nle-CycMSHhex). CCZ01047 utilizes a neutral PEG2 linker, while this compound incorporates a cationic 4-amino-(1-carboxymethyl) piperidine (Pip) linker.[2][4] This seemingly minor modification has a significant impact on the pharmacokinetics and imaging characteristics of the resulting radiotracer.
Performance Data: A Quantitative Comparison
Preclinical studies in C57BL/6J mice bearing B16F10 melanoma tumors have provided valuable quantitative data on the performance of ⁶⁸Ga-labeled this compound and CCZ01047. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Binding Affinity
| Compound | Linker Type | Binding Affinity (Ki in nM) to MC1R |
| This compound | Cationic Pip | 0.31[5][6] |
| CCZ01047 | Neutral PEG2 | Not explicitly stated, but this compound showed a >2-fold improvement.[2][4] |
Note: Both compounds, along with a third variant (CCZ01056), exhibited sub-nanomolar Ki values, indicating high binding affinity to MC1R.[1][3]
Table 2: Biodistribution Data (1 hour post-injection)
| Organ/Tissue | ⁶⁸Ga-CCZ01048 (%ID/g) | ⁶⁸Ga-CCZ01047 (%ID/g) |
| Tumor | 12.3 ± 3.3 | 8.0 ± 3.0 |
| Kidneys | 4.7 ± 0.5 | 5.1 ± 1.4 |
| Thyroid | 2.4 ± 0.6 | 4.1 ± 0.6 |
%ID/g = percentage of injected dose per gram of tissue.[1][2][3]
Table 3: Tumor-to-Normal Tissue Ratios (2 hours post-injection for this compound)
| Ratio | ⁶⁸Ga-CCZ01048 |
| Tumor-to-Blood | 96.4 ± 13.9 |
| Tumor-to-Muscle | 210.9 ± 20.9 |
| Tumor-to-Bone | 39.6 ± 11.9 |
| Tumor-to-Kidney | 4.0 ± 0.9 |
Data for CCZ01047 at 2 hours post-injection was not provided in the primary study as this compound was selected for further evaluation due to its superior performance at 1 hour.[1][2]
Key Performance Insights
The experimental data reveals several key advantages of this compound over CCZ01047 for PET imaging of melanoma:
-
Higher Tumor Uptake: ⁶⁸Ga-CCZ01048 demonstrated significantly higher accumulation in melanoma tumors at 1 hour post-injection compared to ⁶⁸Ga-CCZ01047.[1][2] Furthermore, the tumor uptake of ⁶⁸Ga-CCZ01048 continued to increase at 2 hours post-injection, reaching 21.9 ± 4.6 %ID/g.[1][2][4]
-
Faster Background Clearance: Dynamic PET scans indicated that ⁶⁸Ga-CCZ01048 exhibited faster clearance from normal tissues compared to ⁶⁸Ga-CCZ01047.[2][4] This rapid clearance contributes to a higher tumor-to-background contrast.
-
Lower Kidney Retention: ⁶⁸Ga-CCZ01048 showed lower activity accumulation in the kidneys, a common dose-limiting organ in peptide receptor radionuclide therapy.[2][4]
-
Improved Image Contrast: The combination of high tumor uptake and rapid background clearance resulted in exceptional image contrast for ⁶⁸Ga-CCZ01048, particularly at the 2-hour time point.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the preclinical evaluation of these PET imaging agents.
Caption: MC1R-mediated uptake of radiolabeled peptides.
References
- 1. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|COA [dcchemicals.com]
Comparative Analysis of CCZ01048 for MC1R-Mediated Tumor Uptake
This guide provides a detailed comparison of CCZ01048, an α-melanocyte-stimulating hormone (α-MSH) analog, with other radiolabeled peptides for targeting the melanocortin 1 receptor (MC1R) in melanoma. The data presented herein is intended for researchers, scientists, and drug development professionals working on molecular imaging and radionuclide therapy.
This compound is a promising candidate for PET imaging of malignant melanoma due to its high binding affinity for MC1R, rapid internalization into melanoma cells, and high in vivo stability.[1] Studies have shown that the introduction of a cationic piperidine (Pip) linker in this compound improves tumor uptake and generates high tumor-to-normal tissue contrast in preclinical melanoma models.[2][3]
Quantitative Comparison of MC1R-Targeting Peptides
The following tables summarize the in vitro binding affinities and in vivo tumor uptake of this compound and its analogs.
Table 1: In Vitro Binding Affinity for MC1R
| Compound | Linker | Ki (nM) | Cell Line |
| This compound | DOTA-Pip-Nle-CycMSHhex | 0.31[1] | B16F10 |
| CCZ01047 | DOTA-PEG2-Nle-CycMSHhex | >2-fold higher than this compound[2] | B16F10 |
| CCZ01056 | DOTA-Pip-Pip-Nle-CycMSHhex | ~2-fold lower than this compound[2] | B16F10 |
| natGa-CCZ01048 | Ga-DOTA-Pip-Nle-CycMSHhex | 0.69 | Human MC1R |
| natGa-CCZ01099 | Ga-DOTA-Pip-(N-Me)4-MTII | 6.62 | Human MC1R |
Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model (68Ga-labeled)
| Compound | 1 h p.i. (%ID/g) | 2 h p.i. (%ID/g) |
| 68Ga-CCZ01048 | 12.3 ± 3.3[2][3] | 21.9 ± 4.6[2][3] |
| 68Ga-CCZ01047 | 8.0 ± 3.0[2][3] | N/A |
| 68Ga-CCZ01056 | 6.5 ± 1.4[2][3] | N/A |
Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 h p.i. [2][3]
| Tissue | Ratio |
| Tumor-to-Blood | 96.4 ± 13.9 |
| Tumor-to-Muscle | 210.9 ± 20.9 |
| Tumor-to-Bone | 39.6 ± 11.9 |
| Tumor-to-Kidney | 4.0 ± 0.9 |
Table 4: In Vivo Tumor Uptake in Human SK-MEL-1 Melanoma Mouse Model [4]
| Compound | 1 h p.i. (%ID/g) | 2 h p.i. (%ID/g) |
| 68Ga-CCZ01048 | 6.42 ± 0.63 | 6.59 ± 1.31 |
| 18F-CCZ01064 | 2.71 ± 0.55 | 3.05 ± 0.47 |
Experimental Protocols
In Vitro Competitive Binding Assay
Human melanoma B16F10 cells were used to determine the binding affinity of the peptides to MC1R.[2] The assay measures the concentration of the test compound required to inhibit 50% of the binding of a radiolabeled standard ([125I]NDP-αMSH) to the receptor. The inhibition constant (Ki) is then calculated from the IC50 value. For selectivity studies, cell membranes from cells expressing human MC1R, MC3R, MC4R, and MC5R were used.[5]
Cell Culture and Tumor Implantation
B16F10 (mouse melanoma) or SK-MEL-1 (human melanoma) cells were cultured in appropriate media.[2][4] For in vivo studies, C57BL/6J mice (for B16F10) or NODSCID mice (for SK-MEL-1) were subcutaneously inoculated with a suspension of the respective melanoma cells. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.[2][4]
Radiolabeling
Peptides were labeled with 68Ga obtained from a 68Ge/68Ga generator. The radiolabeling process was performed under controlled conditions to achieve high radiochemical purity (>95%).[4]
PET/CT Imaging and Biodistribution
Tumor-bearing mice were injected intravenously with the 68Ga-labeled peptides.[2][3] PET/CT imaging was performed at specified time points (e.g., 1 h and 2 h post-injection) to visualize the biodistribution of the radiotracer.[2][3][4] For biodistribution studies, tissues and organs were collected post-imaging, weighed, and the radioactivity was measured using a gamma counter. The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[2][3][4]
In Vivo Stability
The stability of the radiolabeled peptides in vivo was assessed by analyzing blood plasma or urine samples from mice at various times post-injection using radio-HPLC.[2][6]
Blocking Study
To confirm that the tumor uptake was MC1R-mediated, a blocking study was performed by co-injecting an excess amount of the non-radioactive ("cold") peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates specific binding to the MC1R.[2][3][4]
Visualizations
MC1R Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET [thno.org]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Radiotracers for Melanoma Detection: CCZ01048 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma diagnostics is rapidly evolving, with a shift towards more specific and sensitive molecular imaging agents. This guide provides a comprehensive comparison of CCZ01048, a promising radiotracer targeting the melanocortin-1 receptor (MC1R), with other notable alternatives for melanoma detection. We delve into the performance of these radiotracers, supported by experimental data, to aid researchers and drug development professionals in their pursuit of improved diagnostic tools.
Introduction to this compound
This compound is an alpha-melanocyte-stimulating hormone (α-MSH) analogue that has demonstrated high binding affinity for the melanocortin 1 receptor (MC1R), a receptor overexpressed in the majority of melanoma cells.[1][2] This specificity makes it a promising candidate for targeted positron emission tomography (PET) imaging of malignant melanoma.[1] When labeled with Gallium-68 ([68Ga]Ga-CCZ01048), it functions as a PET radiotracer.
Mechanism of Action of MC1R-Targeted Radiotracers
The signaling pathway for MC1R-targeted radiotracers like this compound involves the binding of the radiolabeled α-MSH analogue to the MC1R on the surface of melanoma cells. This binding event allows for the accumulation of the radioisotope at the tumor site, enabling visualization via PET imaging.
Caption: MC1R-targeted radiotracer binding and internalization.
Performance Comparison of Radiotracers
The efficacy of a radiotracer is determined by its ability to accumulate in tumor tissue while clearing rapidly from non-target tissues, resulting in a high tumor-to-background ratio. Below is a comparison of [68Ga]Ga-CCZ01048 with its analogues and the standard non-specific radiotracer, [18F]FDG.
Preclinical Data: MC1R-Targeted Radiotracers in B16F10 Melanoma Mouse Models
| Radiotracer | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 2h p.i.) | Tumor-to-Blood Ratio (at 2h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Reference(s) |
| [68Ga]Ga-CCZ01048 | 12.3 ± 3.3 | 210.9 ± 20.9 | 96.4 ± 13.9 | 4.7 ± 0.5 | [3][4][5] |
| [68Ga]Ga-CCZ01047 | 8.0 ± 3.0 | Not Reported | Not Reported | 5.1 ± 1.4 | [3][5] |
| [68Ga]Ga-CCZ01056 | 6.5 ± 1.4 | Not Reported | Not Reported | 6.2 ± 2.0 | [3][5] |
p.i. = post-injection %ID/g = percentage of injected dose per gram of tissue
At 2 hours post-injection, the tumor uptake of [68Ga]Ga-CCZ01048 increased to 21.9 ± 4.6 %ID/g, demonstrating sustained accumulation in melanoma tissue.[3][4]
Clinical Data: [18F]FDG for Melanoma Detection
| Metric | Value | Clinical Scenario | Reference(s) |
| Sensitivity | 81% (overall) | Patient-level diagnosis | [6] |
| 56% | Regional lymph node metastasis | [6] | |
| 88% | Distant metastasis | [6] | |
| Specificity | 92% (overall) | Patient-level diagnosis | [6] |
| 97% | Regional lymph node metastasis | [6] | |
| 94% | Distant metastasis | [6] |
It is important to note that while [18F]FDG is widely used, its uptake is based on glucose metabolism, which can be elevated in inflammatory and other non-cancerous conditions, leading to false positives.[7][8] In contrast, MC1R-targeted agents like this compound offer higher specificity for melanoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of [68Ga]Ga-CCZ01048.
Radiolabeling of this compound with Gallium-68
The process of radiolabeling a peptide like this compound with 68Ga involves several critical steps to ensure high radiochemical purity and specific activity.
Caption: Key steps in the radiolabeling of this compound with 68Ga.
Detailed Method:
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile 0.1 M hydrochloric acid (HCl).
-
Purification and Concentration: The eluate containing 68GaCl3 is purified and concentrated.
-
Labeling Reaction: The purified 68GaCl3 is added to a vial containing the this compound peptide dissolved in a suitable buffer (e.g., HEPES, pH 4.5-5.5). The reaction mixture is heated at 95°C for 5-10 minutes.
-
Quality Control: The radiochemical purity of the final product, [68Ga]Ga-CCZ01048, is determined using high-performance liquid chromatography (HPLC) and/or thin-layer chromatography (TLC). A radiochemical purity of over 95% is typically required for in vivo use.
-
Final Preparation: The labeled peptide is passed through a 0.22 µm sterile filter before injection.
In Vivo Biodistribution Studies in a Melanoma Mouse Model
Biodistribution studies are essential to determine the uptake and clearance of a radiotracer in various organs and, most importantly, in the tumor.
Caption: Workflow for assessing radiotracer biodistribution.
Detailed Method:
-
Animal Model: B16F10 murine melanoma cells are subcutaneously implanted into the flank of C57BL/6 mice. Tumors are allowed to grow to a palpable size.
-
Radiotracer Injection: A known amount of the radiotracer (e.g., [68Ga]Ga-CCZ01048) is injected intravenously into the tail vein of the tumor-bearing mice.
-
Tissue Harvesting: At predetermined time points post-injection (p.i.), cohorts of mice are euthanized. The tumor, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are collected.
-
Measurement and Calculation: The wet weight of each tissue sample is recorded. The radioactivity in each sample and in a standard of the injected dose is measured using a gamma counter. The uptake in each tissue is then calculated as the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand (e.g., this compound) to its receptor (MC1R).
Detailed Method:
-
Cell Culture: B16F10 melanoma cells, which endogenously express MC1R, are cultured to near confluence in appropriate multi-well plates.
-
Assay Setup: The cells are incubated with a fixed concentration of a radiolabeled ligand that binds to MC1R (e.g., [125I]Nle4, D-Phe7-α-MSH) and increasing concentrations of the non-radiolabeled competitor compound (this compound).
-
Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium. The cells are then washed with ice-cold buffer to remove unbound radioligand.
-
Measurement: The amount of bound radioactivity in the cells is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. This compound has been reported to have a Ki of 0.31 nM for MC1R.[5]
Conclusion
[68Ga]Ga-CCZ01048 demonstrates significant promise as a specific and sensitive radiotracer for the detection of melanoma. Preclinical data indicate its superiority over its analogues, CCZ01047 and CCZ01056, in terms of tumor uptake and retention. While direct comparative clinical data with the standard of care, [18F]FDG, is still emerging, the high specificity of this compound for MC1R suggests it has the potential to overcome the limitations of non-specific glucose metabolism-based imaging. Further clinical trials are warranted to fully establish the diagnostic utility of [68Ga]Ga-CCZ01048 in the management of melanoma patients. The development of such targeted radiotracers represents a critical step forward in personalized medicine for melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CCZ01048 Imaging Results with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCZ01048, a promising radiolabeled peptide for Positron Emission Tomography (PET) imaging of malignant melanoma, with alternative imaging agents. It details the cross-validation of imaging data with histological findings, offering supporting experimental data and detailed protocols to facilitate informed decisions in preclinical and clinical research.
Performance of this compound and Alternatives
This compound is an α-melanocyte-stimulating hormone (α-MSH) analogue with a high binding affinity for the melanocortin 1 receptor (MC1R), which is overexpressed in most malignant melanomas.[1] This specific targeting allows for high-contrast imaging of melanoma lesions.
Quantitative Comparison of Imaging Probes
The performance of [⁶⁸Ga]Ga-CCZ01048 has been benchmarked against other MC1R-targeting peptides, such as [⁶⁸Ga]Ga-CCZ01047 and [⁶⁸Ga]Ga-CCZ01056. The data below, derived from preclinical studies in mice bearing B16F10 melanoma xenografts, highlights the superior tumor uptake and clearance profile of this compound.
| Imaging Probe | Linker Type | Tumor Uptake (1h p.i., %ID/g) | Tumor Uptake (2h p.i., %ID/g) | Tumor-to-Muscle Ratio (2h p.i.) | Tumor-to-Blood Ratio (2h p.i.) | Tumor-to-Kidney Ratio (2h p.i.) |
| [⁶⁸Ga]Ga-CCZ01048 | Cationic Piperidine (Pip) | 12.3 ± 3.3 | 21.9 ± 4.6 | 210.9 ± 20.9 | 96.4 ± 13.9 | 4.0 ± 0.9 |
| [⁶⁸Ga]Ga-CCZ01047 | Neutral PEG₂ | 8.0 ± 3.0 | Not Reported | Not Reported | Not Reported | Not Reported |
| [⁶⁸Ga]Ga-CCZ01056 | Dual Cationic Pip | 6.5 ± 1.4 | Not Reported | Not Reported | Not Reported | Not Reported |
%ID/g: percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.[2][3]
These results demonstrate that the single cationic piperidine linker in this compound significantly enhances tumor accumulation and retention, leading to excellent image contrast at later time points.[2][3]
Mechanism of Action: The MC1R Signaling Pathway
This compound targets the MC1R, a G-protein coupled receptor on the surface of melanocytes. Upon binding of its natural ligand, α-MSH, or an analogue like this compound, a downstream signaling cascade is initiated, which is primarily involved in melanin production. In melanoma, the overexpression of MC1R makes it a highly specific target for imaging and potential therapeutic agents.
Experimental Protocols
In Vivo PET Imaging and Biodistribution
-
Animal Models: Preclinical studies typically utilize immunodeficient mice (e.g., C57BL/6J) subcutaneously implanted with B16F10 murine melanoma cells.
-
Radiotracer Injection: Mice are injected intravenously with 1-2 MBq of [⁶⁸Ga]Ga-CCZ01048. For blocking studies, a non-radioactive version of the peptide is co-injected to confirm receptor-specific uptake.[2]
-
PET/CT Imaging: Static or dynamic PET scans are acquired at various time points (e.g., 1 and 2 hours post-injection) using a small-animal PET/CT scanner.[2]
-
Biodistribution Analysis: Following imaging, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Cross-Validation with Histology
To validate that the PET signal from [⁶⁸Ga]Ga-CCZ01048 corresponds to the presence of melanoma and the expression of its target, MC1R, a direct correlation with histology is essential.
-
Autoradiography: Frozen tumor sections are exposed to a phosphor screen to visualize the microscopic distribution of the radiotracer. The resulting image provides a high-resolution map of radioactivity within the tissue.
-
Histological Staining: Adjacent tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology and confirm the presence of tumor cells.
-
Immunohistochemistry (IHC) for MC1R:
-
Antigen Retrieval: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the MC1R antigen.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MC1R.
-
Secondary Antibody and Detection: A labeled secondary antibody and a chromogen (e.g., DAB) are used to visualize the location of MC1R expression.
-
Counterstaining: Nuclei are counterstained with hematoxylin.
-
-
Image Registration and Correlation: The digitized histology and autoradiography images are co-registered with the corresponding PET/CT images. This allows for a direct, quantitative comparison between the PET signal intensity (%ID/g) and the histological findings, such as tumor cell density and the intensity of MC1R staining. This crucial step confirms that the PET signal originates from MC1R-expressing melanoma cells. While a specific study detailing this for this compound is not yet published, this methodology is the standard for validating targeted imaging agents. The TIMAR1 clinical trial, for instance, has demonstrated the value of comparing MC1R-targeted imaging with IHC results in patients.[4]
Conclusion
This compound demonstrates significant promise as a PET imaging agent for malignant melanoma due to its high affinity for MC1R, leading to excellent tumor uptake and high-contrast images. The cross-validation of this compound PET imaging with histological techniques like autoradiography and immunohistochemistry is a critical step in its development. This process confirms that the imaging signal accurately reflects the underlying tumor biology, specifically the expression of the MC1R target. The detailed protocols and comparative data presented in this guide provide a framework for researchers to evaluate and utilize this compound in their studies, ultimately advancing the diagnosis and treatment of malignant melanoma.
References
Assessing the Specificity of CCZ01048 for MC1R Over Other Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the α-melanocyte-stimulating hormone (α-MSH) analogue, CCZ01048, for the human melanocortin 1 receptor (MC1R) versus other human melanocortin receptors (MC3R, MC4R, and MC5R). The data presented herein is crucial for assessing the selectivity of this compound and its potential as a targeted agent for MC1R-expressing cells, such as in melanoma.
Data Presentation: Binding Affinity of this compound Analogue
The following table summarizes the in vitro competitive binding affinities of ⁿᵃᵗGa-CCZ01048, a non-radioactive gallium-complexed form of this compound, for various human melanocortin receptors. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Mean Inhibition Constant (Ki) in nM |
| MC1R | 0.69 |
| MC3R | 34.1 |
| MC4R | 6.60 |
| MC5R | 46.1 |
| Another source reports a Ki of 0.31 nM for this compound at MC1R[1][2]. |
Data sourced from competitive binding assays using human receptor cell membranes and [¹²⁵I]NDP-α-MSH as the radioligand[3].
Based on this data, ⁿᵃᵗGa-CCZ01048 demonstrates a significantly higher binding affinity for MC1R compared to MC3R, MC4R, and MC5R, suggesting a strong selectivity for MC1R.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound like this compound for melanocortin receptors.
1. Cell Membrane Preparation:
-
HEK293 cells transiently or stably expressing one of the human melanocortin receptors (MC1R, MC3R, MC4R, or MC5R) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay[4].
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format[4].
-
A fixed concentration of a radiolabeled ligand, such as [¹²⁵I][Nle⁴, D-Phe⁷]alpha-MSH ([¹²⁵I]NDP-α-MSH), is used[3][5].
-
Increasing concentrations of the unlabeled test compound (e.g., ⁿᵃᵗGa-CCZ01048) are added to the wells[6].
-
Cell membranes expressing the target receptor are then added to each well.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand[4].
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound at melanocortin receptors by measuring the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in their signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the melanocortin receptor of interest (e.g., CHO-K1 or HEK293 cells) are seeded into 96-well plates and cultured until they reach the desired confluency[7][8].
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
The cells are then incubated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[9].
3. cAMP Measurement:
-
After the incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA)[10][11].
4. Data Analysis:
-
The results are used to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined. This provides a measure of the compound's potency as a functional agonist.
Mandatory Visualizations
Caption: Melanocortin 1 Receptor (MC1R) signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterisation of melanocortin receptor subtypes by radioligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
A Comparative Analysis of N-Methylated CCZ01099 and its Precursor CCZ01048 for Melanoma Imaging
A detailed comparison of two α-melanocyte-stimulating hormone (α-MSH) analogues, CCZ01048 and its N-methylated derivative CCZ01099, reveals significant differences in receptor selectivity, in vivo stability, and potential for clinical application in melanoma imaging and therapy. This guide provides a comprehensive analysis of their biochemical properties, supported by experimental data, to inform researchers and drug development professionals.
Biochemical and Pharmacokinetic Properties
This compound is an α-MSH analogue that demonstrates a high binding affinity for the melanocortin 1 receptor (MC1R), a key target in melanoma.[1] However, its clinical potential is hampered by limited in vivo stability and off-target binding to other melanocortin receptor subtypes.[2] To address these limitations, CCZ01099 was developed by introducing N-methylation at four specific amino acid residues (His⁶, Arg⁸, Trp⁹, and Lys¹⁰) of the core peptide sequence.[2] This modification significantly enhances the in vivo stability of the molecule.[2]
Comparative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and CCZ01099.
| Compound | Target | Ki (nM)[2] |
| natGa-CCZ01048 | hMC1R | 0.69 |
| hMC3R | 83.9 | |
| hMC4R | 1.87 | |
| hMC5R | 20.3 | |
| natGa-CCZ01099 | hMC1R | 6.62 |
| hMC3R | No specific binding | |
| hMC4R | No specific binding | |
| hMC5R | No specific binding | |
| Table 1: Comparative in vitro binding affinities (Ki) of natGa-CCZ01048 and natGa-CCZ01099 for human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R). |
| Compound | In Vivo Stability (% intact at 1h p.i. in mouse urine)[2] |
| [⁶⁸Ga]Ga-CCZ01048 | 34.0 ± 10.4% |
| [⁶⁸Ga]Ga-CCZ01099 | ≥98% |
| Table 2: In vivo stability of [⁶⁸Ga]Ga-CCZ01048 and [⁶⁸Ga]Ga-CCZ01099. |
| Compound | Internalization into B16-F10 cells at 2h (% of total radioactivity)[2] |
| [⁶⁸Ga]Ga-CCZ01048 | 55% |
| [⁶⁸Ga]Ga-CCZ01099 | 48% |
| Table 3: In vitro internalization of [⁶⁸Ga]Ga-CCZ01048 and [⁶⁸Ga]Ga-CCZ01099 into B16-F10 melanoma cells. |
| Compound | Tumor Uptake in B16-F10 Xenograft Model at 1h p.i. (%ID/g)[3][4] |
| [⁶⁸Ga]Ga-CCZ01048 | 12.3 ± 3.3% |
| [⁶⁸Ga]Ga-CCZ01099 | Not directly compared in the same study, but showed clear tumor visualization. |
| Table 4: Tumor uptake of [⁶⁸Ga]Ga-CCZ01048 in a preclinical melanoma model. |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the MC1R signaling pathway and the general experimental workflow for evaluating these compounds.
Caption: MC1R signaling pathway activated by α-MSH analogues.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Competitive Binding Assays[2]
Competitive binding assays were performed using membranes from cells expressing human MC1R, MC3R, MC4R, or MC5R. The assay mixture contained cell membranes, [¹²⁵I]NDP-αMSH as the radioligand, and increasing concentrations of the non-radioactive competitor compounds (natGa-CCZ01048 or natGa-CCZ01099). After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter. The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Stability Studies[2]
[⁶⁸Ga]Ga-CCZ01099 or [⁶⁸Ga]Ga-CCZ01048 was injected intravenously into mice. At 1 hour post-injection, the mice were euthanized, and their urine was collected. The urine samples were analyzed by high-performance liquid chromatography (HPLC) to determine the percentage of the intact radiolabeled peptide versus its metabolites.
Cell Internalization Assays[2]
B16-F10 melanoma cells were incubated with [⁶⁸Ga]Ga-CCZ01099 or [⁶⁸Ga]Ga-CCZ01048 at 37°C for various time points. At each time point, the cells were washed to remove unbound radiotracer. The cells were then treated with an acid wash to differentiate between membrane-bound and internalized radioactivity. The radioactivity in the acid wash (membrane-bound) and the cell pellet (internalized) was measured using a gamma counter.
Biodistribution Studies[3]
Mice bearing B16-F10 melanoma xenografts were injected intravenously with [⁶⁸Ga]Ga-CCZ01048. At various time points post-injection, the mice were euthanized, and various organs and tissues, including the tumor, were collected and weighed. The radioactivity in each tissue sample was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The N-methylation of this compound to create CCZ01099 results in a compound with significantly improved in vivo stability and remarkable selectivity for the MC1R. While there is a slight reduction in binding affinity for MC1R, the enhanced pharmacokinetic profile of CCZ01099 makes it a highly promising candidate for targeted PET imaging of melanoma. The high tumor-to-normal tissue contrast observed with [⁶⁸Ga]Ga-CCZ01099 suggests its potential for more accurate diagnosis and staging of the disease.[2] Furthermore, the enhanced stability of CCZ01099 opens avenues for its use as a theranostic agent, delivering therapeutic radionuclides specifically to melanoma cells.[2] Future studies directly comparing the in vivo imaging and therapeutic efficacy of both compounds in relevant preclinical models are warranted to fully elucidate their clinical potential.
References
The Dawn of Targeted Radionuclide Therapy: Evaluating the Efficacy of ¹⁷⁷Lu-Labeled CCZ01048 Derivatives
A new frontier in precision oncology is emerging with the development of targeted radiopharmaceuticals. Among these, ¹⁷⁷Lu-labeled CCZ01048 derivatives are showing promise for melanoma therapy by targeting the melanocortin-1 receptor (MC1R). This guide provides a comparative analysis of their therapeutic efficacy, supported by experimental data, and contrasts them with the established prostate-specific membrane antigen (PSMA)-targeted therapies to provide a broader context of radionuclide therapeutics.
Targeted radionuclide therapy aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by linking a radioactive isotope, such as Lutetium-177 (¹⁷⁷Lu), to a molecule that specifically binds to a receptor overexpressed on tumor cells. This compound, an α-melanocyte-stimulating hormone (α-MSH) analogue, demonstrates high binding affinity for MC1R, a receptor frequently overexpressed in melanoma.[1][2][3] This specificity makes ¹⁷⁷Lu-labeled this compound and its derivatives compelling candidates for melanoma treatment.[4][5]
Comparative Efficacy of ¹⁷⁷Lu-Labeled this compound Derivatives
Preclinical studies have focused on enhancing the therapeutic window of ¹⁷⁷Lu-CCZ01048 by modifying its structure to improve tumor uptake and retention while accelerating clearance from non-target tissues. Key derivatives include those with albumin binders and N-methylations to increase metabolic stability.
A significant improvement in therapeutic efficacy has been demonstrated with the introduction of an albumin binder to the this compound structure, resulting in a derivative named CCZ01082.[4] This modification extends the compound's retention time in the blood, leading to higher tumor uptake at later time points.[4] Further optimization through the incorporation of N-methylations to enhance stability and a stronger albumin binder led to the development of CCZ01158, which has shown a threefold increase in tumor area under the curve (AUC) compared to its predecessor in a human melanoma model.[5]
| Compound | Target Receptor | Cancer Model | Key Efficacy Data | Reference |
| ¹⁷⁷Lu-CCZ01048 | MC1R | B16F10 murine melanoma | Tumor Uptake (4h p.i.): 16.71 ± 3.86 %ID/g | [4] |
| ¹⁷⁷Lu-CCZ01082 (with albumin binder) | MC1R | B16F10 murine melanoma | Tumor Uptake (4h p.i.): 20.82 ± 5.37 %ID/g | [4] |
| ¹⁷⁷Lu-CCZ01118 (N-methylated + albumin binder) | MC1R | B16F10 murine melanoma | Tumor Uptake (4h p.i.): 29.70 ± 5.23 %ID/g | [6] |
| ¹⁷⁷Lu-CCZ01158 (optimized albumin binder) | MC1R | SK-MEL-1 human melanoma | Significantly improved median overall survival from 13 days (control) to 27 days (40 MBq dose) | [5] |
Comparison with PSMA-Targeted Radioligand Therapy
To contextualize the therapeutic potential of ¹⁷⁷Lu-CCZ01048 derivatives, it is useful to compare them with a more established class of radiopharmaceuticals: ¹⁷⁷Lu-labeled PSMA inhibitors for the treatment of prostate cancer. [¹⁷⁷Lu]Lu-PSMA-617 is a leading example, having received FDA approval for treating metastatic castration-resistant prostate cancer (mCRPC).[7][8]
Preclinical studies of ¹⁷⁷Lu-PSMA I&T have shown a significant dose-dependent inhibition of tumor growth in xenograft models.[9] Clinical trials for [¹⁷⁷Lu]Lu-PSMA-617 have reported a median overall survival of 15.3 months in mCRPC patients.[7] While direct comparisons are challenging due to different cancer types and targets, the data from both fields highlight the potential of targeted radionuclide therapy.
| Compound | Target Receptor | Cancer Type | Key Efficacy Data | Reference |
| [¹⁷⁷Lu]Lu-PSMA I&T | PSMA | Prostate Cancer (preclinical) | Statistically significant dose-dependent inhibition of xenograft growth. | [9] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMA | Metastatic Castration-Resistant Prostate Cancer (clinical) | Median overall survival of 15.3 months; ≥50% PSA decline in ~46% of patients. | [7] |
| [¹⁷⁷Lu]Lu-PSMA-Q | PSMA | Prostate Cancer (preclinical) | 80% survival rate at termination in a preclinical model, compared to 60% for [¹⁷⁷Lu]Lu-PSMA-617. | [10] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for evaluating and reproducing the findings.
Radiolabeling of this compound Derivatives
The DOTA chelator is conjugated to the peptide for radiolabeling with ¹⁷⁷Lu. The process typically involves:
-
Incubating the DOTA-conjugated peptide with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Heating the reaction mixture at 90-95°C for 15-30 minutes.
-
Purifying the radiolabeled peptide using high-performance liquid chromatography (HPLC).
-
Determining the radiochemical purity and specific activity of the final product.[4]
Animal Models and Biodistribution Studies
Biodistribution studies are essential for determining the uptake and clearance of the radiopharmaceutical.
-
Tumor models are established by subcutaneously injecting cancer cells (e.g., B16F10 melanoma cells) into immunocompromised mice.[4][5]
-
Once tumors reach a suitable size, the ¹⁷⁷Lu-labeled compound is administered intravenously.
-
At various time points post-injection, animals are euthanized, and organs of interest are harvested and weighed.
-
The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
Therapeutic Efficacy Studies
To assess the therapeutic effect of the radiolabeled compounds:
-
Tumor-bearing mice are randomized into treatment and control groups.
-
The treatment groups receive specific doses of the ¹⁷⁷Lu-labeled derivative, while the control group receives a vehicle.
-
Tumor growth is monitored over time by measuring tumor volume.
-
The overall survival of the mice in each group is recorded to determine the therapeutic benefit.[5]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action and experimental workflow.
Caption: Mechanism of ¹⁷⁷Lu-CCZ01048 action.
Caption: Workflow for preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Therapeutic outcomes of ²²⁵Ac/¹⁷⁷Lu-PSMA combination therapy in advanced metastatic Castration-Resistant prostate cancer: A systematic review and Meta-Analysis | springermedizin.de [springermedizin.de]
- 8. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer—Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of the radiopharmaceutical [Lu-177]Lu-PSMA I&T. Preclinical study [radiation-and-risk.com]
- 10. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Melanoma Imaging Agents: Benchmarking CCZ01048 Against Established Clinical and Preclinical Compounds
For Immediate Release
This guide provides a comprehensive performance comparison of the novel investigational imaging agent, CCZ01048, against existing agents used in the clinical and preclinical assessment of melanoma. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative performance data, experimental methodologies, and relevant biological pathways to inform future research and development in melanoma diagnostics.
Executive Summary
Melanoma, the most aggressive form of skin cancer, necessitates accurate and sensitive imaging for effective staging, treatment planning, and monitoring. While ¹⁸F-FDG PET/CT is the current clinical standard for detecting metastatic disease, it suffers from limitations in specificity. A new wave of targeted imaging agents aims to overcome these challenges by binding to specific biomarkers overexpressed in melanoma cells, such as melanin and the melanocortin-1 receptor (MC1R). This guide focuses on this compound, a preclinical MC1R-targeted peptide, and benchmarks its performance against the widely used ¹⁸F-FDG and emerging melanin-targeted radiotracers.
Data Presentation: Quantitative Performance of Melanoma Imaging Agents
The following tables summarize key performance metrics for this compound and comparator agents, compiled from preclinical and clinical studies.
Table 1: Clinical Performance of Melanoma Imaging Agents
| Imaging Agent | Target | Modality | Sensitivity | Specificity | Notes |
| [¹⁸F]FDG | Glucose Metabolism | PET/CT | 81% (Overall, patient-based)[1] | 92% (Overall, patient-based)[1] | Standard of care for staging advanced melanoma. Lower sensitivity for regional lymph nodes (56%)[1]. |
| 88% (Distant Metastases)[1] | 94% (Distant Metastases)[1] | Can produce false positives due to inflammation[2]. | |||
| [¹²³I]BZA | Melanin | SPECT | 81%[3] | 100%[3] | High specificity for pigmented lesions. |
| [¹⁸F]-PFPN | Melanin | PET | Superior to [¹⁸F]-FDG[4] | Superior to [¹⁸F]-FDG[4] | Demonstrated superior prognostic value over [¹⁸F]-FDG in a 2023 study[4]. |
Table 2: Preclinical Performance of Targeted Melanoma Imaging Agents
| Imaging Agent | Target | Animal Model | Tumor Uptake (%ID/g) | Key Findings |
| This compound | MC1R | C57BL/6J mice with B16F10 melanoma | 12.3 ± 3.3 (1h p.i.)[5][6] | High tumor-to-normal tissue contrast. Tumor uptake is MC1R-mediated[5][6]. |
| 21.9 ± 4.6 (2h p.i.)[6] | ||||
| [¹⁸F]-5-FPN (¹⁸F-P3BZA) | Melanin | B16F10 melanoma model | 13.29 ± 3.80 | Significantly higher uptake than [¹⁸F]FDG in the same model. |
| [¹⁸F]FDG | Glucose Metabolism | B16F10 melanoma model | 7.24 ± 1.95 | Lower tumor-specific uptake compared to targeted agents. |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the mechanisms of these imaging agents, the following diagrams illustrate a key signaling pathway in melanoma and a typical preclinical evaluation workflow.
BRAF-MEK-ERK Signaling Pathway in Melanoma
A significant portion of melanomas are driven by mutations in the BRAF gene, leading to constitutive activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival. Targeted therapies and associated imaging agents can be developed to interrogate this pathway.
Caption: The BRAF-MEK-ERK pathway, a key driver of melanoma cell growth.
Preclinical Evaluation Workflow for a Novel Imaging Agent
The development of a new imaging agent like this compound follows a structured preclinical evaluation process to determine its safety, specificity, and efficacy before consideration for clinical trials.
Caption: A typical workflow for the preclinical assessment of a novel imaging agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments in the evaluation of melanoma imaging agents.
In Vitro Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of a non-radiolabeled compound (like the precursor to this compound) by measuring its ability to compete with a radioligand for binding to a specific receptor (e.g., MC1R).
1. Materials and Reagents:
-
Cell membrane preparation from melanoma cells overexpressing the target receptor (e.g., B16F10 cells for MC1R).
-
Radioligand with known high affinity for the target receptor.
-
Unlabeled competitor compound (the investigational agent).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7].
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)[7].
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, add the cell membrane preparation (e.g., 50-120 µg protein per well) to each well[7].
-
Addition of Competitor: Add increasing concentrations of the unlabeled competitor compound to designated wells. For determining non-specific binding, add a high concentration of a known ligand. For total binding, add only the binding buffer[7][8].
-
Addition of Radioligand: Add a fixed concentration of the radioligand to all wells[8].
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation[7].
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound[7].
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter[7].
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Biodistribution Study in a Murine Melanoma Model
This protocol outlines the procedure for assessing the distribution and accumulation of a radiolabeled imaging agent in a tumor-bearing mouse model.
1. Animal Model Preparation:
-
Use an appropriate mouse strain (e.g., C57BL/6J or immunodeficient nude mice)[5][9].
-
Implant melanoma cells (e.g., B16F10) subcutaneously into the flank of the mice[9].
-
Allow tumors to grow to a suitable size for imaging and analysis.
2. Radiopharmaceutical Administration:
-
Prepare the radiolabeled imaging agent (e.g., ⁶⁸Ga-CCZ01048) in a sterile, injectable solution.
-
Draw a precise volume of the radiopharmaceutical into a syringe and measure the activity using a dose calibrator[10].
-
Administer the agent to the mice via intravenous (tail vein) injection. A typical volume for mice is 0.1-0.2 mL[10].
-
After injection, re-measure the residual activity in the syringe to determine the net administered dose[10].
3. Tissue Collection and Measurement:
-
At predetermined time points post-injection (e.g., 1h, 2h, 4h, 24h), humanely euthanize a cohort of mice[9].
-
Collect blood via cardiac puncture[10].
-
Dissect and collect major organs and tissues of interest (e.g., tumor, muscle, liver, kidneys, spleen, heart, lungs, bone, brain)[9][10].
-
Blot tissues to remove excess blood, place them in pre-weighed tubes, and record the wet weight of each sample[10].
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter[10].
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This is determined by dividing the activity in the organ by the total injected activity and then normalizing to the organ's weight.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.
Conclusion
The landscape of melanoma imaging is evolving, with targeted agents like this compound showing significant promise in preclinical studies. By offering higher tumor-specific uptake and improved contrast compared to the current standard of care, these novel probes have the potential to enhance diagnostic accuracy, improve patient stratification, and guide therapeutic strategies more effectively. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation and collaboration in the development of next-generation melanoma imaging agents.
References
- 1. Diagnostic Performance of [18F]F-FDG Positron Emission Tomography (PET) in Non-Ophthalmic Malignant Melanoma: A Systematic Review and Meta-Analysis of More Than 10,000 Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The value of 18F-FDG PET/CT for predicting or monitoring immunotherapy response in patients with metastatic melanoma: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanin-targeted [18F]-PFPN PET imaging for prognosticating patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monitoring-the-biodistribution-of-radiolabeled-therapeutics-in-mice - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Research Compound CCZ01048
Researchers and laboratory personnel must handle the α-melanocyte-stimulating hormone (α-MSH) analogue CCZ01048 with care, adhering to established safety protocols for research-grade chemical compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow all applicable institutional, local, state, and federal guidelines for chemical waste disposal. The biologically active nature of peptide-based compounds necessitates stringent disposal methods to prevent environmental release and potential health impacts.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with general laboratory safety practices. When working with this and other research-grade peptides, always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety eyewear, to avoid direct contact with the skin or eyes.[2][3] Handling should occur in a well-ventilated area, and the formation of dust or aerosols should be minimized.[3][4] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Storage of this compound
Proper storage is critical to maintain the integrity of research-grade peptides. For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark place, with temperatures of -20°C or lower being optimal.[5][6] To prevent degradation from moisture, allow the vial to warm to room temperature before opening. If preparing stock solutions, it is recommended to store them in aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[6]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body. The following steps provide a general framework for the proper disposal of this research compound:
-
Waste Identification and Classification : Treat all unused this compound, contaminated materials (e.g., vials, pipette tips, gloves), and solutions containing the compound as hazardous chemical waste.[7][8]
-
Containerization :
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently, so proper segregation is crucial.[7][9]
-
Storage of Waste :
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[8] Do not dispose of this compound down the drain or in regular trash, as this is prohibited for hazardous chemicals and can harm the environment.[2][5][10]
Quantitative Data and Experimental Protocols
Specific quantitative data regarding disposal concentration limits for this compound are not publicly available. For research compounds without a detailed toxicological profile, a conservative approach of treating all quantities as hazardous is required.
| Data Point | Guideline | Source |
| Drain Disposal | Prohibited for research peptides and hazardous chemicals. | [2][5][10] |
| Solid Waste Disposal | Prohibited for research peptides and hazardous chemicals. | [5][10] |
| Satellite Accumulation Area (SAA) Liquid Limit | Typically a maximum of 55 gallons of hazardous waste. | [8] |
| SAA Acutely Toxic Waste Limit | For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid. While this compound is not explicitly P-listed, this provides a conservative reference. | [8] |
| Waste Storage Time Limit | Hazardous waste containers can generally be stored in an SAA for up to 12 months, provided accumulation limits are not exceeded. | [8] |
Experimental protocols for the neutralization or deactivation of this compound are not publicly documented. The standard and required disposal method for such compounds is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration to ensure complete destruction of the biologically active material.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Navigating the Frontier of Melanoma Imaging: A Safety and Handling Guide for CCZ01048
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and logistical information for CCZ01048, a promising α-melanocyte-stimulating hormone (α-MSH) analogue for PET imaging of malignant melanoma. By offering clear, procedural guidance, we aim to empower researchers to work safely and effectively with this novel compound, fostering a deeper understanding of its capabilities in advancing cancer diagnostics.
Core Safety and Handling Protocols
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines, based on best practices for handling peptide-based and radiolabeled compounds, are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound, particularly in its radiolabeled form. The following PPE should be considered standard laboratory practice:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Additional Shielding | Lead or other appropriate shielding | Required when working with the 68Ga-labeled compound to minimize radiation exposure. |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 24 months | Keep in a tightly sealed vial, protected from light and moisture. |
| Stock Solutions | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Disposal Plan
All waste materials contaminated with this compound, especially its radiolabeled form, must be disposed of in accordance with institutional, local, state, and federal regulations for chemical and radioactive waste. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols. In general:
-
Non-radioactive waste: Dispose of through approved chemical waste channels.
-
Radioactive waste: Follow all institutional guidelines for radioactive waste disposal, including proper shielding, labeling, and decay-in-storage protocols for short-lived isotopes like Gallium-68.
Experimental Protocols and Data
This compound is a high-affinity ligand for the melanocortin 1 receptor (MC1R), making it a valuable tool for melanoma research.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating comparison and experimental planning.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.31 nM | B16F10 melanoma cells | [1][2] |
| Tumor Uptake (1 h p.i.) | 12.3 ± 3.3 %ID/g | B16F10 xenografts in C57BL/6J mice | [3][4] |
| Tumor Uptake (2 h p.i.) | 21.9 ± 4.6 %ID/g | B16F10 xenografts in C57BL/6J mice | [3][4] |
Key Experimental Methodologies
Radiolabeling of this compound with 68Ga for PET Imaging [5]
This protocol outlines the essential steps for preparing [68Ga]Ga-CCZ01048 for in vivo imaging studies.
-
68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.6 M HCl.
-
Purification: Purify the 68Ga solution using a DGA resin column.
-
Labeling Reaction: Mix the purified 68Ga solution with this compound (25 μg) in a HEPES buffer (2 M, pH 5.4).
-
Incubation: Heat the reaction mixture under microwave irradiation for 1 minute.
-
Purification of Radiolabeled Peptide: Purify the reaction mixture using HPLC with a semipreparative C18 column.
-
Final Formulation: The collected fraction is diluted, retained on a C18 SepPak cartridge, eluted with ethanol, and diluted with 0.9% NaCl for injection.
In Vivo PET Imaging Workflow [3]
This workflow provides a step-by-step guide for conducting PET imaging studies in a preclinical melanoma model.
-
Animal Model: Utilize male C57BL/6J mice with subcutaneously implanted B16F10 melanoma tumors.
-
Radiotracer Injection: Anesthetize mice with isoflurane and inject 8-12 MBq of [68Ga]Ga-CCZ01048 via the tail vein.
-
Image Acquisition: Perform PET scans at designated time points (e.g., 1 and 2 hours post-injection).
-
Biodistribution Studies: Following the final imaging session, euthanize the animals and harvest tumors and major organs for gamma counting to determine the percentage of injected dose per gram of tissue (%ID/g).
Visualizing the Mechanism: Signaling Pathway and Experimental Logic
To further clarify the scientific context of this compound, the following diagrams illustrate its mechanism of action and the logical flow of a typical preclinical imaging experiment.
Caption: this compound binds to and activates the MC1R signaling pathway.
Caption: A typical preclinical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
